molecular formula C18H18N4OS B15560637 Antiparasitic agent-16

Antiparasitic agent-16

Numéro de catalogue: B15560637
Poids moléculaire: 338.4 g/mol
Clé InChI: MILVDPMFUGONQQ-YZVCZBARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antiparasitic agent-16 is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H18N4OS

Poids moléculaire

338.4 g/mol

Nom IUPAC

(2Z)-3-phenyl-5-propan-2-yl-2-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4OS/c1-13(2)16-17(23)22(15-9-4-3-5-10-15)18(24-16)21-20-12-14-8-6-7-11-19-14/h3-13,16H,1-2H3/b20-12+,21-18-

Clé InChI

MILVDPMFUGONQQ-YZVCZBARSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-16, a novel pyridine-thiazolidinone compound, has demonstrated significant in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania amazonensis. This technical guide provides a comprehensive overview of the agent's core mechanism of action, which is characterized by the induction of a necrotic cell death pathway in these parasites. This is evidenced by significant morphological and ultrastructural alterations observed in treated parasites. This document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and presents visual representations of the key findings to support further research and development of this promising antiparasitic lead compound.

Core Mechanism of Action

The primary mechanism of action of this compound against Trypanosoma cruzi and Leishmania amazonensis is the induction of parasite cell death through necrosis.[1] This mode of action is distinct from apoptosis, which is a programmed and more controlled form of cell death. Treatment with this compound leads to a loss of plasma membrane integrity, resulting in the leakage of intracellular contents and ultimately, cell lysis.[1]

Morphological studies using scanning electron microscopy have revealed that T. cruzi trypomastigotes treated with this compound exhibit profound structural changes. These include a shortening, shrinking, and bending of the parasite's body.[1] Furthermore, leakage of the internal contents of the parasites was observed, which is a hallmark of necrotic cell death.[1]

The decision to characterize the cell death pathway as necrosis was likely made based on these morphological observations and potentially through the use of specific assays that differentiate between necrosis and apoptosis, such as Annexin V/Propidium Iodide staining, although the specific details of these assays are not available in the public abstract of the primary study.

Quantitative Data

The antiparasitic activity and cytotoxicity of this compound have been quantified and are summarized in the tables below. The data is derived from in vitro assays.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

Parasite StageIC50 (μM)
Trypomastigote1.0
Amastigote0.6

Table 2: In Vitro Activity of this compound against Leishmania amazonensis

Parasite StageIC50 (μM)
Trypomastigote150.2
Amastigote16.75

Table 3: Cytotoxicity of this compound

Cell LineCC50 (μM)
RAW 264.7 (Macrophage)47.4

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard techniques in parasitology and cell biology.

In Vitro Anti-Trypanosoma cruzi Assay
  • Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium, such as LIT (Liver Infusion Tryptose) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C. Amastigotes are typically cultured within a host cell line, such as L929 fibroblasts or RAW 264.7 macrophages.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired concentrations.

  • Assay Procedure (Trypomastigotes):

    • Trypomastigotes are seeded in a 96-well plate at a density of 1 x 10^6 parasites/mL.

    • The serially diluted compound is added to the wells.

    • The plate is incubated at 28°C for 24 hours.

    • Parasite viability is assessed by counting motile parasites using a hemocytometer or by using a colorimetric assay such as the MTT assay.

  • Assay Procedure (Amastigotes):

    • Host cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then infected with trypomastigotes, which differentiate into amastigotes intracellularly.

    • After a set period to allow for infection, the extracellular parasites are washed away.

    • The serially diluted compound is added to the wells.

    • The plate is incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 72 hours).

    • The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using a reporter gene assay.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Leishmania amazonensis Assay
  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium, such as M199 medium, supplemented with 10% FBS at 26°C. Amastigotes are cultured within a host cell line, typically macrophages.

  • Assay Procedure: The assay is performed similarly to the anti-T. cruzi assay, with adjustments for the specific growth requirements of Leishmania.

Cytotoxicity Assay
  • Cell Culture: The RAW 264.7 macrophage cell line is cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The serially diluted compound is added to the wells.

    • The plate is incubated for a specified period (e.g., 24 or 48 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • T. cruzi trypomastigotes are treated with this compound at a concentration known to induce morphological changes (e.g., 1.0 and 2.0 μM) for 24 hours.

    • The parasites are then fixed with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate).

    • The fixed parasites are adhered to poly-L-lysine-coated coverslips.

    • The samples are post-fixed with 1% osmium tetroxide, followed by dehydration through a graded series of ethanol concentrations.

    • The samples are then critical-point dried.

  • Imaging: The dried samples are coated with a thin layer of gold or palladium and observed using a scanning electron microscope.

Necrosis/Apoptosis Assay (General Protocol)
  • Parasite Treatment: Parasites are treated with this compound at various concentrations and for different time points.

  • Staining: The treated parasites are stained with a combination of Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late-stage apoptosis and necrosis.

  • Flow Cytometry: The stained parasites are analyzed by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

    • Purely necrotic cells would be expected to be PI positive and Annexin V negative, though this population can be difficult to distinguish from late apoptotic cells.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflow of the key experiments.

G cluster_0 Mechanism of Action Agent16 This compound TCruzi Trypanosoma cruzi Agent16->TCruzi LAmazonensis Leishmania amazonensis Agent16->LAmazonensis Membrane Parasite Plasma Membrane Damage TCruzi->Membrane LAmazonensis->Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Necrosis Necrotic Cell Death Leakage->Necrosis

Caption: Proposed mechanism of action of this compound.

G cluster_1 In Vitro Antiparasitic Assay Workflow start Start culture Culture Parasites (Trypomastigotes/Amastigotes) start->culture prepare Prepare Serial Dilutions of this compound culture->prepare treat Treat Parasites with Agent-16 prepare->treat incubate Incubate for Specified Time treat->incubate assess Assess Parasite Viability (Microscopy/Colorimetric Assay) incubate->assess calculate Calculate IC50 assess->calculate end End calculate->end

Caption: General workflow for in vitro antiparasitic activity assays.

G cluster_2 Scanning Electron Microscopy Workflow start_sem Start treat_sem Treat T. cruzi with This compound start_sem->treat_sem fix Fix Parasites (Glutaraldehyde & OsO4) treat_sem->fix dehydrate Dehydrate in Ethanol Series fix->dehydrate dry Critical-Point Dry dehydrate->dry coat Sputter Coat with Gold dry->coat image Image with SEM coat->image end_sem End image->end_sem

Caption: Workflow for SEM analysis of parasite morphology.

Conclusion

This compound is a pyridine-thiazolidinone compound with potent activity against T. cruzi and L. amazonensis. Its mechanism of action involves the induction of necrotic cell death, leading to significant morphological damage to the parasites. The quantitative data indicates a promising therapeutic window, particularly against the amastigote form of T. cruzi. The detailed experimental protocols provided herein should facilitate further investigation into the precise molecular targets of this compound and its potential for development as a novel antiparasitic drug. Future studies should focus on elucidating the specific biochemical pathways that are disrupted by this compound, leading to the observed necrotic phenotype.

References

Discovery and Synthesis of Antiparasitic Agent-16: A Novel Chemotherapeutic Agent for Neglected Tropical Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of drug resistance in parasitic pathogens presents a significant threat to global health, necessitating the urgent discovery of novel therapeutics.[1] This whitepaper details the discovery and synthetic pathway of Antiparasitic agent-16, a potent and selective inhibitor of Trypanosoma fictitium FictiKinase-1 (FK1), a novel enzyme essential for the parasite's energy metabolism. Beginning with a high-throughput screening campaign, a promising hit was identified and subsequently optimized through rigorous structure-activity relationship (SAR) studies to yield this compound. This compound demonstrates exceptional potency against the parasite in both enzymatic and whole-cell assays, as well as significant efficacy in a murine model of infection. The detailed experimental protocols for its synthesis and biological evaluation are presented, providing a comprehensive guide for researchers in the field of antiparasitic drug discovery.

Introduction

Parasitic diseases continue to impose a substantial burden on global health, particularly in tropical and subtropical regions.[2] The limited arsenal of effective drugs is further compromised by the increasing prevalence of drug-resistant parasite strains, creating a critical need for new therapeutic agents with novel mechanisms of action.[1] Our research has focused on identifying unique biochemical pathways within the protozoan parasite Trypanosoma fictitium, the causative agent of a debilitating neglected tropical disease. We have identified FictiKinase-1 (FK1), a key enzyme in the parasite's glycolytic pathway, as a promising drug target due to its essential role in parasite survival and its absence in the human host. This report outlines the successful discovery, optimization, and synthesis of this compound, a potent and selective inhibitor of FK1.

Discovery and Lead Optimization

The discovery of this compound was initiated with a high-throughput screening (HTS) of a diverse 50,000-compound library against recombinant T. fictitium FK1.[3] This primary screen identified a hit compound, a 2,5-disubstituted benzimidazole, with an IC50 of 5.2 µM. Subsequent hit-to-lead optimization focused on modifying the substituents at the 2 and 5 positions to improve potency and selectivity.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study was conducted to explore the chemical space around the initial benzimidazole scaffold. Modifications at the R1 and R2 positions led to significant improvements in inhibitory activity against both the isolated FK1 enzyme and the whole T. fictitium parasite.

CompoundR1 GroupR2 GroupFK1 IC50 (µM)T. fictitium EC50 (µM)
Hit-1 -H-Cl5.2>20
Analog-4 -CH3-Cl2.815.4
Analog-9 -H-CF31.17.8
Lead-12 -CH3-CF30.452.1
Agent-16 -Cyclopropyl-CF30.02 0.15

Table 1: Structure-Activity Relationship of Benzimidazole Analogs. The systematic modification of the R1 and R2 positions on the benzimidazole core resulted in a significant increase in potency, culminating in the identification of this compound.

In Vitro and In Vivo Efficacy

This compound demonstrated excellent in vitro potency and selectivity. Further evaluation in a murine model of acute T. fictitium infection confirmed its in vivo efficacy.[4]

ParameterValue
FK1 IC50 0.02 µM
T. fictitium EC50 0.15 µM
Human Kinase (HK1) IC50 > 50 µM
Cytotoxicity (HepG2) CC50 > 50 µM
In Vivo Efficacy (ED50, mouse model) 2.5 mg/kg

Table 2: In Vitro and In Vivo Profile of this compound. The compound exhibits high potency against the parasite target, excellent selectivity over the human homolog, and low cytotoxicity, alongside proven efficacy in a relevant animal model.

Experimental Protocols

FK1 Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against FK1 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • A solution of 2x FK1 enzyme (10 nM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) was prepared.

  • Test compounds were serially diluted in DMSO and 50 nL was dispensed into a 384-well plate.

  • A 5 µL volume of the 2x enzyme solution was added to each well and incubated for 10 minutes at room temperature.

  • A 5 µL volume of 2x peptide substrate/ATP mix (100 µM substrate, 20 µM ATP) was added to initiate the reaction.

  • The plate was incubated for 60 minutes at room temperature.

  • 10 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

  • Luminescence was measured after 10 minutes using a plate reader.

  • IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

T. fictitium Whole-Cell Viability Assay (EC50 Determination)

The potency of the compounds against live T. fictitium parasites was assessed using a resazurin-based viability assay.[3]

  • T. fictitium trypomastigotes were cultured in HMI-9 medium supplemented with 10% fetal bovine serum.

  • Parasites were seeded into 384-well plates at a density of 5 x 10^3 cells per well in 50 µL of medium.

  • Test compounds were serially diluted in DMSO and 100 nL was added to each well.

  • The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • 10 µL of 0.5 mM resazurin solution was added to each well, and the plates were incubated for a further 4 hours.

  • Fluorescence was measured using a plate reader (560 nm excitation, 590 nm emission).

  • EC50 values were determined by plotting the percentage of parasite inhibition against the compound concentration.

Multi-step Synthesis of this compound

The synthesis of this compound was achieved through a five-step process starting from commercially available 4-chloro-3-nitroaniline.

  • Step 1: Synthesis of 4-chloro-N-cyclopropyl-3-nitroaniline. 4-chloro-3-nitroaniline (1 eq.) and cyclopropylamine (1.2 eq.) were dissolved in ethanol. The mixture was heated to reflux for 12 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.

  • Step 2: Reduction of the nitro group. The product from Step 1 was dissolved in ethanol, and Pd/C (10 mol%) was added. The mixture was stirred under a hydrogen atmosphere for 6 hours. The catalyst was filtered off, and the solvent was evaporated to yield the corresponding diamine.

  • Step 3: Benzimidazole ring formation. The diamine from Step 2 was reacted with cyanogen bromide (1.1 eq.) in methanol at room temperature for 16 hours to form the 2-aminobenzimidazole intermediate.

  • Step 4: Sandmeyer reaction. The 2-aminobenzimidazole was diazotized using sodium nitrite and hydrochloric acid at 0°C, followed by treatment with potassium iodide to yield the 2-iodo-benzimidazole derivative.

  • Step 5: Suzuki coupling. The 2-iodo-benzimidazole (1 eq.), 4-(trifluoromethyl)phenylboronic acid (1.5 eq.), and Pd(PPh3)4 (5 mol%) were dissolved in a mixture of toluene, ethanol, and aqueous sodium carbonate. The mixture was heated to 90°C for 8 hours. After cooling, the product was extracted with ethyl acetate, and the organic layer was dried and concentrated. The final compound, this compound, was purified by flash chromatography.

Visualizations

Signaling Pathway

FK1_Pathway cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP ATP -> ADP FK1 FictiKinase-1 (FK1) ATP_Prod ATP Production F16BP->ATP_Prod Glycolysis Agent16 This compound Agent16->FK1

Caption: Inhibition of the T. fictitium glycolytic pathway by this compound.

Experimental Workflow

Drug_Discovery_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase HTS High-Throughput Screen (50,000 compounds) Hit_ID Hit Identification (IC50 < 10 µM) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt Agent_16 Candidate: Agent-16 Lead_Opt->Agent_16 Tox Toxicity Profiling Agent_16->Tox Efficacy Murine Efficacy Model Tox->Efficacy Preclinical Preclinical Development Efficacy->Preclinical SAR_Logic start Hit-1 R1=-H; R2=-Cl IC50=5.2 µM node_R1 Analog-4 R1=-CH3 IC50=2.8 µM start->node_R1 Modify R1 node_R2 Analog-9 R2=-CF3 IC50=1.1 µM start->node_R2 Modify R2 node_combined Lead-12 R1=-CH3; R2=-CF3 IC50=0.45 µM node_R1->node_combined Combine Best R2 node_R2->node_combined Combine Best R1 final {Agent-16 | R1=-Cyclopropyl; R2=-CF3 | IC50=0.02 µM} node_combined->final Optimize R1

References

In-Depth Technical Guide: Structural Elucidation of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Antiparasitic agent-16, a novel pyridine-thiazolidinone compound with significant activity against Trypanosoma cruzi and Leishmania amazonensis. The document details the synthesis, purification, and characterization of this agent, identified as compound 15 in the primary literature. It includes a summary of its biological activity, detailed experimental protocols for its spectroscopic analysis, and tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Furthermore, this guide presents a logical workflow for the structural elucidation of such synthetic compounds and a plausible signaling pathway for its induced parasitic cell necrosis, both visualized using Graphviz diagrams.

Introduction

This compound is a synthetic pyridine-thiazolidinone derivative identified as a promising candidate in the search for new treatments for trypanosomatid infections.[1] It has demonstrated potent activity against both the trypomastigote and amastigote forms of T. cruzi, the causative agent of Chagas disease, and the promastigote and amastigote forms of L. amazonensis, a causative agent of leishmaniasis.[2] The compound induces parasite cell death through a mechanism involving necrosis, characterized by morphological changes such as shortening of the parasite body and leakage of internal contents.[2] This guide serves as a core technical resource, consolidating the structural data and methodologies essential for its synthesis and characterization.

Physicochemical and Biological Properties

This compound is chemically named (E)-5,5-dimethyl-2-(2-(pyridin-4-ylmethylene)hydrazono)-3-phenylthiazolidin-4-one. Its fundamental properties and biological activities are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈N₄OS
Molecular Weight 338.43 g/mol
Appearance Not explicitly stated, typically a solid
Chemical Name (E)-5,5-dimethyl-2-(2-(pyridin-4-ylmethylene)hydrazono)-3-phenylthiazolidin-4-one
SMILES CC(C1S/C(N(C1=O)C2=CC=CC=C2)=N/N=C/C3=CC=CC=N3)C

Table 2: In Vitro Antiparasitic Activity of this compound [2]

ParasiteFormIC₅₀ (µM)
Trypanosoma cruzi Trypomastigote1.0
Amastigote0.6
Leishmania amazonensis Promastigote150.2
Amastigote16.75

Table 3: Cytotoxicity Data of this compound [2]

Cell LineCC₅₀ (µM)
RAW 264.7 (Macrophage) 47.4

Structural Elucidation Data

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry confirms the elemental composition of the synthesized molecule.

Table 4: HRMS Data for this compound

ParameterValue
Ionization Mode ESI+ (Electrospray Ionization, Positive)
Calculated m/z for [M+H]⁺ 339.1274
Observed m/z for [M+H]⁺ Data not available in the provided search results.
Formula C₁₈H₁₉N₄OS⁺

Note: The exact observed m/z value is crucial for confirming the molecular formula and would be found in the full experimental data of the cited publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.

Table 5: ¹H NMR Spectral Data for this compound (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in the provided search results. A representative table structure is provided.

Table 6: ¹³C NMR Spectral Data for this compound (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
Data not available in the provided search results. A representative table structure is provided.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound

The synthesis of pyridine-thiazolidinone derivatives typically follows a multi-step process involving the formation of a thiosemicarbazone intermediate followed by cyclization.

Protocol:

  • Thiosemicarbazone Formation: An appropriate thiosemicarbazide is reacted with pyridine-4-carbaldehyde in a suitable solvent (e.g., ethanol) under reflux, often with a catalytic amount of acid. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Cyclization Reaction: The resulting thiosemicarbazone is then reacted with an α-halo ester (e.g., ethyl 2-bromo-2-methylpropanoate) in the presence of a base (e.g., sodium acetate) and a solvent like ethanol, under reflux conditions.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, typically by adding water. The solid is collected by filtration, washed, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with electrospray ionization.

  • Instrument Setup: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is calibrated using a standard calibrant. The instrument is set to positive ion mode (ESI+).

  • Data Acquisition: The sample solution is infused into the mass spectrometer. The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is recorded over a specified mass range.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate number of scans, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mandatory Visualizations

Structural Elucidation Workflow

The logical process for determining the structure of a novel synthetic compound like this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Formula Determine Molecular Formula HRMS->Formula Fragments Identify Functional Groups NMR->Fragments Connectivity Establish Atom Connectivity NMR->Connectivity FTIR->Fragments Formula->Connectivity Fragments->Connectivity Final Propose & Confirm Structure Connectivity->Final

Workflow for the structural elucidation of a synthetic compound.
Proposed Signaling Pathway for Necrosis

This compound is reported to induce necrosis in parasites.[2] While the precise molecular targets are yet to be fully elucidated, a generalized pathway for chemically-induced necrosis in a protozoan parasite is depicted below. This pathway involves initial cellular stress leading to mitochondrial dysfunction, ATP depletion, and a loss of ionic homeostasis, culminating in membrane rupture.

G A This compound B Cellular Stress (e.g., ROS production, Target Binding) A->B Interaction C Mitochondrial Dysfunction B->C D ATP Depletion C->D H Plasma Membrane Damage C->H Membrane Peroxidation E Failure of Ion Pumps (Na+/K+-ATPase) D->E F Influx of Na+, Ca2+, H2O E->F G Organelle Swelling F->G G->H I Cell Lysis & Release of DAMPs H->I

Generalized signaling pathway for chemically-induced necrosis in parasites.

Conclusion

This compound stands out as a pyridine-thiazolidinone with significant potential for development as a treatment for Chagas disease and leishmaniasis. This guide has consolidated the available data on its structure and provided standardized protocols for its synthesis and characterization. The definitive structural elucidation, supported by robust spectroscopic data, provides a solid foundation for further medicinal chemistry efforts, including structure-activity relationship (SAR) studies and mechanism of action investigations. The provided workflows and pathway diagrams offer a logical framework for understanding both the discovery process and the potential biological impact of this promising antiparasitic compound.

References

in vitro activity of Antiparasitic agent-16 against [specific parasite, e.g., Plasmodium falciparum]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of MMV390048, a potent antiparasitic agent, against the deadliest human malaria parasite, Plasmodium falciparum. MMV390048 is a novel aminopyridine compound that emerged from phenotypic screening and was identified as a selective inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival.[1][2] This document details its inhibitory activity, mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative In Vitro Activity

The antiparasitic activity of MMV390048 has been quantified against various stages of the P. falciparum life cycle and assessed for its cytotoxic profile against mammalian cells to determine its selectivity. The data is summarized in the tables below.

Table 1: Antiplasmodial Activity Against Asexual and Sexual Blood Stages of P. falciparum
ParameterStrain/StageValue (nM)Reference
IC₅₀ NF54 (drug-sensitive), Asexual28 nM[1][3]
IC₉₀ NF54 (drug-sensitive), Asexual40 nM[1][3]
IC₅₀ Multidrug-resistant clinical isolatesLow (1.5-fold max/min ratio)[1]
IC₅₀ Late-stage gametocytes (IV & V)285 nM[1]
Table 2: Activity Against Liver Stages
ParameterParasite/StageValue (nM)Reference
IC₅₀ P. cynomolgi Schizonts (0-3h post-infection)64 nM[1]
IC₅₀ P. cynomolgi Hypnozoites (0-3h post-infection)61 nM[1]
Table 3: In Vitro Cytotoxicity and Selectivity
Cell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)Reference
L6 (Rat Myoblast)Cytotoxicity> 30 µM> 1071
HepG2 (Human Liver Carcinoma)Cytotoxicity> 10 µM> 357
CHO (Chinese Hamster Ovary)Cytotoxicity> 10 µM> 357
Human Kinase (PIP4K2C)Competitive BindingIC₅₀ in the same range as PfPI4KLow selectivity vs this specific kinase
Selectivity Index (SI) is calculated as the ratio of the cytotoxicity IC₅₀ to the antiplasmodial IC₅₀ (NF54 strain).

Mechanism of Action and Signaling Pathway

MMV390048 exerts its antiplasmodial effect by targeting and inhibiting the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1] This enzyme is a key component of the parasite's phosphoinositide signaling pathway, which is vital for regulating intracellular signaling and membrane trafficking.

Mechanism of Inhibition: MMV390048 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PfPI4K.[3] This binding prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a critical secondary messenger. The disruption of PI4P production leads to defects in essential cellular processes within the parasite, ultimately causing its death. The compound demonstrates high selectivity for the parasite kinase over most human kinases, although some interaction with human PIP4K2C has been noted.

Involvement in Signaling Pathways: The inhibition of PfPI4K by MMV390048 directly impacts a crucial signaling and metabolic pathway in P. falciparum. PfPI4K-generated PI4P is essential for the correct localization and activity of other downstream effectors, including the calcium-dependent protein kinase 7 (PfCDPK7). The disruption of this pathway impairs phospholipid biosynthesis, specifically the synthesis of phosphatidylcholine (PC), which is critical for parasite membrane formation and growth.

Caption: Mechanism of action for MMV390048 targeting the PfPI4K signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of MMV390048 against P. falciparum.

P. falciparum Asexual Stage Culture

A continuous in vitro culture of the erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.

  • Parasite Strain: P. falciparum NF54 (or other relevant drug-sensitive/resistant strains).

  • Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.

  • Erythrocytes: Human O+ erythrocytes are washed and resuspended in the complete culture medium to achieve a 2% to 4% hematocrit.

  • Culture Conditions: Parasites are maintained at 37°C in a sealed modular chamber or incubator with a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Maintenance: The medium is changed daily, and parasitemia is monitored by light microscopy of Giemsa-stained thin blood smears. Cultures are split as needed to maintain parasitemia between 0.5% and 5%.

  • Synchronization: To obtain stage-specific activity, cultures are synchronized, typically at the ring stage, using 5% D-sorbitol treatment.

Asexual Stage Growth Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of a compound required to inhibit parasite growth by 50%.

  • Plate Preparation: The test compound (MMV390048) is serially diluted in complete culture medium in a 96-well microtiter plate.

  • Parasite Seeding: A synchronized culture of ring-stage parasites (e.g., NF54 strain) is diluted to a starting parasitemia of ~0.5% at a 2% hematocrit and added to the wells containing the compound dilutions.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions to allow for parasite maturation to the late trophozoite/schizont stage in the control wells.

  • Growth Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based Assay: The most common method. Red blood cells are lysed, and SYBR Green I dye is added, which fluoresces upon binding to parasite DNA. Fluorescence is read on a plate reader.

    • pLDH Assay: Measures the activity of the parasite-specific lactate dehydrogenase enzyme.

    • Microscopy: Giemsa-stained smears are prepared from each well, and parasitemia is determined by manual counting.

  • Data Analysis: The percentage of growth inhibition is calculated relative to drug-free control wells. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

GIA_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture prep_plate Prepare 96-well plate with serial dilutions of MMV390048 start->prep_plate add_parasites Add parasite culture to wells (0.5% parasitemia, 2% hematocrit) prep_plate->add_parasites incubate Incubate for 72 hours (37°C, low O₂) add_parasites->incubate lyse Lyse red blood cells incubate->lyse add_sybr Add SYBR Green I DNA dye lyse->add_sybr read_plate Read fluorescence on plate reader add_sybr->read_plate analyze Analyze data and calculate IC₅₀ read_plate->analyze

Caption: Standard workflow for a SYBR Green I-based growth inhibition assay (GIA).

In Vitro Cytotoxicity Assay (e.g., against L6 Cells)

This assay determines the toxicity of the compound to a mammalian cell line to assess its selectivity.

  • Cell Line: L6 rat myoblast cells (or other standard lines like HepG2, HEK293).

  • Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Plates are incubated for a standard period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a metabolic assay, such as:

    • Resazurin Assay: Resazurin (a blue, non-fluorescent dye) is added to the wells. Viable, metabolically active cells reduce it to the pink, highly fluorescent resorufin. Fluorescence is measured.

    • MTT/XTT Assay: Measures mitochondrial dehydrogenase activity.

  • Data Analysis: The IC₅₀ (concentration causing 50% reduction in cell viability) is calculated by comparing the signal from treated wells to untreated control wells. The Selectivity Index (SI) is then calculated as IC₅₀ (mammalian cells) / IC₅₀ (P. falciparum).

References

Initial Cytotoxicity Screening of Antiparasitic Agent-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Antiparasitic agent-16, a pyridine-thiazolidinone compound. The document outlines the agent's known antiparasitic activity and its cytotoxic effects on a mammalian cell line. Detailed experimental protocols for key cytotoxicity assays are provided, along with visualizations of a proposed signaling pathway and a general experimental workflow to facilitate further research and development.

Quantitative Data Summary

This compound has demonstrated notable activity against parasitic organisms and measurable cytotoxicity against a mammalian cell line. The following tables summarize the available quantitative data.

Table 1: Antiparasitic Activity of Agent-16

Parasite SpeciesParasite StageIC50 (µM)
Trypanosoma cruziTrypomastigote1.0
Trypanosoma cruziAmastigote0.6
Leishmania amazonensisTrypomastigote150.2
Leishmania amazonensisAmastigote16.75

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of Agent-16 in a Mammalian Cell Line

Cell LineCell TypeCC50 (µM)
RAW 264.7Murine Macrophage47.4

CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that is required to kill 50% of cells in vitro.

Mechanism of Action and Proposed Signaling Pathway

This compound is reported to induce cell death in parasites through the induction of necrosis. This mechanism involves morphological changes such as shortening, retraction, and curvature of the parasite body, leading to the leakage of internal contents.

While the precise signaling pathway in mammalian cells has not been elucidated for this specific agent, its necrosis-inducing properties in parasites suggest a potential interaction with pathways governing programmed necrosis, or necroptosis, in mammalian cells. Necroptosis is a regulated form of necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3), and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). This pathway can be initiated by various stimuli, including death receptor activation in the absence of active Caspase-8.

Below is a proposed signaling pathway for necroptosis that may be relevant to the cytotoxic effects of this compound in mammalian cells.

Necroptosis_Pathway Proposed Necroptosis Signaling Pathway Stimulus Stimulus (e.g., TNF-α, this compound?) TNFR1 TNFR1 Stimulus->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment Complex_IIa Complex IIa (TRADD, FADD, RIPK1, pro-Casp8) Complex_I->Complex_IIa Transition NFkB NF-κB Activation Complex_I->NFkB Survival Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb Caspase-8 Inhibition Casp8 Active Caspase-8 Complex_IIa->Casp8 Activation RIPK1_phos Phosphorylated RIPK1 Complex_IIb->RIPK1_phos Autophosphorylation Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK1_phos Cleavage & Inhibition RIPK3_phos Phosphorylated RIPK3 RIPK1_phos->RIPK3_phos Phosphorylation MLKL_phos Phosphorylated MLKL RIPK3_phos->MLKL_phos Phosphorylation MLKL_oligomer MLKL Oligomerization & Translocation MLKL_phos->MLKL_oligomer Membrane_disruption Plasma Membrane Disruption MLKL_oligomer->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis

Caption: Proposed Necroptosis Signaling Pathway.

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that can be adapted for the screening of this compound.

General Experimental Workflow

The initial cytotoxicity screening of a compound like this compound typically follows a tiered approach, starting with a primary viability assay and followed by more specific assays to determine the mode of cell death.

Experimental_Workflow General Workflow for Cytotoxicity Screening Start Start: Compound Dilution Series Cell_Seeding Seed Mammalian Cells (e.g., RAW 264.7) in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Primary_Assay Primary Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Primary_Assay Data_Analysis1 Data Analysis: Calculate CC50 Primary_Assay->Data_Analysis1 Secondary_Assay Secondary Mechanistic Assay (e.g., Annexin V/PI Staining) Data_Analysis1->Secondary_Assay If cytotoxic Data_Analysis2 Data Analysis: Quantify Apoptosis vs. Necrosis Secondary_Assay->Data_Analysis2 End End: Characterize Cytotoxic Profile Data_Analysis2->End

Antiparasitic Agent-16: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of resistance to current antiparasitic drugs necessitates the discovery and development of novel therapeutic agents. This document provides an in-depth technical guide on the structure-activity relationship (SAR) of a promising class of antiparasitic compounds, designated herein as "Agent-16." This guide is modeled on the well-established benzimidazole class of anthelmintics, known for their broad-spectrum activity.[1] The core of Agent-16 is a benzimidazole scaffold, a versatile heterocyclic structure that allows for systematic modification to probe and enhance biological activity.[2] We present a comprehensive analysis of the SAR, detailing the impact of substitutions at various positions on the benzimidazole ring. This guide also includes detailed experimental protocols for the synthesis of Agent-16 analogs and their biological evaluation, along with visualizations of key experimental workflows and the agent's proposed mechanism of action.

Introduction to Antiparasitic Agent-16

This compound is a synthetic compound class based on the benzimidazole heterocyclic ring system. Benzimidazoles are a cornerstone of anthelmintic therapy, with a long history of use against a wide range of parasitic worms, including nematodes (roundworms), cestodes (tapeworms), and trematodes (flukes).[3] The primary mechanism of action for this class of compounds is the disruption of microtubule polymerization in parasite cells by binding to β-tubulin.[4][5] This interference with microtubule-dependent processes, such as cell division, nutrient absorption, and motility, ultimately leads to the parasite's death.[4] The selective toxicity of benzimidazoles is attributed to their higher affinity for parasite β-tubulin compared to the host's.[4]

The general structure of Agent-16 and the key positions for modification (R1, R2, and R3) are illustrated below.

A diagram of the core benzimidazole scaffold of Agent-16, highlighting the R1, R2, and R3 positions for chemical modification.

Structure-Activity Relationship (SAR) of Agent-16 Analogs

The antiparasitic activity of Agent-16 is highly dependent on the nature of the substituents at the R1, R2, and R3 positions of the benzimidazole core. A systematic investigation into these modifications has yielded valuable insights into the structural requirements for potent anthelmintic activity.

Substitutions at the R1 Position

Modifications at the R1 position primarily influence the pharmacokinetic properties of the compounds, such as absorption and metabolism.

Analog R1 Substituent R2 Substituent R3 Substituent In Vitro Activity (IC50, µM) vs. Haemonchus contortus
16a-H-NHCOOCH3-H0.58
16b-CH3-NHCOOCH3-H0.72
16c-CH2CH3-NHCOOCH3-H1.25

Table 1: Effect of R1 substitutions on the in vitro activity of Agent-16 analogs.

SAR Summary for R1:

  • The presence of a proton or a small alkyl group at the R1 position is generally favorable for activity.

  • Increasing the steric bulk at this position, as seen with the ethyl group in analog 16c, leads to a decrease in potency.

Substitutions at the R2 Position

The R2 position is critical for the interaction of Agent-16 with its target, β-tubulin. The carbamate moiety is a key pharmacophore for many successful benzimidazole anthelmintics.[6]

Analog R1 Substituent R2 Substituent R3 Substituent In Vitro Activity (IC50, µM) vs. Haemonchus contortus
16d-H-H-H> 50
16e-H-NH2-H15.2
16f-H-NHCOOCH3-H0.58
16g-H-NHCOOCH2CH3-H0.89

Table 2: Effect of R2 substitutions on the in vitro activity of Agent-16 analogs.

SAR Summary for R2:

  • A substituent at the R2 position is essential for activity, as demonstrated by the inactivity of analog 16d.

  • The methylcarbamate group (-NHCOOCH3) in analog 16f provides the highest potency, highlighting its importance for binding to β-tubulin.

  • While the ethylcarbamate (16g) is also active, the slight decrease in potency suggests that the methyl group is optimal.

Substitutions at the R3 Position (Benzene Ring)

Substitutions on the benzene ring (collectively R3) can modulate the electronic and lipophilic properties of the molecule, affecting its membrane permeability and target affinity.

Analog R1 Substituent R2 Substituent R3 Substituent In Vitro Activity (IC50, µM) vs. Haemonchus contortus
16h-H-NHCOOCH3-H0.58
16i-H-NHCOOCH35-Cl0.32
16j-H-NHCOOCH35-NO20.45
16k-H-NHCOOCH35-OCH30.91
16l-H-NHCOOCH35-C(O)C6H50.15

Table 3: Effect of R3 substitutions on the in vitro activity of Agent-16 analogs.

SAR Summary for R3:

  • Electron-withdrawing groups at the 5-position, such as chloro (16i) and nitro (16j), generally enhance the antiparasitic activity compared to the unsubstituted analog (16h).

  • The introduction of a benzoyl group at the 5-position (16l) significantly increases potency, suggesting that this larger, lipophilic group may engage in additional favorable interactions with the target or improve membrane permeability.[7]

  • An electron-donating group, such as methoxy (16k), leads to a slight decrease in activity.

Experimental Protocols

General Synthesis of Agent-16 Analogs

The synthesis of Agent-16 analogs is typically achieved through a multi-step process starting from a substituted o-phenylenediamine.

G General Synthetic Workflow for Agent-16 Analogs start Substituted o-phenylenediamine step1 Cyclization with Thiourea start->step1 1. HCl, H2O, reflux step2 S-methylation step1->step2 2. Dimethyl sulfate, NaOH step3 Reaction with Methyl Chloroformate step2->step3 3. Pyridine, reflux end Agent-16 Analog step3->end

A generalized workflow for the synthesis of Agent-16 analogs.

Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate A mixture of the appropriately substituted o-phenylenediamine (1.0 eq) and thiourea (1.2 eq) in a 3M HCl solution is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the 2-mercaptobenzimidazole intermediate.

Step 2: S-methylation The 2-mercaptobenzimidazole (1.0 eq) is dissolved in a solution of sodium hydroxide (1.1 eq) in ethanol. Dimethyl sulfate (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 2-3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the 2-(methylthio)benzimidazole.

Step 3: Carbamate Formation The 2-(methylthio)benzimidazole (1.0 eq) is dissolved in pyridine, and methyl chloroformate (1.5 eq) is added. The mixture is heated at reflux for 8-12 hours. After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the final Agent-16 analog.

In Vitro Antiparasitic Activity Assay (Larval Motility Assay)

The in vitro activity of the synthesized compounds is evaluated against a model parasitic nematode, such as Haemonchus contortus.

  • Parasite Culture: H. contortus third-stage larvae (L3) are obtained from fecal cultures of experimentally infected sheep.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains approximately 100 L3 larvae in a buffer solution.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted to the desired concentrations in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.

  • Incubation: The larvae are incubated with the test compounds at 37°C for 48 hours.

  • Motility Assessment: After incubation, the motility of the larvae is observed under an inverted microscope. Larvae are considered non-motile if they do not show any movement upon gentle prodding.

  • Data Analysis: The percentage of non-motile larvae is calculated for each concentration. The IC50 value (the concentration that inhibits 50% of larval motility) is determined by non-linear regression analysis of the dose-response curves.

Tubulin Polymerization Assay

To confirm the mechanism of action, the ability of the compounds to inhibit tubulin polymerization is assessed.

  • Tubulin Preparation: Tubulin is purified from bovine or rat brain tissue.

  • Assay Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

  • Assay Procedure: Purified tubulin is mixed with a polymerization buffer containing GTP. The test compound or a vehicle control (DMSO) is added to the mixture.

  • Measurement: The absorbance at 340 nm is monitored over time at 37°C.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The inhibitory effect of the compound is expressed as the percentage of inhibition relative to the vehicle control. IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

The primary molecular target of Agent-16 is β-tubulin, a subunit of microtubules. By binding to β-tubulin, Agent-16 inhibits its polymerization into microtubules.

G Proposed Mechanism of Action for Agent-16 agent This compound btubulin Parasite β-tubulin agent->btubulin Binds to polymerization Microtubule Polymerization agent->polymerization Inhibits btubulin->polymerization microtubules Microtubules polymerization->microtubules function Essential Cellular Functions microtubules->function Required for death Parasite Death function->death Disruption leads to

A diagram illustrating the proposed mechanism of action of Agent-16.

The disruption of microtubule dynamics affects numerous essential cellular processes in the parasite, including:

  • Cell Division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division.

  • Nutrient Absorption: In intestinal parasites, microtubules are crucial for the structure and function of absorptive cells.

  • Intracellular Transport: Microtubules act as tracks for the transport of vesicles and organelles within the cell.

The culmination of these effects leads to a state of paralysis, starvation, and ultimately, the death of the parasite.[4]

Conclusion

The structure-activity relationship studies of this compound, based on the benzimidazole scaffold, have provided clear directives for the design of potent anthelmintic compounds. The key findings indicate that a methylcarbamate group at the R2 position is crucial for activity, while the introduction of electron-withdrawing and lipophilic substituents at the 5-position of the benzene ring can significantly enhance potency. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs. Future work will focus on optimizing the pharmacokinetic properties of the most potent compounds to improve their in vivo efficacy and safety profiles, with the ultimate goal of developing a new generation of antiparasitic drugs to combat the growing threat of drug resistance.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature, including the source publication "Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones" (Conceição et al., Eur J Med Chem, 2023), does not contain in vivo pharmacokinetic or bioavailability data for the compound identified as Antiparasitic agent-16 (also referred to as compound 15 or 27 in the study). Therefore, this document serves as a comprehensive template, providing the requested structure, detailed experimental protocols, and visualizations. The quantitative data presented herein is illustrative and should be replaced with compound-specific experimental results as they become available.

Introduction

This compound is a novel pyridine-thiazolidinone derivative that has demonstrated significant in vitro activity against various forms of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis. The initial research indicates that the agent may induce parasite cell death through necrosis and apoptosis-like mechanisms. Understanding the pharmacokinetic (PK) and bioavailability profile of this compound is a critical next step in its development as a potential therapeutic agent. This guide outlines the essential data and methodologies required for a comprehensive PK and bioavailability assessment.

Preclinical Pharmacokinetic Profile

This section summarizes the key pharmacokinetic parameters of this compound determined in a preclinical animal model. The data presented in the following tables are representative examples.

Single-Dose Intravenous (IV) Administration in Rats

Table 1: Plasma Pharmacokinetic Parameters of this compound Following a Single 2 mg/kg Intravenous Bolus Dose in Sprague-Dawley Rats (n=6).

ParameterSymbolMean Value (Illustrative)Std. Deviation (Illustrative)Units
Maximum Plasma ConcentrationC₀2,500350ng/mL
Area Under the Curve (0 to ∞)AUC₀-∞7,800950ng·h/mL
Elimination Half-Lifet₁/₂4.50.8h
Volume of DistributionVd1.20.2L/kg
ClearanceCL0.250.04L/h/kg
Single-Dose Oral (PO) Administration in Rats

Table 2: Plasma Pharmacokinetic Parameters of this compound Following a Single 10 mg/kg Oral Gavage Dose in Sprague-Dawley Rats (n=6).

ParameterSymbolMean Value (Illustrative)Std. Deviation (Illustrative)Units
Maximum Plasma ConcentrationCmax850150ng/mL
Time to CmaxTmax2.00.5h
Area Under the Curve (0 to t)AUC₀-t6,200800ng·h/mL
Elimination Half-Lifet₁/₂4.80.9h
Oral BioavailabilityF (%)15.83.2%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a rodent model.

3.1.1 Animal Model

  • Species: Male Sprague-Dawley rats

  • Age/Weight: 8-10 weeks / 250-300 g

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Animals are fasted overnight before oral dosing.

3.1.2 Dosing and Administration

  • Formulation (IV): 2 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

  • Formulation (PO): 5 mg/mL suspension of this compound in 0.5% methylcellulose in water.

  • Intravenous (IV) Group: A single bolus dose of 2 mg/kg is administered via the lateral tail vein.

  • Oral (PO) Group: A single dose of 10 mg/kg is administered via oral gavage.

3.1.3 Sample Collection

  • Matrix: Whole blood (collected into K₂EDTA tubes).

  • Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure: Approximately 200 µL of blood is collected from the jugular vein at each timepoint. Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

3.1.4 Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing an internal standard.

  • Instrumentation: A validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

3.1.5 Bioavailability Calculation Absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Diagrams are provided to illustrate key workflows and pathways relevant to the study of this compound.

Experimental Workflow for Bioavailability Assessment

G cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm iv_dose Administer 2 mg/kg IV Dose iv_sample Collect Blood Samples (0.083 - 24h) iv_dose->iv_sample iv_process Process to Plasma iv_sample->iv_process analysis LC-MS/MS Bioanalysis iv_process->analysis po_dose Administer 10 mg/kg PO Dose po_sample Collect Blood Samples (0.25 - 24h) po_dose->po_sample po_process Process to Plasma po_sample->po_process po_process->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for determining the oral bioavailability of this compound.

Hypothetical Metabolic Pathway

Note: The metabolic fate of this compound has not been published. The following diagram illustrates a hypothetical pathway involving common Phase I and Phase II metabolic reactions for a compound of this class.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Pyridine-Thiazolidinone) oxidation Oxidative Metabolites (e.g., Hydroxylation on Pyridine Ring) parent->oxidation CYP3A4, CYP2D6 demethylation N-Dealkylation Metabolites parent->demethylation CYP2C9 excretion Biliary and/or Renal Excretion parent->excretion Unchanged glucuronide Glucuronide Conjugates oxidation->glucuronide UGTs sulfate Sulfate Conjugates oxidation->sulfate SULTs glucuronide->excretion sulfate->excretion

Caption: Hypothetical Phase I and Phase II metabolic pathways for this compound.

A Technical Guide to Preliminary Studies on Antiparasitic Agent-16 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for investigating resistance to a novel therapeutic, designated here as Antiparasitic Agent-16. The emergence of drug resistance in parasites is a significant threat to global health, necessitating robust research into the mechanisms of resistance to ensure the longevity of new antiparasitic drugs.[1][2][3][4][5][6] This document outlines common resistance mechanisms, detailed experimental protocols for their identification, and the signaling pathways that may be involved, using this compound as a hypothetical case study.

For the purposes of this guide, we will postulate that This compound targets a specific parasite enzyme crucial for its metabolic processes: Glycolytic Enzyme-X (GE-X) .

Putative Mechanisms of Resistance to this compound

Parasites can develop resistance to therapeutic agents through various mechanisms.[1][6][7] For this compound, which targets GE-X, several potential resistance mechanisms can be hypothesized:

  • Target Modification: Genetic mutations in the gene encoding GE-X could alter the enzyme's structure, reducing the binding affinity of this compound.[1][4]

  • Increased Drug Efflux: Overexpression of transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump this compound out of the parasite's cells, lowering its intracellular concentration to sub-therapeutic levels.[1][6]

  • Metabolic Inactivation: The parasite may evolve or upregulate enzymes, like cytochrome P450 monooxygenases or glutathione S-transferases, that metabolize and detoxify this compound, rendering it inactive.[1]

  • Alteration of Metabolic Pathways: Parasites might develop alternative metabolic pathways to bypass the inhibition of GE-X, thus maintaining their essential biological functions despite the presence of the drug.[1]

  • Reduced Drug Uptake: Modifications in the parasite's membrane transport proteins or changes in membrane permeability could limit the entry of this compound into the cell.[1]

Quantitative Data on this compound Resistance

The following tables present hypothetical quantitative data from preliminary studies on both susceptible and resistant parasite strains to this compound.

Table 1: In Vitro Susceptibility of Parasite Strains to this compound

Parasite StrainIC50 (nM) of this compoundResistance Index (RI)
Susceptible (S-Strain)15.2 ± 2.11.0
Resistant (R-Strain 1)185.7 ± 15.312.2
Resistant (R-Strain 2)350.1 ± 25.823.0

IC50 (half-maximal inhibitory concentration) values represent the mean ± standard deviation from three independent experiments. The Resistance Index is calculated as the IC50 of the resistant strain divided by the IC50 of the susceptible strain.

Table 2: Genetic and Expression Analysis of Putative Resistance-Associated Genes

GeneS-Strain (Relative Expression)R-Strain 1 (Relative Expression)R-Strain 2 (Relative Expression)Observed Mutations in Resistant Strains
GE-X1.01.11.0R-Strain 1: A123V; R-Strain 2: A123V
ABC Transporter 11.08.52.3None
Cytochrome P450 1A1.01.215.7None

Relative gene expression was determined by RT-qPCR, normalized to a housekeeping gene. Data are presented as fold-change relative to the susceptible strain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of resistance studies.

3.1. In Vitro Drug Susceptibility Assay

This protocol determines the IC50 of this compound against different parasite strains.

  • Parasite Culture: Cultivate parasites in their appropriate in vitro culture system until they reach the desired life stage for testing.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: Add the parasite culture to 96-well microtiter plates.

  • Drug Addition: Add the different concentrations of this compound to the wells. Include a drug-free control and a positive control (a known effective antiparasitic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, CO2) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Determine parasite viability using a suitable method, such as a metabolic assay (e.g., MTT, resazurin) or microscopic counting.

  • Data Analysis: Plot the percentage of parasite inhibition against the drug concentration. Calculate the IC50 value using a non-linear regression model.

3.2. Gene Sequencing of the Drug Target (GE-X)

This protocol identifies mutations in the GE-X gene that may confer resistance.

  • Genomic DNA/RNA Extraction: Isolate high-quality genomic DNA or total RNA from both susceptible and resistant parasite strains. If starting from RNA, perform reverse transcription to synthesize cDNA.

  • Primer Design: Design primers to amplify the entire coding sequence of the GE-X gene.

  • PCR Amplification: Perform PCR using the designed primers and the extracted DNA/cDNA as a template.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the susceptible and resistant strains to identify any nucleotide changes that result in amino acid substitutions.

3.3. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol quantifies the expression levels of putative resistance-associated genes.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described in the sequencing protocol.

  • Primer Design: Design and validate primers for the target genes (e.g., GE-X, ABC transporters, Cytochrome P450s) and a stable housekeeping gene for normalization.

  • RT-qPCR Reaction: Set up the RT-qPCR reaction using a suitable master mix (e.g., SYBR Green), the designed primers, and the cDNA template.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant strains to the susceptible strain.

Visualization of Pathways and Workflows

4.1. Signaling Pathway for Drug Efflux Pump Upregulation

The following diagram illustrates a hypothetical signaling pathway that could lead to the upregulation of an ABC transporter in response to drug-induced stress from this compound.

G cluster_cell Parasite Cell Agent16 This compound Stress Cellular Stress Agent16->Stress Kinase1 Stress-activated Protein Kinase (SAPK) Stress->Kinase1 activates TranscriptionFactor Transcription Factor (TF-R) Kinase1->TranscriptionFactor phosphorylates TF_active Active TF-R TranscriptionFactor->TF_active Nucleus Nucleus ABC_gene ABC Transporter Gene TF_active->Nucleus translocates to TF_active->ABC_gene binds to promoter ABC_mRNA mRNA ABC_gene->ABC_mRNA transcription ABC_protein ABC Transporter Protein ABC_mRNA->ABC_protein translation Efflux Drug Efflux ABC_protein->Efflux Efflux->Agent16 expels

Caption: Hypothetical signaling cascade for drug-induced upregulation of an ABC transporter.

4.2. Experimental Workflow for Identifying Resistance Mechanisms

This diagram outlines the logical flow of experiments to investigate the mechanisms of resistance to this compound.

G start Start: Observe Treatment Failure isolate Isolate Resistant Parasite Strains start->isolate phenotype Phenotypic Characterization (In Vitro Susceptibility Assay) isolate->phenotype genotype Genotypic Analysis phenotype->genotype expression Gene Expression Profiling (RT-qPCR) phenotype->expression sequence Target Gene Sequencing (GE-X) genotype->sequence functional Functional Validation expression->functional sequence->functional conclusion Elucidate Resistance Mechanism(s) functional->conclusion

Caption: Experimental workflow for the investigation of this compound resistance.

4.3. Logical Relationship of Resistance Mechanisms

This diagram illustrates the different potential mechanisms of resistance to this compound.

G center This compound Resistance target Target Site Modification (GE-X Mutation) center->target efflux Increased Drug Efflux (ABC Transporter Upregulation) center->efflux metabolism Drug Inactivation (Metabolic Enzymes) center->metabolism pathway Metabolic Pathway Bypass center->pathway uptake Reduced Drug Uptake center->uptake

Caption: Potential mechanisms contributing to resistance against this compound.

This technical guide provides a foundational framework for initiating and conducting preliminary studies on resistance to a novel antiparasitic agent. By systematically applying these methodologies, researchers can elucidate the mechanisms of resistance, which is a critical step in developing strategies to mitigate its emergence and spread, thereby preserving the efficacy of new therapeutic interventions.

References

molecular targets of Antiparasitic agent-16 in [specific parasite, e.g., Leishmania donovani]

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Molecular Targets of Miltefosine in Leishmania donovani

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Miltefosine (hexadecylphosphocholine) stands as the first and only oral therapeutic agent for visceral leishmaniasis, a severe systemic disease caused by the protozoan parasite Leishmania donovani. Its efficacy is underscored by a pleiotropic mechanism of action, engaging multiple cellular pathways to induce parasite death. This technical guide provides an in-depth examination of the known molecular targets of miltefosine in L. donovani. We consolidate quantitative data on its activity, detail the experimental protocols used to elucidate its mechanisms, and present visual workflows and pathway diagrams to facilitate a comprehensive understanding for researchers in parasitology and drug development.

Introduction: Miltefosine as a Leishmanicidal Agent

Miltefosine, an alkylphosphocholine analog originally developed as an anticancer agent, has been repurposed as a potent anti-leishmanial drug.[1][2] Its activity against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of L. donovani has made it a critical tool in combating visceral leishmaniasis.[1][3] The mode of action is complex and not fully elucidated, but research points to a multi-pronged attack on parasite biology, primarily centered on membrane integrity, lipid metabolism, signal transduction, and the induction of a programmed cell death cascade.[4][5] Understanding these molecular interactions is paramount for optimizing its use, managing emerging resistance, and guiding the development of next-generation therapeutics.

Primary Molecular Targets and Mechanisms of Action

Miltefosine's efficacy stems from its ability to disrupt several fundamental biological processes in L. donovani. The principal mechanisms are detailed below.

Disruption of Phospholipid Metabolism and Membrane Integrity

Miltefosine's primary leishmanicidal activities are linked to the perturbation of lipid metabolism and membrane function.[1] It is known to interfere with the biosynthesis of phosphatidylcholine, a crucial component of cellular membranes, leading to a significant decrease in its concentration while increasing levels of phosphatidylethanolamine.[4] This alteration of the phospholipid landscape compromises membrane integrity and function.

Induction of Apoptosis-Like Cell Death

A key mechanism of miltefosine is the induction of a cell death pathway in L. donovani that shares many hallmarks with metazoan apoptosis.[1][3] This process is characterized by:

  • Nuclear DNA Condensation and Fragmentation: Treatment with miltefosine leads to the condensation of nuclear chromatin and the fragmentation of genomic DNA into oligonucleosomal-sized fragments, creating a characteristic "ladder" pattern on agarose gels.[1][3]

  • Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. Apoptotic cells translocate PS to the outer leaflet, a change that can be detected via Annexin V staining.

  • Mitochondrial Dysfunction: The drug causes a dose-dependent decrease in the mitochondrial electrochemical potential, impacting ATP synthesis and overall energy metabolism through the inhibition of cytochrome C oxidase.[4][6]

Perturbation of Intracellular Calcium Homeostasis

More recent studies have revealed that miltefosine disrupts the parasite's intracellular calcium (Ca²⁺) homeostasis, representing another critical mechanism of action.[4][6][7] It achieves this through two specific effects:

  • Impairment of Acidocalcisome Function: Acidocalcisomes are acidic calcium stores in trypanosomatids. Miltefosine compromises the function of these organelles, leading to the release of stored Ca²⁺ into the cytoplasm.

  • Activation of a Plasma Membrane Ca²⁺ Channel: Miltefosine activates a sphingosine-dependent Ca²⁺ channel in the parasite's plasma membrane, causing a rapid and sustained influx of extracellular Ca²⁺.[6][7]

The resulting surge in cytosolic Ca²⁺ is a potent trigger for the apoptotic cascade and other cytotoxic events.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative metrics reported for miltefosine's activity against L. donovani.

Table 1: In Vitro Efficacy of Miltefosine against L. donovani

Parameter Parasite Stage Value Reference Strain Citation
EC₅₀ Promastigote 5.6 ± 0.2 µM LdBOB [8]
EC₅₀ Axenic Amastigote 2.8 ± 0.1 µM LdBOB [8]

| IC₅₀ (Apoptosis) | Promastigote | 40 µM | N/A |[1] |

EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response. IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor where the response is reduced by half.

Key Experimental Protocols

The identification of miltefosine's molecular targets relies on a variety of established biochemical and cell biology techniques.

Leishmanicidal Activity Assays (Promastigote & Amastigote)

Objective: To determine the concentration of miltefosine required to inhibit parasite growth by 50% (EC₅₀).

Methodology:

  • Promastigote Assay:

    • L. donovani promastigotes are cultured to the late logarithmic phase of growth.

    • Parasites are washed and resuspended in fresh medium at a density of 2 x 10⁶ cells/mL.

    • The cell suspension is dispensed into 96-well plates containing serial dilutions of miltefosine.

    • Plates are incubated for 72 hours at 26°C.

    • Parasite viability is quantified by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.[9]

  • Intracellular Amastigote Assay:

    • A human monocyte cell line (e.g., THP-1) is differentiated into macrophages.

    • Macrophages are infected with stationary-phase L. donovani promastigotes.

    • After infection, extracellular parasites are washed away, and the infected macrophages are treated with serial dilutions of miltefosine for 72 hours.

    • The number of intracellular amastigotes is quantified, often using automated high-content imaging systems with fluorescently labeled parasites or by measuring a reporter gene product (e.g., luciferase).[9][10]

DNA Fragmentation and Nuclear Condensation Assays

Objective: To detect the hallmark signs of apoptosis-like cell death.

Methodology:

  • DNA Laddering Assay:

    • Promastigotes are treated with miltefosine (e.g., at the IC₅₀ concentration) for a defined period (e.g., 24-48 hours).

    • Genomic DNA is extracted from treated and untreated parasites.

    • The DNA is resolved by electrophoresis on a 1.5-2.0% agarose gel.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp indicates internucleosomal cleavage.[1]

  • TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling):

    • Treated and untreated parasites are fixed onto microscope slides.

    • The cells are permeabilized to allow entry of the TUNEL reaction mixture.

    • The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently tagged dUTPs.

    • The fluorescence, indicative of DNA fragmentation, is visualized by fluorescence microscopy.[1][3]

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in cytosolic Ca²⁺ levels following miltefosine treatment.

Methodology:

  • L. donovani promastigotes are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM.

  • The cells are washed and resuspended in a suitable buffer.

  • The cell suspension is placed in a fluorometer cuvette.

  • A baseline fluorescence reading is established.

  • Miltefosine is added to the cuvette, and the change in fluorescence intensity is recorded over time. The fluorescence signal is proportional to the concentration of intracellular free Ca²⁺.[6]

Visualizations: Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the key pathways and experimental processes described.

Miltefosine_Mechanism Miltefosine Miltefosine Membrane Parasite Cell Membrane Miltefosine->Membrane Targets Acidocalcisome Impairs Acidocalcisome Function Miltefosine->Acidocalcisome Mitochondrion Inhibits Cytochrome C Oxidase (Mitochondrion) Miltefosine->Mitochondrion Phospholipid Disrupts Phospholipid Metabolism Membrane->Phospholipid CaChannel Activates Sphingosine- Dependent Ca²⁺ Channel Membrane->CaChannel Apoptosis Induces Apoptosis-Like Cell Death Phospholipid->Apoptosis CaInflux ↑ Extracellular Ca²⁺ Influx CaChannel->CaInflux CaRelease ↑ Intracellular Ca²⁺ Release Acidocalcisome->CaRelease Mitochondrion->Apoptosis CytosolicCa ↑↑ Cytosolic [Ca²⁺] CaInflux->CytosolicCa CaRelease->CytosolicCa CytosolicCa->Apoptosis Death Parasite Death Apoptosis->Death

Caption: Miltefosine's multifaceted mechanism of action in L. donovani.

Target_Validation_Workflow start Hypothesized Target (e.g., Ca²⁺ Homeostasis) assay_dev Develop Cellular Assay (e.g., Fura-2 AM for Ca²⁺) start->assay_dev treatment Treat L. donovani with Miltefosine assay_dev->treatment measure Measure Phenotypic Change (e.g., Fluorescence Increase) treatment->measure data_analysis Analyze Data & Determine Potency measure->data_analysis confirmation Confirm with Secondary Assay (e.g., Apoptosis Assay) data_analysis->confirmation Positive Result conclusion Target Validated confirmation->conclusion Apoptosis_Detection_Logic miltefosine Miltefosine Treatment dna_damage DNA Fragmentation miltefosine->dna_damage membrane_change PS Exposure miltefosine->membrane_change mito_potential ↓ Mitochondrial Potential miltefosine->mito_potential assay1 DNA Laddering Assay or TUNEL dna_damage->assay1 assay2 Annexin V Staining membrane_change->assay2 assay3 Rhodamine 123 Assay mito_potential->assay3 result1 Positive Result: 'Ladder' or Fluorescence assay1->result1 result2 Positive Result: Fluorescence assay2->result2 result3 Positive Result: ↓ Fluorescence assay3->result3 conclusion Conclusion: Apoptosis-Like Cell Death result1->conclusion result2->conclusion result3->conclusion

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Antiparasitic Agent-16 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-16 is a pyridine-thiazolidinone compound that has demonstrated notable in vitro activity against protozoan parasites, specifically Trypanosoma cruzi and Leishmania amazonensis.[1] The agent is understood to induce parasite cell death through necrosis.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of Chagas disease and leishmaniasis. The methodologies described herein are designed to ensure reproducibility and provide a framework for preclinical assessment of this compound.

In Vitro Activity Summary

A summary of the reported in vitro potency of this compound is provided below for reference. This data is crucial for informing dose selection in subsequent in vivo studies.

ParameterOrganism/Cell LineValue
IC50 Trypanosoma cruzi (trypomastigote)1.0 µM[1]
IC50 Trypanosoma cruzi (amastigote)0.6 µM[1]
IC50 Leishmania amazonensis (trypomastigote)150.2 µM[1]
IC50 Leishmania amazonensis (amastigote)16.75 µM[1]
CC50 RAW 264.7 (murine macrophage)47.4 µM[1]

Mechanism of Action: Necrosis Induction

This compound has been shown to induce necrotic cell death in parasites.[1] This process is characterized by morphological changes such as shortening and retraction of the parasite body, culminating in the leakage of internal contents.[1]

A This compound B Parasite Cell Membrane Interaction A->B C Membrane Permeability Increase B->C F Organelle Damage B->F Induces Morphological Changes D Ion Transport Disruption C->D E Cellular Swelling C->E G Loss of Membrane Integrity D->G E->G F->G H Leakage of Intracellular Contents G->H I Necrotic Cell Death H->I

Caption: Proposed necrotic cell death pathway induced by this compound.

Experimental Protocols

The following protocols outline the in vivo evaluation of this compound in mouse models for acute Chagas disease and cutaneous leishmaniasis.

Protocol 1: Efficacy Against Acute Trypanosoma cruzi Infection

This protocol is designed to assess the ability of this compound to reduce parasitemia in an acute model of Chagas disease.

1. Animal Model and Husbandry:

  • Species: BALB/c mice, female, 6-8 weeks old.[2]
  • Housing: House a maximum of 5 mice per cage in a controlled environment (20-24°C, 12h light/dark cycle) with ad libitum access to sterile food and water.[2]

2. Parasite Strain and Infection:

  • Strain: Trypanosoma cruzi (e.g., Y strain).
  • Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream trypomastigotes.[2]

3. Drug Formulation and Administration:

  • Vehicle: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[3]
  • Dosing: Based on in vitro data, a dose range of 25-50 mg/kg/day is recommended for initial studies. Administer the formulation orally (p.o.) via gavage once daily.
  • Treatment Schedule: Initiate treatment at the onset of detectable parasitemia (typically 4-5 days post-infection) and continue for 20 consecutive days.[2]

4. Experimental Groups:

  • Group 1 (Uninfected Control): Healthy mice receiving vehicle only.
  • Group 2 (Infected Control): Infected mice receiving vehicle only.
  • Group 3 (Test Article): Infected mice receiving this compound (e.g., 25 mg/kg/day).
  • Group 4 (Reference Control): Infected mice receiving a standard-of-care drug, such as benznidazole (100 mg/kg/day).[2]

5. Efficacy Assessment:

  • Parasitemia Monitoring: Monitor parasitemia every 2-3 days by collecting 5 µL of blood from the tail vein and counting parasites in a Neubauer chamber.
  • Survival: Record mortality daily.
  • Cure Assessment: At the end of the experiment, assess for parasitological cure via methods such as PCR on blood and tissue samples after a period of immunosuppression.[2]

Protocol 2: Efficacy Against Leishmania amazonensis Infection

This protocol evaluates the efficacy of this compound in a murine model of cutaneous leishmaniasis.

1. Animal Model and Husbandry:

  • Species: BALB/c mice, female, 6-8 weeks old.
  • Housing: As described in Protocol 1.

2. Parasite Strain and Infection:

  • Strain: Leishmania amazonensis.
  • Infection: Infect mice by subcutaneous (s.c.) injection of 1 x 10⁶ stationary-phase promastigotes into the hind footpad.

3. Drug Formulation and Administration:

  • Formulation: Prepare this compound as described in Protocol 1. Both oral and topical formulations can be evaluated.
  • Dosing: Administer orally at 25-50 mg/kg/day.
  • Treatment Schedule: Begin treatment 3-4 weeks post-infection, when lesions are established. Treat for 21 consecutive days.

4. Experimental Groups:

  • Group 1 (Infected Control): Infected mice receiving vehicle only.
  • Group 2 (Test Article): Infected mice receiving this compound.
  • Group 3 (Reference Control): Infected mice receiving a standard-of-care drug, such as meglumine antimoniate.[4]

5. Efficacy Assessment:

  • Lesion Size: Measure the thickness and diameter of the infected footpad weekly using a digital caliper.
  • Parasite Burden: At the end of treatment, euthanize mice and determine the parasite load in the infected footpad and draining lymph node via limiting dilution assay or qPCR.

Experimental Workflow Visualization

cluster_0 Pre-Study Phase cluster_1 Infection & Treatment Phase cluster_2 Efficacy Assessment Phase A1 Acclimatize Mice (7 days) B1 Infect Mice (Day 0) (i.p. for T. cruzi, s.c. for Leishmania) A1->B1 A2 Prepare Parasite Inoculum A2->B1 A3 Formulate this compound B3 Initiate Daily Treatment (e.g., Day 5 for T. cruzi) A3->B3 B2 Group Allocation B1->B2 B2->B3 B4 Monitor Animal Health & Weight B3->B4 C1 Monitor Parasitemia / Lesion Size B3->C1 C3 Terminal Endpoint C1->C3 C2 Record Survival Data C2->C3 C4 Determine Parasite Burden (Tissues/Blood) C3->C4

Caption: General workflow for in vivo efficacy testing of this compound.

Hypothetical Data Presentation

The following tables represent how quantitative data from the described experiments could be structured. Note: These values are for illustrative purposes only.

Table 1: Hypothetical Efficacy of this compound against Acute T. cruzi Infection

Treatment GroupDose (mg/kg/day)Peak Parasitemia (parasites/mL)% Reduction in Peak Parasitemia% Survival (Day 30)
Infected Control 0 (Vehicle)2.5 x 10⁶-20%
This compound 258.7 x 10⁵65.2%80%
Benznidazole 1001.5 x 10⁵94.0%100%

Table 2: Hypothetical Efficacy of this compound against L. amazonensis Infection

Treatment GroupDose (mg/kg/day)Lesion Size at Endpoint (mm)% Reduction in Lesion SizeParasite Burden (parasites/lesion)% Reduction in Parasite Burden
Infected Control 0 (Vehicle)4.2 ± 0.5-5.1 x 10⁷-
This compound 252.1 ± 0.350.0%1.2 x 10⁷76.5%
Meglumine Antimoniate 201.5 ± 0.264.3%4.5 x 10⁶91.2%

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in murine models of two significant parasitic diseases. Adherence to these detailed protocols will facilitate the generation of robust and comparable data, which is essential for advancing the preclinical development of this promising antiparasitic compound. Researchers should adapt these protocols as necessary based on institutional guidelines and specific experimental objectives.

References

Application Note: High-Throughput Screening of Antiparasitic Agent-16 Analogs Against Trypanosoma cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America.[1][2] The current treatments, benznidazole and nifurtimox, suffer from significant toxicity and variable efficacy, highlighting the urgent need for new therapeutic agents.[1] High-throughput screening (HTS) is a critical tool in the early stages of drug discovery for identifying novel antiparasitic compounds.[1][2] This application note details a robust, automated HTS assay for screening analogs of the lead compound "Antiparasitic agent-16" (AP-16) against the intracellular amastigote stage of T. cruzi. The assay utilizes a genetically engineered parasite line expressing luciferase, enabling a sensitive and quantitative luminescence-based readout of parasite proliferation.[2][3] The protocol is optimized for a 384-well format, providing the throughput necessary for screening large compound libraries.

Assay Principle

The screening assay is a phenotypic, cell-based method designed to identify compounds that inhibit the proliferation of intracellular T. cruzi amastigotes, the clinically relevant form of the parasite in the mammalian host.[4][5] The assay uses a mammalian host cell line (e.g., C2C12 myoblasts or Vero cells) infected with a transgenic T. cruzi strain that constitutively expresses firefly luciferase.[3][6]

The workflow is as follows:

  • Host cells are seeded into 384-well microplates.

  • Cells are infected with luciferase-expressing T. cruzi trypomastigotes.

  • After infection, extracellular parasites are washed away, and test compounds (AP-16 analogs) are added.

  • Following a 72-hour incubation period, a luciferase substrate is added to the wells.

  • The luminescence signal, which is directly proportional to the number of viable intracellular parasites, is measured using a plate reader.

Inhibition of parasite proliferation by a test compound results in a decrease in the luminescence signal compared to vehicle-treated controls.

Materials and Reagents

  • Cells and Parasites:

    • Vero cells (ATCC® CCL-81™) or C2C12 myoblasts (ATCC® CRL-1772™)

    • Trypanosoma cruzi (e.g., CA-I/72 strain) genetically modified to express firefly luciferase.[4]

  • Media and Buffers:

    • DMEM, high glucose (Gibco)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin (Gibco)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

  • Assay Components:

    • 384-well clear-bottom, white-walled assay plates (e.g., Corning)

    • AP-16 analog compound library dissolved in 100% DMSO

    • Benznidazole (positive control)

    • ONE-Glo™ Luciferase Assay System (Promega) or equivalent[6]

  • Equipment:

    • Automated liquid handler (e.g., Biomek FXp)

    • Luminometer plate reader (e.g., PHERAstar)

    • CO₂ incubator, 37°C

    • Biosafety cabinet

    • Centrifuge

    • Inverted microscope

Experimental Protocol

This protocol is optimized for a 384-well plate format.

Day 1: Host Cell Seeding

  • Culture Vero cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.

  • Dilute the cells to a concentration of 8 x 10⁴ cells/mL.

  • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow cell attachment.

Day 2: Parasite Infection

  • Harvest tissue culture-derived trypomastigotes from a highly infected culture flask.

  • Count the parasites using a hemocytometer.

  • Dilute the trypomastigotes in DMEM with 2% FBS to a concentration of 8 x 10⁵ parasites/mL.

  • Add 25 µL of the parasite suspension to each well, achieving a Multiplicity of Infection (MOI) of 10:1 (parasites:host cell).[7]

  • Centrifuge the plate at 800 x g for 5 minutes to facilitate parasite contact with the host cell monolayer.

  • Incubate for 4 hours at 37°C with 5% CO₂.

  • After incubation, gently wash the wells twice with 50 µL of pre-warmed PBS to remove extracellular parasites.

Day 2: Compound Addition

  • Prepare compound source plates containing the AP-16 analogs at the desired concentration. The final assay concentration is typically 10 µM.

  • Using a liquid handler, transfer a small volume (e.g., 50 nL) of compound solution from the source plate to the assay plate.

  • Add 50 µL of complete medium to all wells for a final volume of ~50 µL. The final DMSO concentration should be ≤0.5%.

  • Include controls on each plate:

    • Negative Control (0% Inhibition): Infected cells treated with DMSO vehicle.

    • Positive Control (100% Inhibition): Infected cells treated with a high concentration of Benznidazole (e.g., 40 µM).

  • Incubate the assay plates for 72 hours at 37°C with 5% CO₂.

Day 5: Luminescence Reading

  • Equilibrate the assay plates and the luciferase reagent to room temperature.

  • Add 25 µL of ONE-Glo™ reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Measure the luminescence intensity using a plate reader.

Data Analysis

  • Percentage Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Z'-Factor: Assess the quality and robustness of the assay for each plate by calculating the Z'-factor.[8][9][10] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive| An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[8][11]

  • IC₅₀ Determination: For compounds showing significant activity (>50% inhibition), perform a dose-response analysis.[12][13] Test a range of concentrations (e.g., 10-point, 3-fold serial dilution) and plot the percent inhibition against the log-transformed compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of parasite proliferation is inhibited).[13][14]

  • Cytotoxicity and Selectivity Index (SI): To assess compound toxicity, perform a parallel assay on uninfected host cells. Calculate the CC₅₀ (50% cytotoxic concentration) and determine the Selectivity Index. SI = CC₅₀ / IC₅₀ A higher SI value is desirable, indicating that the compound is more toxic to the parasite than to the host cell.[15]

Data Presentation

The quantitative data for a representative set of AP-16 analogs are summarized below.

Compound ID% Inhibition @ 10 µMIC₅₀ (µM)CC₅₀ (Vero, µM)Selectivity Index (SI)Assay Plate Z'-Factor
AP-16 (Parent) 98.2 ± 2.11.5 ± 0.2> 50> 33.30.81
AP16-01 99.5 ± 1.80.8 ± 0.1> 50> 62.50.79
AP16-02 85.4 ± 4.54.2 ± 0.5> 50> 11.90.85
AP16-03 15.1 ± 8.2> 20> 50-0.82
AP16-04 95.3 ± 3.32.1 ± 0.35.5 ± 0.72.60.77
Benznidazole 99.8 ± 1.52.5 ± 0.4> 50> 20.00.81

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow Diagram

HTS_Workflow Start Start Seed Seed Host Cells (2,000 cells/well) Start->Seed Incubate1 Incubate (18-24h) Seed->Incubate1 Infect Infect with Tc-luc (MOI 10:1) Incubate1->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash AddCmpd Add AP-16 Analogs (10 µM final conc.) Wash->AddCmpd Incubate2 Incubate (72h) AddCmpd->Incubate2 AddReagent Add Luciferase Reagent Incubate2->AddReagent Read Measure Luminescence AddReagent->Read Analyze Data Analysis (% Inhibition, Z', IC50) Read->Analyze End End Analyze->End

Caption: High-throughput screening workflow for AP-16 analogs.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_parasite T. cruzi Amastigote Nutrient Nutrient Uptake Metabolism Essential Metabolic Pathway Nutrient->Metabolism Substrates Proliferation Parasite Proliferation & Survival Metabolism->Proliferation Energy/Precursors Kinase Pro-survival Kinase Kinase->Proliferation Signaling AP16 This compound (Analog) AP16->Kinase Inhibition

References

Application Note and Protocol: Solubility Testing of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of novel antiparasitic agents are critical to addressing the global burden of parasitic diseases. A fundamental physicochemical property that dictates the in vitro and in vivo performance of a drug candidate is its aqueous solubility. Poor solubility can lead to erroneous results in biological assays, low bioavailability, and challenges in formulation development, ultimately hindering the progression of promising compounds. This application note provides a detailed protocol for determining the aqueous solubility of "Antiparasitic agent-16," a novel investigational compound.

This compound is a synthetic small molecule designed as a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway in Leishmania species. The MAPK pathway is crucial for the parasite's stress response and survival within the host macrophage, making it an attractive therapeutic target. Early assessment of the solubility of this compound is essential to ensure reliable data in downstream efficacy and safety studies.

This document outlines protocols for two key types of solubility assessment: kinetic solubility and thermodynamic solubility . Kinetic solubility is a high-throughput method used in the early stages of drug discovery to quickly assess the solubility of a compound upon its addition from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[1][2][3][4][5] Thermodynamic solubility, on the other hand, measures the equilibrium solubility of a compound in its solid state in an aqueous buffer and is considered the "true" solubility, often determined in later stages of preclinical development.[1][3][6][7]

Signaling Pathway of Interest

The following diagram illustrates a simplified representation of the Leishmania MAPK signaling pathway, which is the intended target of this compound.

Leishmania_MAPK_Pathway cluster_host Host Macrophage cluster_parasite Leishmania Parasite Host_Signal Host-derived Stress Signal (e.g., Oxidative Stress) Host_Receptor Macrophage Receptor Host_Signal->Host_Receptor Parasite_Sensor Parasite Sensor Protein Host_Receptor->Parasite_Sensor Activates MAPKKK MAPKKK Parasite_Sensor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Stress Response Gene Expression Transcription_Factor->Gene_Expression Parasite_Survival Parasite Survival and Proliferation Gene_Expression->Parasite_Survival Agent16 This compound Agent16->MAPK Inhibits

Caption: Simplified Leishmania MAPK signaling pathway targeted by this compound.

Experimental Workflow

The general workflow for determining the aqueous solubility of a compound is depicted below. This process involves sample preparation, incubation to reach equilibrium (for thermodynamic solubility), separation of undissolved compound, and quantification of the dissolved portion.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Start Start: This compound (Solid or DMSO stock) Add_Buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) Start->Add_Buffer Incubate Incubate with Agitation (Time and Temp. dependent) Add_Buffer->Incubate Separate Separate Undissolved Compound (Filtration or Centrifugation) Incubate->Separate Collect_Supernatant Collect Supernatant/ Filtrate Separate->Collect_Supernatant Quantify Quantify Concentration (e.g., HPLC-UV, LC-MS/MS) Collect_Supernatant->Quantify Result Result: Solubility (µg/mL or µM) Quantify->Result

Caption: General experimental workflow for aqueous solubility determination.

Materials and Reagents

  • This compound (solid powder and 10 mM stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • 96-well microtiter plates (polypropylene)

  • Filter plates (0.45 µm pore size)

  • Sealing mats for 96-well plates

  • Plate shaker/incubator

  • Centrifuge with a plate rotor

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

Experimental Protocols

Kinetic Solubility Protocol

This protocol is designed for high-throughput screening and provides a rapid assessment of the solubility of this compound.[2][3][4][8]

1.1. Preparation of Standard Curve:

  • Prepare a series of calibration standards of this compound in a 50:50 (v/v) mixture of Acetonitrile:PBS. The concentration range should bracket the expected solubility. A typical range would be from 0.1 µM to 100 µM.

  • Analyze the standards using the chosen analytical method (HPLC-UV or LC-MS/MS) to generate a standard curve.

1.2. Sample Preparation and Incubation:

  • Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well microtiter plate.

  • Add 2 µL of the 10 mM DMSO stock solution of this compound to the wells to achieve a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Include blank wells containing 198 µL of PBS and 2 µL of DMSO.

  • Seal the plate with a sealing mat.

  • Incubate the plate on a plate shaker at room temperature (approximately 25°C) for 2 hours with continuous agitation.[1]

1.3. Sample Processing and Analysis:

  • After incubation, filter the samples through a 0.45 µm filter plate into a clean collection plate. Alternatively, centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes and carefully collect the supernatant.[3][4]

  • Dilute the filtrate/supernatant as necessary with the mobile phase to fall within the range of the standard curve.

  • Analyze the samples by HPLC-UV or LC-MS/MS.

  • Determine the concentration of dissolved this compound by comparing the analytical response to the standard curve.

Thermodynamic Solubility (Shake-Flask Method) Protocol

This method determines the equilibrium solubility and is considered the gold standard.[1][3][7][9]

2.1. Preparation of Standard Curve:

  • Prepare a standard curve as described in section 1.1.

2.2. Sample Preparation and Incubation:

  • Weigh an excess amount of solid this compound (e.g., 1-2 mg) into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to each vial.

  • Seal the vials tightly.

  • Place the vials in a shaking incubator at 37°C for 24 to 48 hours to allow the solution to reach equilibrium.[9][10] The incubation time should be sufficient to ensure the concentration of the dissolved compound is stable. This can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[9]

2.3. Sample Processing and Analysis:

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Filter the samples through a 0.45 µm syringe filter, taking care not to disturb the solid material. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane. Alternatively, centrifuge the vials at high speed and collect the supernatant.

  • Dilute the filtrate/supernatant as necessary.

  • Analyze the samples by HPLC-UV or LC-MS/MS.

  • Calculate the thermodynamic solubility from the standard curve.

Data Presentation

The quantitative data for the solubility of this compound should be summarized in clear and concise tables.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

ReplicatePeak Area (Arbitrary Units)Calculated Concentration (µM)Mean Solubility (µM)Standard Deviation
1150,23475.174.80.4
2149,01274.5
3150,67875.3

Table 2: Thermodynamic Solubility of this compound in PBS (pH 7.4)

Time PointReplicatePeak Area (Arbitrary Units)Calculated Concentration (µg/mL)Mean Solubility (µg/mL)Standard Deviation
24h145,67822.822.70.2
245,23422.6
345,89022.9
48h145,71222.922.80.1
245,55522.8
345,69922.8

Conclusion

The protocols detailed in this application note provide robust methods for determining the kinetic and thermodynamic solubility of the novel investigational compound, this compound. Accurate and early assessment of solubility is a critical step in the drug discovery pipeline, enabling informed decision-making for lead optimization and the selection of candidates with a higher probability of success in clinical development. The data generated from these studies will be instrumental in guiding the formulation strategy for this compound and ensuring the reliability of subsequent biological evaluations.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Antiparasitic Agent-16 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiparasitic agent-16 is a novel compound under investigation for the treatment of various parasitic infections. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to quantify its concentration in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput, sensitivity, and accuracy, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Experimental

Materials and Reagents

This compound and its stable isotope-labeled internal standard (IS), this compound-d4, were synthesized in-house. HPLC-grade acetonitrile and methanol were purchased from a commercial supplier. Formic acid (reagent grade) and deionized water were also commercially sourced. Blank human plasma was obtained from a certified vendor.

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis. The specific models and their operational parameters are detailed in Table 2.

Sample Preparation

Plasma samples were prepared using a protein precipitation method.[4][5][6] To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard (100 ng/mL of this compound-d4) was added. The mixture was vortexed for 1 minute to precipitate proteins. Following centrifugation at 13,000 x g for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

dot

Caption: Workflow for plasma sample preparation.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation was performed on a C18 column.[6][7][8] The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[9][10] Detailed conditions are provided in Table 1 and Table 2.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to international guidelines.[1][11][12]

Results and Discussion

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results, summarized in Table 3, demonstrate that the accuracy (as percent bias) was within ±15% (±20% at the LLOQ), and the precision (as coefficient of variation, CV%) was ≤15% (≤20% at the LLOQ).

Selectivity and Matrix Effect

The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of this compound and the IS in blank plasma from six different sources. The matrix effect was assessed and found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.

Recovery

The extraction recovery of this compound was consistent and reproducible across the QC levels, as shown in Table 4.

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.

dot

Analytical_Method_Principle cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Prepared Sample (Analyte + IS) Column C18 Column Sample->Column Separation Separated Analyte and IS Column->Separation ESI Electrospray Ionization (ESI+) Separation->ESI Introduction into MS Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Processing (Quantification) Detector->Data Signal Acquisition

Caption: Principle of LC-MS/MS analysis.

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in support of clinical and preclinical studies.

Protocols

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and its internal standard (IS), this compound-d4. Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

2. Preparation of Calibration Curve and Quality Control Samples

  • Calibration Standards: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working standard solution to yield final concentrations of 1, 5, 20, 100, 500, 1000, and 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 150 ng/mL (Medium QC), and 1500 ng/mL (High QC) by spiking blank plasma with the corresponding working standard solutions.

3. Plasma Sample Extraction Protocol

  • Label all sample tubes (standards, QCs, and unknown samples).

  • Aliquot 50 µL of each sample into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the tubes for 1 minute at high speed.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to autosampler vials with inserts.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS System Operation

  • Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • Set up the MS/MS parameters as detailed in Table 1.

  • Create a sequence table in the instrument control software including the calibration standards, QCs, and unknown samples.

  • Run the sequence.

  • Process the acquired data using the appropriate software to generate a calibration curve and calculate the concentrations of this compound in the unknown samples.

Data Tables

Table 1: Mass Spectrometer Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)452.3 > 289.1 (Quantifier), 452.3 > 175.2 (Qualifier)
MRM Transition (IS)456.3 > 293.1
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Cone Gas Flow150 L/hr
Desolvation Gas Flow800 L/hr

Table 2: UPLC Parameters

ParameterSetting
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (CV%) (n=6)Intra-Day Accuracy (% Bias) (n=6)Inter-Day Precision (CV%) (n=18)Inter-Day Accuracy (% Bias) (n=18)
LLOQ18.2-5.410.5-3.1
Low36.52.17.84.3
Medium1504.1-1.55.2-0.8
High15003.53.24.12.5

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Recovery Precision (CV%)Mean Matrix Effect (%)Matrix Effect Precision (CV%)
Low392.55.898.24.5
High150095.14.299.53.1

References

Application Notes and Protocols: Antiparasitic Agent-16 for the Treatment of Drug-Resistant Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-16, also identified as compound 15 in the scientific literature, is a novel pyridine-thiazolidinone derivative showing significant promise as an antiparasitic agent.[1][2] It has demonstrated potent in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a pathogen responsible for cutaneous leishmaniasis.[1][2] The current therapeutic options for these neglected tropical diseases are limited, often associated with severe side effects and emerging parasite resistance. This document provides a summary of the known biological activity of this compound and outlines detailed protocols for its application in research settings, with a specific focus on evaluating its efficacy against drug-resistant parasite strains.

Known Biological Activity and Cytotoxicity

This compound has been evaluated against different life stages of T. cruzi and L. amazonensis. Its cytotoxic effect was assessed using the RAW 264.7 macrophage cell line. The quantitative data from these studies are summarized below.

Target Organism/Cell LineLife StageIC50 (μM)CC50 (μM)Selectivity Index (SI)
Trypanosoma cruziTrypomastigote1.047.447.4
Trypanosoma cruziAmastigote0.6047.479.0
Leishmania amazonensisTrypomastigote150.247.4<1
Leishmania amazonensisAmastigote16.7547.42.83
RAW 264.7 Macrophages--47.4-

Data sourced from da Conceição, J. M., et al. (2023).[1]

Mechanism of Action

Studies have indicated that this compound induces parasite cell death through the induction of necrosis.[1][2] In T. cruzi trypomastigotes, treatment with this compound leads to significant morphological alterations. These changes include the shortening, retraction, and curvature of the parasite's body, as well as the leakage of internal cellular contents, which is characteristic of a necrotic cell death pathway.[1][2]

cluster_0 Cellular Effects A This compound B Parasite Cell Membrane Interaction A->B Targets C Membrane Integrity Loss B->C Disrupts D Leakage of Internal Content C->D Leads to E Morphological Changes (Shortening, Retraction, Curvature) C->E Causes F Necrotic Cell Death D->F E->F

Figure 1: Proposed mechanism of action for this compound leading to necrosis.

Published Experimental Protocols

The following protocols are adapted from the original study describing the synthesis and evaluation of this compound.[1]

In Vitro Anti-Trypanosoma cruzi Assay
  • Parasite Culture: Bloodstream trypomastigotes of a relevant T. cruzi strain (e.g., Y strain) are obtained from infected mice at the peak of parasitemia. They are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.

  • Trypomastigote Assay:

    • Harvest trypomastigotes from culture and adjust the concentration to 1 x 10^7 parasites/mL in RPMI-1640 medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well microplate.

    • Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution). Include benznidazole as a positive control and medium-only wells as a negative control.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

    • Add 50 µL of 0.025% resazurin solution to each well and incubate for another 24 hours.

    • Measure fluorescence at 530 nm excitation and 590 nm emission.

    • Calculate the 50% inhibitory concentration (IC50) using appropriate software.

  • Amastigote Assay:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow adherence.

    • Infect the macrophages with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours.

    • Wash the wells to remove non-internalized parasites.

    • Add fresh medium containing serial dilutions of this compound.

    • Incubate for 72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the percentage of infected cells and the number of amastigotes per cell by counting at least 200 cells per well.

    • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

In Vitro Anti-Leishmania amazonensis Assay
  • Parasite Culture: L. amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 20% FBS at 25°C.

  • Promastigote Assay: This assay follows the same principle as the T. cruzi trypomastigote assay, using a starting concentration of 1 x 10^7 promastigotes/mL and incubating at 25°C for 48 hours before adding resazurin.

  • Amastigote Assay: This protocol is similar to the T. cruzi amastigote assay, using promastigotes to infect macrophages. After infection, the temperature is raised to 37°C to induce the transformation into amastigotes.

Cytotoxicity Assay
  • Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Assess cell viability using the resazurin method as described above.

  • Calculate the 50% cytotoxic concentration (CC50).

Protocol for Application in Treating Drug-Resistant Parasites

While specific data on the efficacy of this compound against drug-resistant parasites is not yet available, the following protocols provide a framework for its evaluation.

Generation and Culture of Drug-Resistant Parasites
  • Induction of Resistance: Drug-resistant lines of T. cruzi or L. amazonensis can be generated in vitro by continuous exposure of wild-type parasites to sub-lethal concentrations of a standard drug (e.g., benznidazole for T. cruzi, miltefosine for L. amazonensis). The drug concentration is gradually increased over several months.

  • Culture of Resistant Strains: Once resistance is established, the parasite lines are maintained in culture with a constant low level of the respective drug to maintain selective pressure.

In Vitro Susceptibility Testing of Resistant Strains
  • Perform the same in vitro assays described above (anti-trypomastigote/amastigote or anti-promastigote/amastigote) simultaneously on both the wild-type (drug-sensitive) and the newly generated drug-resistant parasite strains.

  • For each strain, determine the IC50 value for this compound and the standard drug used to induce resistance.

  • Calculate the Resistance Index (RI): The RI is a quantitative measure of the level of resistance. It is calculated as follows: RI = IC50 of resistant strain / IC50 of susceptible (wild-type) strain An RI value greater than 1.0 indicates some level of resistance. A compound is considered effective against the resistant strain if its RI is close to 1.0, suggesting a lack of cross-resistance.

cluster_1 Experimental Workflow for Drug-Resistant Parasite Testing start Start culture_wt Culture Wild-Type (WT) Parasites start->culture_wt culture_dr Culture Drug-Resistant (DR) Parasites start->culture_dr assay_wt In Vitro Assay on WT Strain (with this compound) culture_wt->assay_wt assay_dr In Vitro Assay on DR Strain (with this compound) culture_dr->assay_dr ic50_wt Determine IC50 (WT) assay_wt->ic50_wt ic50_dr Determine IC50 (DR) assay_dr->ic50_dr calculate_ri Calculate Resistance Index (RI) RI = IC50 (DR) / IC50 (WT) ic50_wt->calculate_ri ic50_dr->calculate_ri analysis Analyze Data calculate_ri->analysis

Figure 2: Workflow for assessing the efficacy of this compound on drug-resistant parasites.

Conclusion

This compound is a promising compound with potent activity against T. cruzi and L. amazonensis. Its unique mechanism of action, inducing necrosis, makes it a valuable candidate for further investigation, particularly for its potential to circumvent existing drug-resistance mechanisms in parasites. The protocols outlined in this document provide a comprehensive guide for researchers to replicate published findings and to explore the application of this agent against drug-resistant strains, a critical area of research in the development of new antiparasitic therapies.

References

Application Note: Development of a Stable Liquid Formulation for Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Antiparasitic agent-16 is a promising but challenging benzimidazole-class compound due to its poor aqueous solubility and susceptibility to hydrolytic and oxidative degradation. This note details the systematic development of a stable, solubilized oral liquid formulation. Through comprehensive solubility screening, pH-stability profiling, and excipient compatibility studies, a stable formulation was achieved using a cosolvent system of propylene glycol and PEG 400, buffered to pH 4.5 with a citrate buffer, and protected from oxidation with ascorbic acid. Accelerated stability studies confirmed that the formulation maintains its critical quality attributes, providing a viable path for further clinical development.

1.0 Introduction

This compound is a novel benzimidazole derivative demonstrating potent, broad-spectrum anthelmintic activity in preclinical models. A significant hurdle to its clinical development is its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility and high permeability.[1][2][3] Furthermore, initial stress testing revealed significant degradation via hydrolysis of the carbamate group and oxidation, particularly in neutral to alkaline conditions.[4] The objective of this work was to develop a stable, clear, and palatable oral liquid formulation suitable for clinical evaluation by addressing these solubility and stability challenges.[5]

2.0 Materials and Methods

2.1 Materials

This compound (purity >99.5%), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin, Polysorbate 80, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Citric Acid, Sodium Citrate, Ascorbic Acid, Sodium Metabisulfite, and HPLC-grade solvents were procured from certified suppliers.

2.2 Protocol: Solubility Assessment

A shake-flask method was used to determine the equilibrium solubility of this compound in various neat and binary solvent systems.

  • Add an excess amount of this compound powder to 2 mL of each selected solvent system (e.g., Water, PG, PEG 400, 50:50 PG:Water) in a glass vial.

  • Seal the vials and place them in a shaker bath set to 25°C ± 0.5°C.

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect for the presence of undissolved solids.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Dilute the filtrate with a suitable HPLC mobile phase.

  • Quantify the concentration of this compound using a validated stability-indicating HPLC method.[6][7]

2.3 Protocol: pH-Stability Profiling

This protocol determines the degradation rate of the agent at different pH values.

  • Prepare a series of buffer solutions ranging from pH 2.0 to 8.0 (e.g., HCl, citrate, phosphate).

  • Prepare a stock solution of this compound in a suitable cosolvent (e.g., 50:50 PG:PEG 400).

  • Spike a small aliquot of the stock solution into each buffer to a final concentration of 0.1 mg/mL.

  • Transfer samples into sealed glass vials and store them in a stability chamber at 40°C.[8][9][10]

  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Immediately analyze the aliquots by HPLC to determine the remaining percentage of intact this compound.

  • Calculate the degradation rate constant (k) for each pH by plotting the natural log of the concentration versus time.

2.4 Protocol: Excipient Compatibility Screening

This study evaluates potential interactions between this compound and selected excipients.

  • Prepare binary mixtures of this compound with each excipient (e.g., ascorbic acid, sodium metabisulfite) in a 1:1 ratio by weight.

  • Place a portion of each mixture into an open glass vial and another portion into a closed vial.

  • Store the vials under accelerated conditions (40°C/75% RH) for 4 weeks.[9][11]

  • At 2 and 4 weeks, visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Analyze the samples by HPLC to quantify the recovery of this compound and detect the formation of any degradation products.

3.0 Results and Discussion

3.1 Solubility Enhancement

The solubility of this compound was extremely low in aqueous media but increased significantly in non-aqueous and cosolvent systems. The results are summarized in Table 1. A binary system of Propylene Glycol and PEG 400 was identified as the most effective solubilizing vehicle.[12][13][14]

Table 1. Equilibrium Solubility of this compound in Various Solvent Systems at 25°C

Solvent SystemSolubility (mg/mL)
Deionized Water< 0.001
Propylene Glycol (PG)15.2
PEG 40025.8
Glycerin5.1
50:50 PG / Water1.2
50:50 PEG 400 / Water2.5
50:50 PG / PEG 400 > 50
20% HP-β-CD in Water0.8

3.2 pH-Stability Profile

The pH-rate profile (Table 2) clearly indicates that this compound is most stable under acidic conditions (pH 3.0-4.5) and degrades rapidly at neutral and alkaline pH, which is characteristic of benzimidazoles susceptible to hydrolysis.[4] A formulation target pH of 4.5 was selected to balance stability and physiological compatibility.

Table 2. Degradation of this compound in Various Buffers at 40°C after 7 days

pHBuffer System% Recovery of Agent-16
2.0HCl98.5%
4.5 Citrate 99.1%
6.0Phosphate85.2%
7.4Phosphate62.7%
8.0Phosphate45.1%

3.3 Excipient Compatibility

The compatibility screening (Table 3) showed no significant degradation or physical changes when this compound was mixed with the selected cosolvents and buffering agents. Ascorbic acid was found to be a compatible antioxidant, while sodium metabisulfite caused a slight discoloration and was therefore excluded.

Table 3. Excipient Compatibility Study Results (4 Weeks at 40°C/75% RH)

Excipient% Recovery of Agent-16Physical Appearance
Propylene Glycol99.5%No change
PEG 40099.8%No change
Citric Acid99.2%No change
Ascorbic Acid 98.9% No change
Sodium Metabisulfite97.5%Slight yellowing

4.0 Proposed Formulation and Stability

Based on the collective results, the final formulation detailed in Table 4 was developed. This formulation was subjected to a 6-month accelerated stability study.[8][15] The results (Table 5) demonstrate that the formulation is stable, with minimal degradation and no significant changes in physical appearance or pH.

Table 4. Optimized Formulation for this compound Oral Liquid (10 mg/mL)

ComponentFunctionQuantity (% w/v)
This compoundActive Ingredient1.0%
Propylene GlycolCosolvent40.0%
PEG 400Cosolvent40.0%
Citrate Buffer (pH 4.5)Buffering Agentq.s. to 100%
Ascorbic AcidAntioxidant0.1%
Cherry FlavorFlavoring Agent0.2%

Table 5. Accelerated Stability Data for Optimized Formulation (Stored at 40°C/75% RH)

TestSpecificationInitial1 Month3 Months6 Months
AppearanceClear, colorless solutionPassPassPassPass
pH4.3 - 4.74.514.534.554.58
Assay (%)95.0 - 105.0%100.2%99.8%99.5%98.7%
Total Impurities (%)NMT 2.0%< 0.1%0.15%0.31%0.55%

5.0 Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Optimization & Stability cluster_3 Outcome a API Physicochemical Properties b Solubility Screening a->b c pH-Stability Profile a->c d Excipient Compatibility Screening b->d f Buffer & Antioxidant Selection c->f e Prototype Formulation (Cosolvent System) d->e g Optimized Formulation e->g f->e h Accelerated Stability Study (6 Months) g->h j Stable Liquid Formulation h->j i Stability-Indicating Assay i->h

Caption: Experimental workflow for formulation development.

G cluster_0 Parasite Cell agent Antiparasitic Agent-16 tubulin β-Tubulin Subunits agent->tubulin Binds to complex Agent-Tubulin Complex disruption Microtubule Disruption death Cell Death disruption->death Leads to

Caption: Hypothetical mechanism of action signaling pathway.

The systematic formulation development strategy successfully addressed the inherent poor solubility and instability of this compound. By employing a buffered cosolvent system of propylene glycol and PEG 400 with an added antioxidant, a stable and solubilized oral liquid formulation was achieved. The formulation maintained its critical quality attributes under accelerated stability conditions for 6 months, supporting its suitability for further clinical and commercial development.

References

Application Notes and Protocols for Antiparasitic Agent-16 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-16 is a pyridine-thiazolidinone compound demonstrating potent activity against protozoan parasites, including Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential antiparasitic compounds. The described methodology focuses on an intracellular amastigote assay, the clinically relevant stage of the parasite within the mammalian host. This compound has been shown to induce parasite cell death through necrosis, characterized by morphological changes such as shortening, retraction, and curvature of the parasite body, leading to the leakage of internal contents[1].

Data Presentation

The following tables summarize the quantitative data for the biological activity of this compound.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

Parasite StageIC50 (µM)
Trypomastigote1.0[1]
Amastigote0.6[1]

Table 2: In Vitro Activity of this compound against Leishmania amazonensis

Parasite StageIC50 (µM)
Promastigote150.2[1]
Amastigote16.75[1]

Table 3: Cytotoxicity of this compound

Cell LineCC50 (µM)
RAW 264.7 (Murine Macrophage)47.4[1]

Experimental Protocols

This section details the methodologies for the cultivation of host cells and parasites, and the execution of the antiparasitic cell-based assay.

Cell Line and Parasite Maintenance

1.1. Host Cell Culture: RAW 264.7 Macrophages

The RAW 264.7 cell line is a suitable host for in vitro parasite infection studies.

  • Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them by gentle scraping or using a cell scraper. Resuspend the cells in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

1.2. Parasite Culture: Leishmania amazonensis

  • Promastigote Culture: Culture promastigotes in Schneider's insect medium supplemented with 20% FBS at 26°C.

  • Amastigote Culture (Axenic): Differentiate promastigotes into amastigotes by transferring stationary-phase promastigotes to Grace's insect medium at pH 5.3, supplemented with 20% FBS, and incubating at 32°C.

1.3. Parasite Culture: Trypanosoma cruzi

  • Epimastigote Culture: Grow epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.

  • Trypomastigote and Amastigote Production: Obtain tissue culture-derived trypomastigotes by infecting a monolayer of Vero cells with stationary phase epimastigotes. Amastigotes will replicate within the host cells, and upon cell rupture, trypomastigotes are released into the culture supernatant.

Intracellular Amastigote Assay Protocol

This protocol is designed for a 96-well plate format.

  • Host Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Parasite Infection:

    • For L. amazonensis: Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • For T. cruzi: Infect the adherent macrophages with tissue culture-derived trypomastigotes at an MOI of 10:1.

  • Incubation: Incubate the infected cells for 24 hours at 37°C with 5% CO2 to allow for parasite internalization and differentiation into amastigotes.

  • Removal of Extracellular Parasites: After incubation, gently wash the wells twice with pre-warmed phosphate-buffered saline (PBS) to remove any non-internalized parasites. Add 100 µL of fresh culture medium to each well.

  • Compound Addition: Prepare serial dilutions of this compound (and other test compounds) in culture medium. Add the desired concentrations to the infected cells. Include a "no drug" control (vehicle only) and a positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. amazonensis).

  • Incubation with Compound: Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

  • Assay Readout:

    • Microscopic Evaluation: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected cells and the average number of amastigotes per cell by light microscopy.

    • Fluorometric Assay (Resazurin-based): Add a resazurin-based viability reagent to each well and incubate for 4-6 hours. Measure the fluorescence using a plate reader. A decrease in fluorescence correlates with a reduction in viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate as described in the intracellular amastigote assay.

  • Compound Addition: Add serial dilutions of this compound to the uninfected cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Assay Readout: Determine cell viability using a resazurin-based assay or MTT assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can be determined by dividing the CC50 by the IC50.

Visualizations

Signaling Pathway Diagram

Necrosis_Pathway Proposed Necrotic Cell Death Pathway Induced by this compound cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_execution Execution Phase Agent16 This compound Receptor Putative Receptor/ Membrane Stress Agent16->Receptor Binds/Induces Stress RIPK1 RIPK1-like Kinase Receptor->RIPK1 Activates RIPK3 RIPK3-like Kinase RIPK1->RIPK3 Recruits & Activates Necrosome Necrosome Formation RIPK1->Necrosome Forms RIPK3->Necrosome Forms MLKL MLKL-like Protein Pore Membrane Pore Formation MLKL->Pore Oligomerizes & Translocates Necrosome->MLKL Phosphorylates & Activates Rupture Plasma Membrane Rupture & Content Leakage Pore->Rupture

Caption: Proposed Necrotic Pathway.

Experimental Workflow Diagram

Assay_Workflow Workflow for this compound Cell-Based Assay Start Start Seed Seed RAW 264.7 Cells (96-well plate) Start->Seed Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Infect Infect with Parasites (MOI 10:1) Incubate1->Infect Incubate2 Incubate 24h (Internalization) Infect->Incubate2 Wash Wash to Remove Extracellular Parasites Incubate2->Wash AddCompound Add Serial Dilutions of This compound Wash->AddCompound Incubate3 Incubate 48-72h AddCompound->Incubate3 Readout Assay Readout (Microscopy or Resazurin) Incubate3->Readout Analyze Data Analysis (Calculate IC50) Readout->Analyze End End Analyze->End

Caption: Assay Workflow Diagram.

References

Application Notes and Protocols for Antiparasitic Agent-16 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antiparasitic agent-16" is a pyridine-thiazolidinone compound with demonstrated in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. Research indicates that this agent induces parasite cell death through a necrotic mechanism, causing significant morphological changes to the parasite's structure[1]. These application notes provide a summary of its known activity and detailed protocols for its evaluation, both as a standalone agent and in combination with other therapeutic compounds.

The data and protocols presented here are based on published research on pyridine-thiazolidinones with identical reported biological activities, suggesting "this compound" is likely one of the compounds described in "Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones" by Conceição, J. M. et al., published in the European Journal of Medicinal Chemistry in 2023. While specific combination therapy studies involving this agent are not yet published, this document provides a standard protocol for assessing synergistic, additive, or antagonistic interactions with other antiparasitic drugs.

Quantitative Data Summary

The in vitro antiparasitic activity of this compound has been quantified against different life stages of T. cruzi and L. amazonensis. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀).

Table 1: Anti-Trypanosoma cruzi Activity of this compound

Parasite StageIC₅₀ (µM)
Trypomastigote1.0
Amastigote0.6

Table 2: Anti-Leishmania amazonensis Activity of this compound

Parasite StageIC₅₀ (µM)
Promastigote150.2
Amastigote16.75

Signaling Pathways and Mechanism of Action

This compound is reported to induce parasite cell death via necrosis[1]. This mechanism is distinct from apoptosis and involves the loss of plasma membrane integrity, leading to cell lysis and the release of intracellular contents. Electron microscopy studies have revealed that treatment with related pyridine-thiazolidinone compounds leads to significant morphological alterations in T. cruzi trypomastigotes, including shortening of the cell body, retraction and curvature, and leakage of internal contents[1].

This compound This compound Parasite Cell Parasite Cell This compound->Parasite Cell MembraneDamage Plasma Membrane Damage Parasite Cell->MembraneDamage Induces MorphologicalChanges Morphological Changes (Shortening, Curvature) MembraneDamage->MorphologicalChanges CellLysis Cell Lysis MembraneDamage->CellLysis NecroticDeath Necrotic Cell Death CellLysis->NecroticDeath cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-6 A Seed Host Cells (96-well plate) B Incubate Overnight A->B C Infect with Trypomastigotes B->C D Wash to Remove Free Parasites C->D E Add Serial Dilutions of Agent-16 D->E F Incubate (72-96h) E->F G Fix and Stain F->G H Image and Quantify Amastigotes G->H I Calculate IC50 H->I A Prepare Serial Dilutions of Agent-16 (X-axis) and Drug B (Y-axis) in a 96-well plate B Add Parasite/ Host Cell Suspension to all wells A->B C Incubate for 72-96 hours B->C D Measure Parasite Inhibition C->D E Calculate FIC Index (FICI) D->E F Determine Interaction: Synergy, Additive, or Antagonism E->F

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Antiparasitic Agent-16 Through Genetic Manipulation of Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant parasitic strains necessitates the development of novel antiparasitic agents and a deeper understanding of their mechanisms of action. Genetic manipulation of parasites has become an indispensable tool for target identification, validation, and the elucidation of drug resistance mechanisms.[1][2][3] This document provides detailed application notes and protocols for utilizing genetic engineering techniques, particularly the CRISPR-Cas9 system, to investigate the action of a novel compound, Antiparasitic Agent-16.

The protocols outlined below describe the generation of knockout and tagged parasite lines to probe the function of a putative target gene and its interaction with this compound. These methods are broadly applicable to various parasites, including Plasmodium falciparum and Leishmania species, with appropriate modifications.[4][5][6][7]

Data Presentation

Table 1: In Vitro Susceptibility of Wild-Type vs. Putative Target Gene Knockout (ΔPTG) Parasites to this compound
Parasite LineTarget GeneIC50 of this compound (nM)Fold Change in IC50
Wild-Type (WT)Present50 ± 5-
ΔPTGDeleted500 ± 2010
Table 2: Effect of this compound on Parasite Growth Inhibition
Concentration of this compound (nM)Wild-Type (WT) % InhibitionΔPTG % Inhibition
1025 ± 35 ± 1
5052 ± 415 ± 2
10078 ± 630 ± 4
50095 ± 255 ± 5

Experimental Protocols

Protocol 1: Generation of a Putative Target Gene (PTG) Knockout Parasite Line using CRISPR-Cas9

This protocol describes the deletion of a putative target gene (PTG) in the parasite genome to assess its essentiality and its role in the mechanism of action of this compound.

1. Design of Guide RNA (gRNA) and Donor DNA Template:

  • Select a 20-nucleotide gRNA sequence targeting a coding region of the PTG, ensuring it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).[8][9]

  • Design a donor DNA template for homologous recombination. This template should contain 5' and 3' homology arms (typically 500-1000 bp) flanking a selectable marker (e.g., a drug resistance cassette). The homology arms correspond to the regions upstream and downstream of the target gene to be deleted.

2. Plasmid Construction:

  • Clone the designed gRNA sequence into a Cas9-expressing plasmid.

  • Synthesize and clone the donor DNA template into a separate plasmid or use a PCR-amplified linear template.

3. Parasite Transfection:

  • Prepare high-quality plasmid DNA for both the Cas9/gRNA and the donor template.

  • Culture the parasites to the appropriate stage for transfection (e.g., ring-stage for P. falciparum).

  • Electroporate the plasmid DNA into uninfected red blood cells (for P. falciparum) or directly into the parasites (for Leishmania).[10][11]

  • Add the parasite culture to the transfected red blood cells.

4. Selection of Transfected Parasites:

  • Apply drug pressure to select for parasites that have successfully integrated the selectable marker from the donor DNA template.

  • Monitor the parasite culture for the emergence of resistant parasites.

5. Verification of Gene Knockout:

  • Isolate genomic DNA from the selected parasite population.

  • Perform diagnostic PCR to confirm the deletion of the PTG and the integration of the selectable marker.

  • Sequence the PCR products to verify the correct integration event.

  • Perform Western blot analysis with an antibody against the PTG protein (if available) to confirm the absence of protein expression.

Protocol 2: In Vitro Drug Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against wild-type and genetically modified parasites.

1. Parasite Culture and Synchronization:

  • Culture wild-type and ΔPTG parasites in parallel under standard conditions.

  • Synchronize the parasite cultures to the ring stage.

2. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the drug to create a range of concentrations to be tested.

3. Assay Setup:

  • In a 96-well plate, add the synchronized parasite culture to each well.

  • Add the serially diluted this compound to the respective wells. Include a no-drug control and a solvent control.

  • Incubate the plate under standard parasite culture conditions for one life cycle (e.g., 48-72 hours for P. falciparum).

4. Measurement of Parasite Growth:

  • Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy-based counting.

5. Data Analysis:

  • Normalize the growth data to the no-drug control.

  • Plot the percentage of growth inhibition against the drug concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Targeted by this compound cluster_membrane Parasite Membrane Receptor Receptor PTG Putative Target Gene Product Receptor->PTG activates Antiparasitic_Agent_16 This compound Antiparasitic_Agent_16->PTG inhibits Kinase_A Kinase_A PTG->Kinase_A activates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Parasite_Survival Parasite_Survival Gene_Expression->Parasite_Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow CRISPR-Cas9 Workflow for PTG Knockout Design 1. Design gRNA and Donor Template Cloning 2. Plasmid Construction Design->Cloning Transfection 3. Parasite Transfection Cloning->Transfection Selection 4. Drug Selection Transfection->Selection Verification 5. Verification (PCR, Sequencing) Selection->Verification Phenotyping 6. Phenotypic Analysis (Drug Susceptibility) Verification->Phenotyping

Caption: Workflow for generating a knockout parasite line.

Logical_Relationship Logic of Drug Susceptibility Assay WT_Parasite Wild-Type Parasite Inhibition Growth Inhibition WT_Parasite->Inhibition sensitive to Delta_PTG_Parasite ΔPTG Parasite No_Inhibition No Growth Inhibition Delta_PTG_Parasite->No_Inhibition resistant to Drug_A16 This compound Drug_A16->Inhibition Drug_A16->No_Inhibition Target_Validation PTG is likely the target Inhibition->Target_Validation No_Inhibition->Target_Validation

Caption: Logical relationship in a drug susceptibility assay.

References

Measuring the Ingress: Techniques for Quantifying Antiparasitic Agent-16 Uptake by Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of an antiparasitic compound is fundamentally reliant on its ability to reach its molecular target within the parasite. A critical determinant of this is the rate and extent of drug uptake. Consequently, the precise measurement of drug accumulation within parasites is a cornerstone of antiparasitic drug discovery and development. These measurements provide invaluable insights into a compound's mechanism of action, potential resistance mechanisms, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This document provides detailed application notes and protocols for three robust techniques to quantify the uptake of "Antiparasitic agent-16" (a placeholder for any antiparasitic compound) by various parasites: Radiolabeled Uptake Assays, Fluorescence-Based Methods, and Mass Spectrometry Imaging.

General Mechanisms of Drug Uptake in Parasites

The entry of antiparasitic agents into a parasite is not a passive process but is often mediated by specific transport proteins embedded in the parasite's plasma membrane. Understanding these pathways is crucial for interpreting uptake data and for designing drugs that can effectively exploit them. The primary mechanisms include:

  • Transporters: These membrane proteins bind to the drug on the outside of the parasite and facilitate its movement across the membrane. This can include ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Resistance can emerge through the downregulation of these transporters, effectively reducing drug uptake.[1]

  • Channels: Some drugs may pass through ion channels in the parasite's membrane.

  • Endocytosis: For some larger molecules, uptake may occur through the engulfment of the drug by the parasite's cell membrane to form an intracellular vesicle.

The following diagram illustrates these general pathways.

DrugUptakePathways cluster_extracellular Extracellular Space cluster_membrane Parasite Plasma Membrane cluster_intracellular Intracellular Space (Parasite Cytoplasm) This compound This compound Transporter Transporter (e.g., ABC, SLC) This compound->Transporter Binding & Translocation Channel Ion Channel This compound->Channel Diffusion This compound->Endocytosis_site Endocytosis Internalized Agent-T Antiparasitic Agent-16 Transporter->Internalized Agent-T Internalized Agent-C Antiparasitic Agent-16 Channel->Internalized Agent-C Internalized Agent-E Antiparasitic Agent-16 Endocytosis_site->Internalized Agent-E

General pathways for antiparasitic drug uptake.

Radiolabeled Uptake Assays

Application Note:

Radiolabeled uptake assays are a highly sensitive and quantitative method for measuring the accumulation of a drug in a parasite population. This technique involves incubating parasites with a radiolabeled version of this compound (e.g., labeled with ³H, ¹⁴C, or ¹²⁵I). The amount of radioactivity incorporated into the parasites over time is then measured, providing a direct quantification of drug uptake. This method is considered a gold standard for uptake studies due to its high sensitivity and ability to distinguish between the parent compound and its metabolites if combined with chromatographic techniques.

Advantages:

  • High sensitivity, allowing for the detection of low levels of uptake.

  • Direct quantification of the amount of drug taken up by the parasites.

  • Can be adapted for high-throughput screening.

Limitations:

  • Requires synthesis of a radiolabeled version of the drug, which can be expensive and technically challenging.

  • Involves the handling and disposal of radioactive materials, requiring specialized facilities and safety protocols.

  • Provides an average measurement across a population of cells and does not give information on subcellular distribution.

Experimental Workflow Diagram:

RadiolabeledUptakeWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Harvest Harvest and wash parasites Resuspend Resuspend parasites to a known concentration Harvest->Resuspend Incubate Incubate parasites with radiolabeled agent at 37°C Resuspend->Incubate Prepare_Drug Prepare radiolabeled This compound Prepare_Drug->Incubate Time_points Take samples at various time points Incubate->Time_points Filter Separate parasites from medium by filtration Time_points->Filter Wash Wash filter to remove extracellular agent Filter->Wash Lyse Lyse parasites and collect filtrate Wash->Lyse Scintillation Add scintillation cocktail Lyse->Scintillation Count Measure radioactivity using a scintillation counter Scintillation->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate uptake (nmol/10^9 cells)

Workflow for a radiolabeled drug uptake assay.

Protocol: Radiolabeled Uptake Assay for Leishmania promastigotes

This protocol is adapted from methods used for measuring nutrient and drug uptake in protozoan parasites.

Materials:

  • Log-phase Leishmania promastigotes

  • Radiolabeled this compound (e.g., [³H]Agent-16) of known specific activity (Ci/mmol)

  • Uptake buffer (e.g., phosphate-buffered saline (PBS) with 10 mM glucose)

  • Ice-cold wash buffer (e.g., PBS)

  • Scintillation vials

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration manifold

  • Scintillation counter

  • Hemocytometer

Procedure:

  • Parasite Preparation:

    • Culture Leishmania promastigotes to mid-log phase.

    • Harvest the parasites by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

    • Wash the parasite pellet twice with ice-cold wash buffer.

    • Resuspend the parasites in uptake buffer to a final concentration of 1 x 10⁸ cells/mL. Count the cells using a hemocytometer to ensure accuracy.[2]

  • Uptake Assay:

    • Pre-warm the parasite suspension to the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the uptake by adding the radiolabeled this compound to the parasite suspension to achieve the desired final concentration.

    • At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take a 100 µL aliquot of the suspension.

    • To stop the uptake, immediately add the 100 µL aliquot to 5 mL of ice-cold wash buffer and filter through a pre-wetted glass fiber filter using a filtration manifold.

    • Wash the filter rapidly with three successive 5 mL volumes of ice-cold wash buffer to remove any unbound extracellular radiolabeled agent.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add an appropriate volume of scintillation cocktail (e.g., 5 mL) to the vial.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • For each time point, determine the average CPM from triplicate samples.

    • Subtract the CPM of a zero-time point or a control incubated at 4°C to correct for non-specific binding.

    • Convert the corrected CPM to moles of this compound using the specific activity of the radiolabeled compound.

    • Calculate the uptake as nmol of agent per 10⁹ parasites.

    • Plot the uptake (nmol/10⁹ parasites) against time (minutes).

Fluorescence-Based Methods

Application Note:

Fluorescence-based methods offer a powerful alternative to radiolabeled assays, avoiding the need for radioactive materials. These techniques can be used to measure drug uptake if the antiparasitic agent is intrinsically fluorescent or if it can be tagged with a fluorescent dye.[3] The uptake is quantified by measuring the fluorescence intensity of the parasite population using a plate reader or by visualizing individual parasites using fluorescence microscopy or flow cytometry. Fluorescence microscopy has the added advantage of providing information on the subcellular localization of the drug.

Advantages:

  • Avoids the use of radioactive materials.

  • Can provide information on the subcellular distribution of the drug (microscopy).

  • Amenable to high-throughput screening using plate readers or flow cytometry.

  • Allows for real-time imaging of drug uptake in living parasites.[3]

Limitations:

  • Requires the drug to be fluorescent or to be chemically modified with a fluorescent tag, which may alter its uptake and activity.

  • Autofluorescence of the parasites or culture medium can interfere with measurements.

  • Quantification can be less direct than with radiolabeled assays and may require a standard curve.

Experimental Workflow Diagram:

FluorescenceUptakeWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Harvest Harvest and wash parasites Plate Plate parasites in a 96-well plate Harvest->Plate Incubate Incubate parasites with fluorescent agent Plate->Incubate Prepare_Drug Prepare fluorescently labeled This compound Prepare_Drug->Incubate Time_points Incubate for a defined time period Incubate->Time_points Wash Wash parasites to remove extracellular agent Time_points->Wash Measure Measure fluorescence using: Plate Reader, Flow Cytometer, or Microscope Wash->Measure Quantify Quantify fluorescence intensity Measure->Quantify Correlate Correlate intensity to drug concentration Quantify->Correlate Final_Result Final_Result Correlate->Final_Result Determine drug uptake

Workflow for a fluorescence-based drug uptake assay.

Protocol: Fluorescence Plate Reader Assay for Plasmodium falciparum

This protocol is designed for intraerythrocytic stages of P. falciparum and assumes this compound is fluorescent.

Materials:

  • Synchronized culture of P. falciparum-infected red blood cells (RBCs)

  • Fluorescent this compound

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Phosphate-buffered saline (PBS)

Procedure:

  • Assay Setup:

    • Prepare a suspension of synchronized P. falciparum-infected RBCs at a specific parasitemia (e.g., 2%) and hematocrit (e.g., 1%) in complete culture medium.

    • Dispense 100 µL of the infected RBC suspension into the wells of a 96-well black, clear-bottom microplate. Include wells with uninfected RBCs as a control for background fluorescence.

    • Prepare a serial dilution of the fluorescent this compound in complete culture medium.

    • Add 100 µL of the drug dilutions to the wells containing the infected and uninfected RBCs. Include wells with no drug as a negative control.

  • Incubation:

    • Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for the desired time period (e.g., 1, 4, or 24 hours).

  • Measurement:

    • After incubation, centrifuge the plate to pellet the RBCs.

    • Carefully remove the supernatant.

    • Resuspend the RBCs in 200 µL of PBS.

    • Repeat the wash step two more times to ensure complete removal of the extracellular fluorescent agent.

    • After the final wash, resuspend the RBCs in 200 µL of PBS.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent agent.

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected RBCs from the fluorescence readings of the infected RBCs.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

    • To quantify the uptake, a standard curve can be generated by lysing a known number of parasites and measuring the fluorescence of known concentrations of the drug in the lysate.

Mass Spectrometry Imaging (MSI)

Application Note:

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of a drug within a parasite or infected tissue.[4] This method provides both qualitative and semi-quantitative information on where the drug accumulates, offering unparalleled insights into tissue and organ tropism.[4] For MSI, parasites are exposed to the drug, then sectioned and coated with a matrix. A laser is then rastered across the tissue section, desorbing and ionizing molecules from the surface, which are then analyzed by a mass spectrometer. The resulting data is used to generate an image of the drug's distribution.

Advantages:

  • Label-free method, avoiding potential artifacts from drug modification.

  • Provides spatial distribution of the drug within the parasite or host tissue.

  • Can simultaneously detect the parent drug and its metabolites.

  • High resolution allows for subcellular localization in some cases.

Limitations:

  • Requires specialized and expensive instrumentation.

  • Sample preparation is critical and can be challenging.

  • Quantification is more complex compared to radiolabeled assays.

  • Lower throughput than plate-based assays.

Experimental Workflow Diagram:

MSIWorkflow cluster_prep Sample Preparation cluster_msi Mass Spectrometry Imaging cluster_analysis Data Analysis Expose Expose parasites to This compound Embed Embed parasites in a suitable medium (e.g., gelatin) Expose->Embed Section Cryosection the embedded sample Embed->Section Mount Mount section onto a conductive slide Section->Mount Matrix Apply matrix to the tissue section Mount->Matrix Acquire Acquire mass spectra across the section using MALDI-MS Matrix->Acquire Process Process the spectral data Acquire->Process Generate Generate ion intensity maps for the drug's m/z Process->Generate Correlate Correlate with histology Generate->Correlate Final_Result Final_Result Correlate->Final_Result Visualize drug distribution

Workflow for Mass Spectrometry Imaging of drug uptake.

Protocol: Mass Spectrometry Imaging of Fasciola hepatica

This protocol is based on the methodology for imaging triclabendazole in Fasciola hepatica.[4]

Materials:

  • Adult Fasciola hepatica flukes

  • This compound

  • Culture medium

  • Embedding medium (e.g., 10% gelatin)

  • Cryostat

  • Conductive microscope slides (e.g., ITO-coated slides)

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix sprayer

  • MALDI-TOF mass spectrometer with imaging capabilities

Procedure:

  • Drug Exposure:

    • Incubate live adult F. hepatica flukes in culture medium containing a known concentration of this compound for various time points (e.g., 20 min, 4 hours, 12 hours).[4]

    • Include control flukes incubated without the drug.

  • Sample Preparation:

    • After incubation, wash the flukes in fresh culture medium to remove external drug.

    • Embed the flukes in gelatin and freeze them rapidly.

    • Prepare thin tissue sections (e.g., 10-20 µm) using a cryostat.

    • Mount the sections onto conductive slides.

  • Matrix Application:

    • Apply a uniform layer of an appropriate MALDI matrix onto the tissue section using an automated sprayer. The choice of matrix will depend on the molecular weight and chemical properties of this compound.

  • MSI Data Acquisition:

    • Load the slide into the MALDI-MS instrument.

    • Define the area of the tissue section to be imaged.

    • Acquire mass spectra in a grid-like pattern across the defined area. Set the mass range to include the mass-to-charge ratio (m/z) of this compound and any expected metabolites.

  • Data Analysis:

    • Process the acquired data using imaging software.

    • Generate an ion intensity map for the specific m/z corresponding to this compound. This will create a visual representation of the drug's distribution within the fluke's tissues.

    • For anatomical context, the same or an adjacent tissue section can be stained with a histological stain (e.g., H&E) and the MSI data can be overlaid with the histological image.

Quantitative Data Summary

The following table presents example quantitative data that can be obtained from the described techniques. Note that the specific values will vary depending on the parasite, drug, and experimental conditions.

TechniqueParasiteAntiparasitic AgentKey Quantitative ReadoutExample ValueReference
Radiolabeled Uptake Assay Plasmodium falciparumArtemisoneSpecific Uptake~150 pmol/10⁸ cells at 60 min (at 4 µM)Fictional, based on similar studies
Radiolabeled Uptake Assay Leishmania donovaniPentamidineInitial Uptake Rate2.5 ± 0.3 pmol/min/10⁸ cellsFictional, based on similar studies
Fluorescence-Based Assay Leishmania amazonensisFluorescent flavonoid (Galangin)IC₅₀ in intracellular amastigotes20.59 µM[5]
Fluorescence-Based Assay Plasmodium falciparumDoxorubicinTumor Drug Uptake (fluorescence)Strong linear correlation (R²=0.67) with drug concentration[3]
Mass Spectrometry Imaging Fasciola hepaticaTriclabendazoleRelative Signal IntensityIncreased signal in tegument at 20 min, distributed throughout after 4h[4]

Conclusion

The selection of a technique to measure the uptake of this compound will depend on the specific research question, the available resources, and the properties of the drug itself. Radiolabeled assays provide the most direct and sensitive quantification, fluorescence-based methods offer high-throughput capabilities and spatial information without the need for radioactivity, and mass spectrometry imaging provides unparalleled detail on the spatial distribution of a drug in a label-free manner. A multi-faceted approach, potentially employing more than one of these techniques, will yield the most comprehensive understanding of how an antiparasitic agent enters its target parasite, thereby accelerating the development of new and effective therapies.

References

Troubleshooting & Optimization

improving the solubility of Antiparasitic agent-16 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic agent-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a pyridine-thiazolidinone derivative with potent activity against Trypanosoma cruzi and Leishmania amazonensis.[1] Its key physicochemical properties, which contribute to its solubility challenges, are summarized below.

Table 1: Physicochemical Properties of this compound (Fictional Data)

PropertyValueImplication for Solubility
Molecular Formula C₁₈H₁₅N₃O₂S---
Molecular Weight 353.40 g/mol Larger molecules can sometimes present solubility challenges.[2][3]
LogP 4.2High lipophilicity, indicating poor aqueous solubility.[4]
Aqueous Solubility < 0.1 µg/mL at pH 7.4Very low intrinsic solubility in neutral aqueous media.
pKa 8.5 (weak base)Solubility is pH-dependent; it may be higher at lower pH.[5][6]
Melting Point 215 °CHigh melting point suggests a stable crystal lattice, which can hinder dissolution.
BCS Classification Class II (Low Solubility, High Permeability)Absorption is limited by the dissolution rate.[7][8]

Q2: Why is improving the solubility of this compound crucial for in vivo studies?

A2: For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8] Poor aqueous solubility is a primary reason for low oral bioavailability, leading to insufficient drug concentrations at the target site and potentially inaccurate results in efficacy and toxicology studies.[8][9][10] Enhancing solubility is therefore a critical step to ensure reliable and reproducible in vivo data.

Q3: What are the initial steps to assess the solubility of this compound?

A3: A systematic solubility screening is the first step. This involves measuring the solubility in various pharmaceutically acceptable solvents and biorelevant media to guide formulation development.[11]

Table 2: Fictional Solubility Profile of this compound

Solvent/MediaSolubility (µg/mL)Notes
Water < 0.1Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4 < 0.1Low solubility in physiological pH.
Simulated Gastric Fluid (SGF), pH 1.2 15.2Higher solubility in acidic conditions due to its basic nature.
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5 0.5Limited solubility in intestinal conditions.
Dimethyl Sulfoxide (DMSO) > 50,000Highly soluble in this organic solvent.
Polyethylene Glycol 400 (PEG 400) 25,000Good solubility in this co-solvent.[2]
Corn Oil 800Moderate solubility in lipids suggests lipid-based formulations could be viable.[4]

Q4: What are the most promising strategies for enhancing the solubility of this compound for in vivo studies?

A4: Based on its physicochemical properties, several strategies can be employed. The choice depends on the desired route of administration, dose, and study type. Common approaches include using co-solvents, surfactants, cyclodextrins, and creating amorphous solid dispersions or lipid-based formulations.[5][12][13][14] Particle size reduction to create nanosuspensions is another effective technique to increase the dissolution rate.[2][5][14]

Troubleshooting Guide

This guide provides a systematic approach to common problems encountered during the formulation of this compound for in vivo experiments.

Problem 1: The compound precipitates when my DMSO stock solution is diluted with an aqueous buffer for an IV injection.

  • Cause : This is a common issue when the concentration of the organic solvent (DMSO) is drastically reduced upon dilution, causing the poorly soluble drug to crash out of the solution.[15]

  • Solutions :

    • Optimize Co-solvent System : Instead of just DMSO, use a mixture of co-solvents that are more miscible with water and can maintain the drug's solubility upon dilution. A common combination is DMSO, PEG 400, and a surfactant like Tween® 80 or Cremophor® EL.[9][16]

    • Use a Surfactant : Surfactants form micelles that can encapsulate the hydrophobic drug, keeping it dispersed in the aqueous medium.[5][17]

    • Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with the drug, increasing its apparent water solubility.[5][10][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used for parenteral formulations.

Workflow for Troubleshooting IV Formulation Precipitation

Start Compound precipitates from DMSO stock in aqueous buffer Check_Conc Is the final DMSO concentration <5%? Start->Check_Conc Try_Cosolvent Try co-solvent system (e.g., DMSO/PEG400/ Tween® 80) Check_Conc->Try_Cosolvent  Yes Lower_Conc Lower final DMSO concentration Check_Conc->Lower_Conc  No Use_Cyclodextrin Use cyclodextrin (e.g., HP-β-CD) Try_Cosolvent->Use_Cyclodextrin Precipitation persists Success Clear, stable solution achieved Try_Cosolvent->Success Success Consider_Nano Consider nanosuspension for IV administration Use_Cyclodextrin->Consider_Nano Precipitation persists Use_Cyclodextrin->Success Success Consider_Nano->Success Success Lower_Conc->Try_Cosolvent

Caption: Troubleshooting workflow for IV formulation.

Problem 2: Low and inconsistent oral bioavailability is observed in rodent studies.

  • Cause : This is characteristic of a BCS Class II compound, where absorption is limited by the slow dissolution of the drug in the gastrointestinal tract.[8]

  • Solutions :

    • Particle Size Reduction (Micronization/Nanonization) : Decreasing the particle size increases the surface area available for dissolution, which can significantly improve the rate and extent of absorption.[2][3][19] Nanosuspensions are a particularly effective approach.[14]

    • Amorphous Solid Dispersions (ASDs) : Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state increases its apparent solubility and dissolution rate.[7][20] Polymers like HPMC-AS or Soluplus® are common carriers.[16]

    • Lipid-Based Formulations : Formulating this compound in oils, surfactants, and co-solvents (Self-Emulsifying Drug Delivery Systems, or SEDDS) can improve oral absorption.[4] These formulations form fine emulsions in the gut, presenting the drug in a solubilized state.[10][13]

Decision Tree for Oral Formulation Strategy

Start Low Oral Bioavailability with this compound LogP_Check Is LogP > 3? Start->LogP_Check Dose_Check Is Dose High? LogP_Check->Dose_Check  No Lipid Lipid-Based Formulation (e.g., SEDDS) LogP_Check->Lipid  Yes ASD Amorphous Solid Dispersion (ASD) Dose_Check->ASD  No Nano Nanosuspension Dose_Check->Nano  Yes

Caption: Formulation selection for oral delivery.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of this compound in a specific medium.[6][21]

  • Preparation : Add an excess amount of this compound (e.g., 2 mg) to a glass vial. The solid should be in excess to ensure a saturated solution.

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., PBS pH 7.4) to the vial.

  • Equilibration : Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation : After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling : Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution & Analysis : Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of this compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent vehicle for preclinical oral studies.

  • Vehicle Preparation : Prepare the vehicle by mixing the components in the desired ratio. For example, a vehicle of 10% DMSO, 40% PEG 400, and 50% water (v/v/v).

  • Weigh Compound : Accurately weigh the required amount of this compound.

  • Initial Dissolution : Add the DMSO component of the vehicle to the solid compound and vortex or sonicate until it is fully dissolved.[22]

  • Sequential Addition : Gradually add the PEG 400 while vortexing.

  • Final Addition : Slowly add the water component to the organic mixture while continuously vortexing to avoid precipitation.

  • Final Check : Inspect the final formulation to ensure it is a clear, homogenous solution. Prepare fresh before each use.

Mechanism of Micellar Solubilization

cluster_micelle Surfactant Micelle S1 Drug Drug S1->Drug Hydrophilic_Head Hydrophilic Head S2 S2->Drug S3 S3->Drug S4 S4->Drug S5 S5->Drug S6 S6->Drug S7 S7->Drug S8 S8->Drug Hydrophobic_Core Hydrophobic Core Aqueous Aqueous Environment

Caption: Drug encapsulation in a surfactant micelle.

References

optimizing Antiparasitic agent-16 dosage to minimize host toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dosage of Antiparasitic agent-16 to minimize host toxicity during preclinical development.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Action
High host cell cytotoxicity in vitro at expected therapeutic concentrations. 1. Agent-16 has a narrow therapeutic index. 2. Incorrect dosage calculation or dilution error. 3. The selected host cell line is particularly sensitive.1. Perform a more granular dose-response curve to precisely determine the IC50 (parasite) and CC50 (host cell). 2. Verify all calculations and ensure proper mixing of solutions. 3. Test on a panel of relevant host cell lines to assess differential sensitivity. Consider using primary cells for more clinically relevant data.
Unexpected severe adverse effects or mortality in animal models at doses predicted to be safe from in vitro data. 1. Poor correlation between in vitro and in vivo toxicity. 2. Rapid absorption and high peak plasma concentration (Cmax) leading to acute toxicity. 3. Metabolism of Agent-16 into a more toxic metabolite in the host.[1] 4. Off-target effects not captured by in vitro assays.1. Conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[2] 2. Perform pharmacokinetic (PK) analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Agent-16.[3] 3. Consider alternative formulations (e.g., nanoformulations) to control the release and potentially reduce peak plasma concentrations.[4][5] 4. Conduct comprehensive toxicological assessments, including histopathology of key organs.
Variable efficacy in animal models despite consistent dosing. 1. Host physiological factors are affecting drug absorption and metabolism.[1] 2. Issues with the vehicle or formulation affecting bioavailability. 3. Development of resistance in the parasite.1. Investigate the impact of factors like diet on drug absorption. For some orally administered agents, a fatty meal can significantly alter absorption.[3] 2. Ensure the formulation is stable and provides consistent drug delivery. 3. If applicable, perform genetic analysis of the parasites to check for resistance markers.
Difficulty in establishing a therapeutic window (effective dose is too close to the toxic dose). 1. Inherent properties of this compound. 2. The chosen in vivo model is not optimal.1. Explore combination therapy with other antiparasitic agents to potentially lower the required dose of Agent-16. 2. Consider using a different animal model that may have a different metabolic profile. 3. Investigate targeted drug delivery systems to increase the concentration of Agent-16 at the site of infection while minimizing systemic exposure.[3]

Frequently Asked Questions (FAQs)

1. What is the first step in determining the optimal dose of this compound?

The initial step is to conduct in vitro cytotoxicity assays to determine the 50% cytotoxic concentration (CC50) on a relevant host cell line and the 50% inhibitory concentration (IC50) against the target parasite. This will provide an initial estimate of the agent's therapeutic index (Selectivity Index = CC50 / IC50). Following this, an in vivo acute toxicity or dose-range finding study is crucial to determine the Maximum Tolerated Dose (MTD) in a relevant animal model.[2]

2. How do I design a dose-range finding (DRF) study for this compound?

A typical DRF study involves administering single, escalating doses of this compound to different groups of animals.[2] Doses are often spaced logarithmically (e.g., 10, 50, 250, 1000 mg/kg).[2] Key parameters to monitor include clinical signs of toxicity, body weight changes, and mortality over a period of 7-14 days.[2] The highest dose that does not produce significant toxicity is considered the MTD.[2]

3. What is the importance of pharmacokinetic (PK) studies?

Pharmacokinetic studies are essential to understand how the host's body processes this compound.[1][3] These studies measure key parameters such as absorption, distribution, metabolism, and excretion (ADME), which determine the drug's concentration and persistence in the body.[3] Understanding the PK profile helps in designing dosing regimens that maintain therapeutic concentrations at the site of infection while minimizing exposure to toxic levels.[3]

4. Can the formulation of this compound affect its toxicity?

Yes, the formulation can significantly impact the toxicity of this compound. For example, using nanoparticles as drug carriers can improve bioavailability, allow for sustained release, and potentially reduce toxic side effects by altering the drug's distribution in the body.[4][5]

5. What should I do if this compound shows liver toxicity?

If liver toxicity is observed, it is important to conduct further investigations, including measuring liver enzyme levels (e.g., ALT, AST) and performing histopathological analysis of liver tissue. For some compounds, co-administration with hepatoprotective agents may be considered to mitigate toxicity.[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a host cell line.

Materials:

  • Host cell line (e.g., HepG2, Vero)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.

Protocol 2: In Vivo Acute Toxicity and Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Healthy mice or rats (e.g., BALB/c or Sprague-Dawley), typically 6-8 weeks old

  • Oral gavage needles

  • Animal balance

Methodology:

  • Acclimatize animals for at least 7 days before the experiment.

  • Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least four dose-escalation groups.

  • Prepare fresh formulations of this compound in the vehicle. Starting doses should be based on in vitro data or literature on similar compounds.[2]

  • Administer a single dose of the assigned treatment via oral gavage.

  • Observe the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) continuously for the first 4 hours and then daily for 14 days.[2]

  • Record body weight daily for the first 7 days and then twice weekly.[2]

  • Record any instances of mortality.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Dosage Optimization cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_optimization Dosage Optimization in_vitro_cytotoxicity In Vitro Cytotoxicity (CC50 on Host Cells) in_vitro_efficacy In Vitro Efficacy (IC50 on Parasite) therapeutic_index Calculate Therapeutic Index (TI = CC50/IC50) in_vitro_efficacy->therapeutic_index drf Dose-Range Finding (DRF) to Determine MTD therapeutic_index->drf pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies drf->pk_pd efficacy_studies Efficacy Studies at Sub-MTD Doses pk_pd->efficacy_studies toxicology Comprehensive Toxicology efficacy_studies->toxicology dose_refinement Dose Refinement & Formulation Optimization toxicology->dose_refinement

Caption: Workflow for optimizing antiparasitic agent dosage.

Signaling_Pathway Figure 2: Hypothetical Toxicity Pathway of Agent-16 agent16 This compound ros Increased Reactive Oxygen Species (ROS) agent16->ros mitochondria Mitochondrial Dysfunction agent16->mitochondria mapk MAPK Pathway Activation (e.g., JNK, p38) ros->mapk apoptosis Apoptosis mapk->apoptosis cell_death Host Cell Death apoptosis->cell_death atp Decreased ATP Production mitochondria->atp atp->cell_death

Caption: Hypothetical signaling pathway for Agent-16 induced host cell toxicity.

Troubleshooting_Flowchart Figure 3: Troubleshooting High In Vivo Toxicity start High In Vivo Toxicity Observed check_dose Verify Dosing Calculations & Formulation start->check_dose check_dose->start Error Found run_pk Conduct Pharmacokinetic (PK) Study check_dose->run_pk Calculations Correct high_cmax Is Cmax excessively high? run_pk->high_cmax reformulate Consider Reformulation (e.g., controlled release) high_cmax->reformulate Yes metabolite_id Investigate Metabolite Profile high_cmax->metabolite_id No reassess_dose Re-evaluate Dose & Regimen reformulate->reassess_dose toxic_metabolite Are there toxic metabolites? metabolite_id->toxic_metabolite structural_mod Consider Structural Modification of Agent-16 toxic_metabolite->structural_mod Yes toxic_metabolite->reassess_dose No structural_mod->reassess_dose

Caption: Decision flowchart for troubleshooting unexpected in vivo toxicity.

References

overcoming off-target effects of Antiparasitic agent-16 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of Antiparasitic agent-16 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a small molecule inhibitor designed to target a specific essential protein in the parasite, aiming to disrupt its life cycle with minimal impact on the host. While the precise target is proprietary, it belongs to a class of molecules that can sometimes exhibit cross-reactivity with host cell proteins.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects happen when a compound like this compound binds to and alters the function of proteins other than its intended target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the intended one.[1] They can also cause cellular toxicity, which is not related to the inhibition of the primary parasite target.[1] Minimizing these effects is crucial for developing safe and effective treatments.[1]

Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A3: A multi-faceted approach is recommended. This can include computational predictions, followed by experimental confirmation through broad in vitro screening against a panel of host proteins like kinases, GPCRs, and ion channels.[3][4] Additionally, using techniques like a cellular thermal shift assay (CETSA) can confirm target engagement in intact cells.[1] Genetic knockdown of the intended target using CRISPR or siRNA can also help; if the phenotype persists after knocking down the target, it's likely an off-target effect.[1][2]

Q4: What are some proactive strategies to minimize off-target effects in my experimental design?

A4: To reduce the likelihood of off-target effects, you can:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage off-targets.[1]

  • Employ control compounds: Include a structurally similar but inactive version of this compound as a negative control to ensure the observed effects are not due to the chemical structure itself.[1]

  • Vary your model systems: Inconsistent results between different cell lines may indicate that the expression levels of on-target or off-target proteins differ.[1]

Troubleshooting Guides

Problem 1: High levels of host cell toxicity are observed at concentrations effective against the parasite.

  • Possible Cause: Inhibition of essential host cell kinases or other proteins. Small molecule inhibitors, especially those targeting conserved ATP-binding sites in parasite kinases, can show cross-reactivity with human kinases that are vital for cell survival and proliferation.[5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 (inhibitory concentration 50%) for the parasite and the CC50 (cytotoxic concentration 50%) for a relevant host cell line (e.g., HeLa, HEK293). This will establish the selectivity index (SI = CC50 / IC50). A low SI indicates a narrow therapeutic window.

    • Conduct a Kinome-Wide Selectivity Profile: Screen this compound against a broad panel of human kinases to identify specific off-targets.[3] This can reveal which host signaling pathways might be affected.

    • Validate Off-Target Engagement: Use a secondary assay, such as Western blotting, to check for the inhibition of downstream signaling of the identified off-target kinases in host cells.

    • Consider a Structurally Unrelated Control: Use another antiparasitic agent with a different mechanism of action to see if the toxicity is specific to this compound's mode of action.

Problem 2: this compound is effective in a biochemical assay but shows weak or no activity in a cell-based parasite viability assay.

  • Possible Cause: Poor cell permeability, active efflux from the parasite, or metabolic inactivation of the compound.[5][6]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use an assay like the Caco-2 permeability assay to determine if the compound can cross cell membranes.[7]

    • Investigate Efflux Pumps: Co-incubate the parasite with known efflux pump inhibitors to see if the potency of this compound increases.

    • Evaluate Compound Stability: Check the stability of this compound in the cell culture medium over the time course of the experiment. The compound may degrade or be metabolized.[8]

Problem 3: Inconsistent results are observed across different experimental batches.

  • Possible Cause: Issues with compound solubility, storage, or experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Solubility and Storage: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly to maintain its activity.[8] Always use a fresh dilution from a stock solution for each experiment.

    • Standardize Cell Culture Conditions: Factors like cell passage number, confluency, and media composition can influence experimental outcomes. Maintain consistent cell culture practices.

    • Confirm Assay Performance: Ensure that the positive and negative controls for your assay are behaving as expected in each run.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Description
On-Target (Parasite) 15 Intended therapeutic target essential for parasite survival.
Off-Target: Kinase A (Host)85A human kinase involved in cell cycle progression. Inhibition may lead to cytostatic effects.
Off-Target: Kinase B (Host)250A human kinase involved in pro-survival signaling. Inhibition may induce apoptosis in host cells.[5]
Off-Target: Kinase C (Host)>10,000A distantly related human kinase, showing low potential for off-target interaction.

Table 2: In Vitro Efficacy and Cytotoxicity

Assay TypeCell Line / OrganismEndpointValue (µM)
Efficacy Parasite speciesIC50 0.05
CytotoxicityHuman Cell Line 1CC502.5
CytotoxicityHuman Cell Line 2CC503.1
Selectivity Index (SI) - CC50 / IC50 50 - 62

Experimental Protocols

Protocol 1: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a specific kinase.[1]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[1]

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]

    • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

    • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[1]

    • Detection: Add a detection reagent that measures the remaining ATP (e.g., using luminescence) or the phosphorylated substrate.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

  • Objective: To assess the cytotoxicity of this compound on a host cell line.

  • Methodology:

    • Cell Plating: Seed a 96-well plate with host cells at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Resazurin Addition: Add resazurin solution to each well. Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin.[9]

    • Incubation: Incubate for 1-4 hours at 37°C.[9]

    • Measurement: Measure the fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Troubleshooting & Investigation cluster_solution Mitigation Strategies problem High Host Cell Toxicity Observed dose_response Dose-Response Curve (IC50 vs CC50) problem->dose_response Establish Selectivity Index kinome_scan Kinome-Wide Scan dose_response->kinome_scan If SI is low pathway_analysis Pathway Analysis of Off-Targets kinome_scan->pathway_analysis Identify Affected Pathways concentration Optimize Concentration pathway_analysis->concentration Informed by Off-Target IC50s sar Structure-Activity Relationship (SAR) to Improve Selectivity pathway_analysis->sar Rational Design combination Combination Therapy concentration->combination

Caption: Troubleshooting workflow for addressing host cell toxicity.

signaling_pathway cluster_parasite Parasite Cell cluster_host Host Cell agent16_p Antiparasitic agent-16 target_p Parasite Target Kinase agent16_p->target_p Inhibits survival_p Parasite Survival target_p->survival_p death_p Parasite Death target_p->death_p Inhibition leads to agent16_h Antiparasitic agent-16 off_target_h Host Off-Target Kinase (e.g., Kinase A) agent16_h->off_target_h Inhibits (Off-Target) survival_h Host Cell Survival off_target_h->survival_h toxicity_h Host Cell Toxicity off_target_h->toxicity_h Inhibition leads to

Caption: On-target vs. off-target effects of this compound.

References

strategies to mitigate Antiparasitic agent-16 induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-16. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in mitigating Agent-16-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound is understood to exert its cytotoxic effects primarily through the induction of oxidative stress.[1] The agent's interaction with cellular components leads to a significant increase in the production of intracellular Reactive Oxygen Species (ROS).[2] This excess of ROS can damage cellular macromolecules, disrupt mitochondrial function, and ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

Q2: My cells are showing high levels of toxicity even at low concentrations of Agent-16. What can I do?

If you are observing higher-than-expected cytotoxicity, consider the following strategies:

  • Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to chemical stressors.[4]

  • Co-treatment with an Antioxidant: The most common strategy is to co-treat cells with an antioxidant like N-acetylcysteine (NAC).[2][5] NAC can help neutralize excess ROS, thereby reducing oxidative stress and subsequent cell death.[3][6]

  • Use a Caspase Inhibitor: If apoptosis is confirmed as the primary mode of cell death, using a pan-caspase inhibitor can block the final execution phase of apoptosis, preserving cell viability.[7][8] Caspase inhibitors are valuable research tools for studying apoptotic pathways.

Q3: What is a recommended starting concentration for N-acetylcysteine (NAC) co-treatment?

Based on published studies investigating the protective effects of NAC against drug-induced cytotoxicity, a starting concentration in the range of 1-10 mM is typically effective.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line and experimental conditions.

Q4: Can I use a caspase inhibitor to block Agent-16-induced cell death?

Yes. Since Agent-16 triggers apoptosis, a broad-spectrum caspase inhibitor can be used to prevent cell death.[9] These inhibitors work by binding to the active site of caspases, the key effector enzymes in the apoptotic cascade, thereby preventing the cleavage of downstream targets and dismantling of the cell.[10] This approach can confirm that the observed cytotoxicity is indeed mediated by apoptosis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in MTT assay results. Uneven cell seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.
Edge effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11]
Low signal or unexpected results in ROS assay. Probe instability: Fluorescent ROS probes can be light-sensitive or unstable.Prepare ROS-sensitive dyes like DCFH-DA fresh and protect them from light during preparation and incubation.[12]
Incorrect timing: ROS production can be an early event. The measurement window may have been missed.Perform a time-course experiment to identify the peak of ROS production following treatment with Agent-16.
NAC co-treatment does not reduce cytotoxicity. Insufficient NAC concentration: The concentration of NAC may be too low to counteract the level of ROS produced by Agent-16.Perform a dose-response curve with increasing concentrations of NAC (e.g., 1, 5, 10, 20 mM) to find the optimal protective concentration.
Cell-type specificity: The efficacy of NAC can vary between different cell types.Confirm that your cell line has the necessary transport mechanisms for cysteine uptake to synthesize glutathione (GSH), as NAC acts as a precursor for GSH.[3][6]

Data Summary

The following tables present hypothetical data on the cytotoxicity of this compound and the efficacy of mitigating agents.

Table 1: Cytotoxicity of this compound on a Model Cell Line

Agent-16 Conc. (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.5
188 ± 5.1
562 ± 6.3
1045 ± 3.9
2521 ± 2.8
508 ± 1.9
IC50 Value ~12 µM

Table 2: Protective Effects of N-Acetylcysteine (NAC) and a Pan-Caspase Inhibitor (Z-VAD-FMK) on Agent-16-Induced Cytotoxicity

Treatment GroupCell Viability (%) (Mean ± SD, n=3)Intracellular ROS (% of Control) (Mean ± SD, n=3)
Vehicle Control100 ± 5.2100 ± 8.1
Agent-16 (15 µM)41 ± 4.1285 ± 15.6
Agent-16 (15 µM) + NAC (5 mM)85 ± 6.0115 ± 10.2
Agent-16 (15 µM) + Z-VAD-FMK (20 µM)89 ± 5.5275 ± 18.9

Key Signaling Pathways & Workflows

The following diagrams illustrate the proposed mechanism of Agent-16 cytotoxicity and a general experimental workflow for testing mitigating strategies.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Agent16 This compound ROS ↑ Reactive Oxygen Species (ROS) Agent16->ROS Induces NAC N-Acetylcysteine (NAC) NAC->ROS Inhibits CaspInhib Caspase Inhibitor Casp3 Caspase-3 (Executioner Caspase) CaspInhib->Casp3 Inhibits Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for Agent-16 induced cytotoxicity.

G cluster_treatment Treatment Groups cluster_assays Endpoint Assays start Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Attachment) start->incubate1 control Vehicle Control incubate1->control agent_only Agent-16 Only incubate1->agent_only agent_nac Agent-16 + NAC incubate1->agent_nac agent_casp Agent-16 + Casp Inhibitor incubate1->agent_casp incubate2 Incubate for Exposure Period (e.g., 24-48h) control->incubate2 agent_only->incubate2 agent_nac->incubate2 agent_casp->incubate2 mtt Assess Viability (MTT Assay) incubate2->mtt ros Measure ROS Levels (e.g., DCFH-DA Assay) incubate2->ros analysis Data Analysis & Comparison mtt->analysis ros->analysis

Caption: Experimental workflow for testing mitigating agents.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of Agent-16 in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of Agent-16. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)

This protocol outlines a co-treatment experiment to evaluate the protective effect of NAC against Agent-16-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

Procedure:

  • Cell Plating: Follow Step 1 from Protocol 1.

  • Co-treatment: Prepare media containing the desired concentrations for each treatment group:

    • Group A: Vehicle Control

    • Group B: Agent-16 alone (e.g., at its IC50 concentration)

    • Group C: NAC alone (to test for NAC's own effect on viability)

    • Group D: Agent-16 + NAC (co-treatment)

  • Incubation: Remove the old medium and add 100 µL of the respective treatment media to the wells. Incubate for the desired exposure period (e.g., 24 hours).

  • Viability Assessment: Following incubation, proceed with the MTT assay as described in Protocol 1 (Steps 4-7) to determine cell viability in each treatment group.

Protocol 3: Quantifying Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces when oxidized by ROS, to measure intracellular oxidative stress.[12]

Materials:

  • Black, clear-bottom 96-well plates

  • Cells and treatment compounds (as in Protocol 2)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with Vehicle, Agent-16, and Agent-16 + NAC as described in Protocol 2 for a shorter, pre-determined time optimal for ROS detection (e.g., 1-6 hours).

  • Dye Loading: Remove the treatment media and wash the cells once with warm HBSS.

  • Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[12]

  • Measurement: Wash the cells once more with warm HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.[15]

References

Technical Support Center: Refining the Synthesis of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Antiparasitic Agent-16 for a higher yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the multi-step synthesis of this compound?

A1: Low yields in the synthesis of complex heterocyclic compounds like this compound can often be attributed to several factors:

  • Incomplete Reactions: A reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the target compound.[1]

  • Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice can significantly impact reaction efficiency.[1]

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction. Ensure all reactants are of high purity.[1]

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.[1]

Q2: How can I minimize product loss during the workup and purification stages?

A2: Significant product loss can occur during workup and purification. To minimize this:

  • Thorough Transfers: Ensure complete transfer of your product between flasks. Rinse glassware with the appropriate solvent to recover all material.[2]

  • Solvent Volume: Use the minimum amount of solvent necessary for extractions and recrystallizations to avoid leaving the product in the solution.[2]

  • Drying Agent: Rinse the drying agent (e.g., anhydrous sodium sulfate) thoroughly with the extraction solvent to recover any adsorbed product.[3]

  • Recrystallization: While recrystallization is excellent for purification, it can lead to yield loss.[2] Allow sufficient time for crystallization, and consider placing the solution in a cold environment (fridge/freezer) to maximize crystal formation.[4]

Troubleshooting Guides by Synthesis Step

Below are troubleshooting guides for each key step in the synthesis of this compound.

Step 1: Amide Coupling

Issue: Low yield of the amide intermediate.

Potential Cause Troubleshooting Suggestion Rationale
Poor activation of the carboxylic acid Use a different coupling agent (e.g., EDC/HOBt, DCC/DMAP).[5]The choice of coupling reagent is critical and substrate-dependent. Some reagents are more effective for hindered or electronically deficient substrates.[5][6]
Side reactions For sterically hindered substrates, consider converting the carboxylic acid to an acyl fluoride, which is more reactive towards amines.[5][7]Acyl fluorides can overcome steric hindrance and are less prone to certain side reactions compared to other activated intermediates.[5][7]
Acid-base reaction Ensure the reaction is run under anhydrous conditions and that the amine is not protonated before the coupling reaction.The amine must be in its free base form to be nucleophilic. An acid-base reaction between the carboxylic acid and the amine can prevent the desired amide bond formation.[8]
Step 2: Bischler-Napieralski Cyclization

Issue: Low conversion to the dihydroisoquinoline intermediate.

Potential Cause Troubleshooting Suggestion Rationale
Insufficiently strong dehydrating agent For less reactive substrates, a stronger dehydrating agent may be required. If POCl₃ is ineffective, consider using a mixture of P₂O₅ in refluxing POCl₃.[9][10]The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[9][11] Less activated aromatic rings require more forceful conditions to cyclize.[9]
Deactivated aromatic ring The reaction is most effective when the benzene ring has electron-donating groups.[9] If the ring is deactivated, harsher conditions or alternative synthetic routes may be necessary.Electron-donating groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack.[9]
Side reactions (Retro-Ritter) The formation of styrenes via a retro-Ritter reaction can be a significant side reaction.[9][12] Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12][13]The nitrile solvent suppresses the elimination pathway that leads to the undesired styrene byproduct.[12][13]
Inappropriate reaction conditions Temperature and solvent choice are critical. While heating is often necessary, excessively high temperatures can lead to decomposition.[9] Monitor the reaction closely by TLC and consider a time course study to find the optimal reaction time and temperature.Over-heating can lead to the degradation of starting material and/or product, resulting in a complex mixture and low yield.[13]
Step 3: Reduction of Dihydroisoquinoline

Issue: Incomplete reduction or formation of byproducts.

Potential Cause Troubleshooting Suggestion Rationale
Incorrect reducing agent Sodium borohydride (NaBH₄) in methanol is a common and effective reducing agent for this transformation.This reagent is selective for the imine functional group and generally does not affect other reducible groups under these conditions.
Reaction not going to completion Ensure an adequate excess of the reducing agent is used. Monitor the reaction by TLC until all the starting material is consumed.A stoichiometric amount of the reducing agent may not be sufficient due to potential decomposition or reaction with the solvent.
Product instability Work up the reaction promptly upon completion. The resulting tetrahydroisoquinoline may be sensitive to prolonged exposure to acidic or basic conditions.Prompt isolation of the product minimizes the risk of degradation or side reactions.
Step 4: N-Alkylation of Tetrahydroisoquinoline

Issue: Low yield of this compound.

Potential Cause Troubleshooting Suggestion Rationale
Poor reactivity of the alkylating agent If using an alkyl halide, ensure it is sufficiently reactive (I > Br > Cl). Alternatively, consider reductive amination with an aldehyde.[14]The choice of alkylating agent and method can significantly impact the reaction efficiency. Reductive amination is often a mild and high-yielding alternative.[14]
Presence of a base A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to scavenge the acid produced during the reaction.The acid generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
O-alkylation vs. N-alkylation The selectivity between N- and O-alkylation can be influenced by the solvent, base, and counter-ion. In some cases, using a silver salt of the substrate can favor O-alkylation.[15] For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often preferred.The reaction conditions can be tuned to favor alkylation at the desired atom.[15]

Data Presentation

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization

Dehydrating Agent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
POCl₃80-1002-460-80Effective for electron-rich substrates.[9]
P₂O₅ in refluxing POCl₃110-1404-875-90More effective for substrates lacking electron-donating groups.[11]
Tf₂O, 2-chloropyridine-20 to 0185-95Milder and often more efficient, suitable for a wider range of substrates.[9][13]

Table 2: Troubleshooting Low Yield in Amide Coupling

Observation Potential Cause Recommended Action
Starting materials remain unreactedInefficient coupling agentSwitch to a more robust coupling agent like HATU or COMU.
Formation of multiple productsSide reactionsLower the reaction temperature and monitor carefully. Consider using an acyl fluoride intermediate for sterically hindered substrates.[5]
No reactionDeactivated amine or carboxylic acidUse a stronger activating agent or more forcing conditions (higher temperature).

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

  • To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., DCM or toluene), add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.[16]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.[16]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[16]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.[16]

Protocol 2: Modern Approach for Bischler-Napieralski Reaction using Tf₂O

  • Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.[9]

  • Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).[9]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[9]

  • Monitor the reaction progress by TLC.[9]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials: Aniline derivative Carboxylic acid step1 Step 1: Amide Coupling start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Step 2: Bischler-Napieralski Cyclization intermediate1->step2 intermediate2 Dihydroisoquinoline Intermediate step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 intermediate3 Tetrahydroisoquinoline Intermediate step3->intermediate3 step4 Step 4: N-Alkylation intermediate3->step4 crude_product Crude this compound step4->crude_product purification Column Chromatography & Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize reaction conditions: - Temperature - Time - Reagent stoichiometry check_completion->optimize_conditions No change_reagents Change reagents: - Stronger/milder coupling agent - Different solvent check_side_products->change_reagents Yes purification_loss Is product lost during workup/purification? check_side_products->purification_loss No end Improved Yield optimize_conditions->end change_reagents->end improve_workup Improve workup technique: - Minimize transfers - Use less solvent - Thoroughly rinse drying agents purification_loss->improve_workup Yes purification_loss->end No improve_workup->end

Caption: Troubleshooting decision tree for low reaction yield.

References

addressing variability in Antiparasitic agent-16 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-16

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable, reproducible data in their experiments with this compound.

For the purposes of this guide, this compound is a novel synthetic compound that functions by selectively inhibiting the Parasite-Specific Kinase A (PKA), a critical enzyme in the parasite's primary metabolic and signaling pathway. Inhibition of PKA leads to a disruption of glucose uptake and ultimately, parasite death.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in 100% DMSO to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Is this compound cytotoxic to mammalian host cells?

A2: this compound exhibits high selectivity for parasite PKA over the mammalian ortholog. However, it is crucial to determine the cytotoxicity in your specific host cell line. This is achieved by running a standard cytotoxicity assay (e.g., MTT or resazurin) on uninfected host cells in parallel with your parasite viability assays.[1] The therapeutic index, which is the ratio of the cytotoxic concentration to the effective antiparasitic concentration, should be established.

Q3: Can I use this compound in combination with other antiparasitic drugs?

A3: Combination studies are encouraged, as they can reveal synergistic or antagonistic interactions. A checkerboard assay is the standard method for evaluating drug combinations. It is important to note that the mechanism of action of the partner drug may influence the outcome.

Q4: What are the known resistance mechanisms to this compound?

A4: While no resistance has been formally documented, potential mechanisms could include mutations in the drug-binding site of PKA or the upregulation of drug efflux pumps. If you observe a loss of efficacy over time, it is recommended to sequence the PKA gene of the resistant parasites.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

In Vitro Assay Variability

Q: Why are my IC50 values for this compound highly variable between experiments?

A: Inconsistent IC50 values are a common challenge in antiparasitic drug screening.[2][3] This variability can stem from multiple factors:

  • Parasite-Related Factors:

    • Strain and Stage: Ensure you are using a consistent parasite strain and developmental stage, as different strains can show varying susceptibility.[2]

    • Genetic Drift: Parasites can change genetically over time in culture. Use low-passage number parasites for your experiments.

  • Culture Conditions:

    • Media and Serum: Variations in media composition or serum batches can significantly impact parasite growth and drug efficacy.[2]

    • Initial Parasitemia: The starting number of parasites can affect the apparent IC50 value. Standardize your inoculum preparation.

  • Assay Protocol:

    • Compound Stability: Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution.[3]

    • Incubation Time: The duration of drug exposure can influence the IC50. This should be optimized and kept consistent.[3]

Unexpected Results

Q: this compound appears to lose activity at higher concentrations. What could be the cause?

A: This "bell-shaped" dose-response curve can be due to several factors:

  • Compound Precipitation: this compound has limited aqueous solubility. At high concentrations, it may precipitate out of solution, reducing the effective concentration. Visually inspect your assay plates for any signs of precipitation.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that interfere with the viability readout.

  • Solvent Toxicity: Ensure the final concentration of DMSO is consistent across all wells and is below the toxic threshold for your parasites and host cells.

Q: I am observing a high background signal in my assay.

A: A high background can mask the true effect of the compound.[2] Consider the following:

  • Assay Reagent Interference: The compound may directly react with your viability dye (e.g., resazurin, MTT). Run a cell-free control with the compound and the dye to test for this.

  • Cell Debris: Excessive cell death can lead to the release of enzymes that may interfere with the assay. Ensure gentle handling of cells.[2]

Data Presentation

Table 1: Troubleshooting IC50 Variability for this compound

ParameterExperiment 1Experiment 2Experiment 3Troubleshooting Action
IC50 (nM) 150 450 175 Investigate Sources of Variability
Parasite Passage #P15P35P16Use low passage number parasites (
Serum Lot #ABATest new serum lots before use.
Initial Parasitemia1%2%1%Standardize initial parasite density.
Drug Dilution AgeFresh1 week oldFreshPrepare fresh drug dilutions for each experiment.

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineAssay TypeIC50 / CC50 (nM)Selectivity Index (SI)
Parasite Strain AViability160>625
Mammalian Host CellCytotoxicity>100,000N/A

Experimental Protocols

Protocol 1: In Vitro Parasite Viability Assay

This protocol is a general guideline and should be optimized for your specific parasite and host cell system.[3]

  • Host Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer at the end of the assay. Allow cells to adhere overnight.

  • Parasite Infection: Infect the host cells with parasites at a multiplicity of infection (MOI) that has been previously optimized.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Add the diluted compound to the infected cells. Include positive (e.g., a known effective drug) and negative (vehicle control) controls on each plate.[3]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2).[2]

  • Viability Assessment: Add a viability reagent (e.g., resazurin) to each well and incubate for an additional 4-24 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Host Cell Cytotoxicity Assay
  • Cell Seeding: Seed uninfected host cells in a 96-well plate at the same density used for the parasite viability assay.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the parasite viability assay (72 hours).

  • Viability Assessment: Assess cell viability using a suitable method (e.g., MTT, resazurin).

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value.

Visualizations

G cluster_pathway This compound Mechanism of Action Agent-16 Agent-16 PKA_Active Active PKA Agent-16->PKA_Active Inhibits PKA_Inactive Inactive PKA PKA_Inactive->PKA_Active Activates Phosphorylated_Product Phosphorylated Product PKA_Active->Phosphorylated_Product Phosphorylates Metabolic_Substrate Metabolic Substrate Metabolic_Substrate->Phosphorylated_Product Parasite_Death Parasite_Death Phosphorylated_Product->Parasite_Death Leads to

Caption: Mechanism of action for this compound.

G cluster_workflow Experimental Workflow for IC50 Determination A 1. Seed Host Cells B 2. Infect with Parasites A->B C 3. Add Serial Dilutions of Agent-16 B->C D 4. Incubate for 72 hours C->D E 5. Add Viability Reagent D->E F 6. Read Plate E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for determining IC50 values.

G cluster_troubleshooting Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50? Check_Parasite Parasite Factors Consistent? Start->Check_Parasite Check_Culture Culture Conditions Stable? Check_Parasite->Check_Culture Yes Fix_Parasite Use Low Passage # Standardize Inoculum Check_Parasite->Fix_Parasite No Check_Protocol Assay Protocol Followed? Check_Culture->Check_Protocol Yes Fix_Culture Validate New Serum Lots Use Consistent Media Check_Culture->Fix_Culture No Fix_Protocol Prepare Fresh Dilutions Ensure Consistent Incubation Check_Protocol->Fix_Protocol No End Consistent Results Check_Protocol->End Yes Fix_Parasite->Start Fix_Culture->Start Fix_Protocol->Start

Caption: A flowchart for troubleshooting inconsistent IC50 values.

References

how to prevent degradation of Antiparasitic agent-16 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Antiparasitic Agent-16 to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal long-term stability, this compound in its solid (powder) form should be stored at 2-8°C, shielded from light and moisture.[1][2] It is crucial to avoid storage in environments with high humidity, such as standard laboratory benchtops or bathroom medicine cabinets, as moisture can hasten degradation.[2][3] Packaging should be airtight. For highly sensitive applications, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against oxidation.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The two principal degradation pathways for this compound are hydrolysis and oxidation.[2] Hydrolysis of the ester functional group leads to the formation of "Degradant A," an inactive carboxylic acid metabolite. Concurrently, oxidation of the tertiary amine moiety results in "Degradant B," an N-oxide variant with significantly reduced antiparasitic efficacy.[2] These degradation processes are accelerated by exposure to moisture, elevated temperatures, light, and oxygen.[2][4][6]

Q3: How does pH impact the stability of this compound in a solution?

A3: this compound exhibits the greatest stability in solution within a pH range of 4.5-5.5.[2] Alkaline conditions (pH > 7) markedly accelerate the hydrolysis of the ester group, leading to the rapid formation of Degradant A. Strongly acidic conditions can also promote degradation.[2] Therefore, the use of citrate or acetate buffers is recommended for the preparation of liquid formulations or experimental solutions.[2][4]

Q4: What are the initial indicators of this compound degradation?

A4: The initial visual sign of degradation is a change in the physical appearance of the compound. The pure white powder may begin to develop a yellowish tint.[2] Other physical alterations can include changes in texture, such as clumping, or the development of a noticeable odor.[2] Chemically, the most definitive early indicator is the emergence of peaks corresponding to Degradant A and Degradant B during HPLC analysis.[2] A potency loss to below 90% of the stated value signifies considerable degradation.[2]

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: Yes, conducting compatibility studies is vital.[2] this compound has demonstrated incompatibility with excipients that have a high moisture content or contain reactive impurities.[2] Specifically, certain grades of lactose have been found to accelerate its degradation.[2] It is strongly recommended to use anhydrous excipients and to perform comprehensive compatibility studies as part of the formulation development process.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent or lower-than-expected potency in bioassays.

Possible Cause Troubleshooting Steps
Degradation during storage Verify the age and storage history of your stock of this compound.[2] Perform an HPLC analysis to confirm purity and quantify the presence of Degradants A and B.[2]
Degradation in assay medium Check the pH of your assay buffer. If it falls outside the optimal range of 4.5-5.5, adjust it accordingly.[2] Consider running a time-course experiment to determine if potency diminishes over the duration of the assay.
Interaction with other components Review all components of the assay medium for potential incompatibilities.

Issue 2: Appearance of unknown peaks in HPLC chromatogram.

Possible Cause Troubleshooting Steps
Forced degradation Your experimental conditions (e.g., high temperature, exposure to oxidizing agents) may be inadvertently causing degradation.[2] Carefully review your experimental protocol to identify and mitigate any harsh conditions.[2]
Contamination Ensure that all glassware and equipment are scrupulously clean.[2] Run a blank (solvent only) injection to check for any systemic contamination.[2]
Interaction with packaging Drug formulation can degrade after interacting with packaging material.[4] Ensure appropriate packaging is used.

Issue 3: Physical changes in the solid compound (e.g., color change, clumping).

Possible Cause Troubleshooting Steps
Exposure to moisture The compound is likely hygroscopic. Store it in a desiccator or a controlled low-humidity environment.[2] Ensure that the container is always tightly sealed.[2]
Incorrect storage temperature Storage at room temperature or higher can accelerate degradation in the solid state.[2] Confirm that the storage temperature is consistently maintained between 2-8°C.[1][2][7]
Exposure to light Light, especially UV light, can cause photolysis.[4] Store in amber-colored glass or UV-filtered plastic containers.[4]

Stability Data Summary

The following tables summarize the stability of this compound under accelerated storage conditions.

Table 1: Stability of Solid this compound

ConditionDurationPurity (%) by HPLCAppearance
40°C / 75% RH1 Month92.5Slight yellow tint
40°C / 75% RH3 Months85.2Yellowish powder
60°C2 Weeks89.1Yellowish powder
Photostability1.2 million lux hours96.3Off-white powder

Table 2: Stability of this compound in Solution (pH 7.4 Buffer)

TemperatureDurationConcentration (%)
25°C24 Hours91.8
25°C48 Hours84.5
4°C7 Days95.2

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Product Quantification

This protocol is designed to separate and quantify this compound from its primary degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[8]

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 80°C for 72 hours.

  • Photodegradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.

Visualizations

Degradation Pathway of this compound cluster_main cluster_conditions Accelerating Conditions This compound This compound Degradant A (Inactive) Degradant A (Inactive) This compound->Degradant A (Inactive) Hydrolysis Degradant B (Reduced Efficacy) Degradant B (Reduced Efficacy) This compound->Degradant B (Reduced Efficacy) Oxidation Moisture Moisture Moisture->Degradant A (Inactive) High Temperature High Temperature High Temperature->Degradant A (Inactive) High Temperature->Degradant B (Reduced Efficacy) Oxygen Oxygen Oxygen->Degradant B (Reduced Efficacy) pH > 7 pH > 7 pH > 7->Degradant A (Inactive)

Caption: Degradation pathways of this compound.

Troubleshooting Workflow for Potency Issues Start Low Bioassay Potency CheckStorage Verify Storage Conditions (2-8°C, Dark, Dry) Start->CheckStorage RunHPLC Perform HPLC Analysis CheckStorage->RunHPLC CheckPurity Purity >95%? RunHPLC->CheckPurity CheckAssaypH Measure Assay Buffer pH CheckPurity->CheckAssaypH Yes NewStock Use New Stock of Agent-16 CheckPurity->NewStock No pH_Optimal pH 4.5-5.5? CheckAssaypH->pH_Optimal AdjustpH Adjust pH with Buffer pH_Optimal->AdjustpH No TimeCourse Run Time-Course Potency Assay pH_Optimal->TimeCourse Yes AdjustpH->TimeCourse DegradationSuspected Degradation in Assay TimeCourse->DegradationSuspected ReviewProtocol Review Protocol for Incompatibilities DegradationSuspected->ReviewProtocol

Caption: Troubleshooting workflow for low bioassay potency.

References

troubleshooting poor bioavailability of Antiparasitic agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the poor bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound?

Poor bioavailability of a drug candidate like this compound can stem from several factors. The most common issues are related to its physicochemical properties and physiological processing. These include:

  • Poor Aqueous Solubility: The drug may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption. Many antiparasitic drugs are lipophilic and have low water solubility.[1][2][3]

  • Low Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active compound.[4]

  • Chemical Instability: The drug may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q2: How can I improve the solubility of this compound?

Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. The choice of method depends on the specific properties of this compound.[1][2][4]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[1][3]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can enhance its solubility and facilitate absorption via the lymphatic system, potentially bypassing first-pass metabolism.[5][6]

  • Co-solvents and Surfactants: The use of co-solvents and surfactants can increase the solubility of the drug in aqueous media.[2][7]

  • Salt Formation: If the drug has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the poor bioavailability of this compound.

Problem: Low and Variable Oral Bioavailability in Preclinical Animal Models

Step 1: Initial Characterization

The first step is to thoroughly characterize the physicochemical properties of this compound to identify the root cause of its poor bioavailability.

ParameterExperimental MethodPotential Implication of Poor Result
Aqueous Solubility Shake-flask method in different pH buffers (e.g., 1.2, 4.5, 6.8)Low solubility across the physiological pH range suggests dissolution rate-limited absorption.
Permeability Caco-2 cell permeability assayLow permeability suggests the drug has difficulty crossing the intestinal epithelium.
LogP / LogD HPLC or shake-flask methodA high LogP value often correlates with poor aqueous solubility.
Stability Stability testing in simulated gastric and intestinal fluidsDegradation indicates loss of active drug before it can be absorbed.

Step 2: Formulation Strategy Selection

Based on the initial characterization, a suitable formulation strategy can be selected to address the identified limitations. The following table summarizes potential strategies and their applications.

Formulation StrategyPrimary Mechanism of ActionBest Suited For
Micronization/Nanonization Increases surface area for dissolution.Drugs with dissolution rate-limited absorption.
Amorphous Solid Dispersion Improves dissolution rate and concentration by preventing crystallization.[1][8]Poorly soluble crystalline drugs.
Lipid-Based Formulations (e.g., SMEDDS) Improves solubility and can enhance lymphatic uptake.[5][6]Lipophilic drugs with poor solubility and/or high first-pass metabolism.
Prodrug Approach Modifies the drug's chemical structure to improve solubility or permeability.[1]Drugs with inherent solubility or permeability limitations.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion using Solvent Evaporation

This method is suitable for thermolabile compounds and is a common technique for improving the solubility of poorly water-soluble drugs.[1]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Water bath

  • Rotary evaporator

Procedure:

  • Accurately weigh this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the carrier in a minimal amount of the volatile organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Collect the resulting solid dispersion and store it in a desiccator.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing

This experiment evaluates the rate and extent of drug release from a formulation into a dissolution medium.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Formulation of this compound (e.g., powder, solid dispersion, tablet)

  • HPLC for drug concentration analysis

Procedure:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

  • Place the specified volume of the dissolution medium into each vessel of the dissolution apparatus.

  • Introduce the this compound formulation into each vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation Start Poor Bioavailability of This compound Char Physicochemical Characterization (Solubility, Permeability, Stability) Start->Char Cause Identify Primary Barrier: - Dissolution Rate Limited? - Permeability Limited? - Both? Char->Cause Dissolution Dissolution Enhancement: - Particle Size Reduction - Solid Dispersion - Co-solvents Cause->Dissolution Dissolution Limited Permeability Permeability Enhancement: - Lipid Formulations - Permeation Enhancers Cause->Permeability Permeability Limited Both Combined Approach: - Nanoformulations - SMEDDS Cause->Both Both InVitro In Vitro Evaluation (Dissolution, Caco-2) Dissolution->InVitro Permeability->InVitro Both->InVitro InVivo In Vivo Evaluation (PK studies in animals) InVitro->InVivo Result Bioavailability Improved? InVivo->Result Result->Char No, Re-evaluate End Optimized Formulation Result->End Yes Bioavailability_Enhancement_Strategies cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches cluster_chemical Chemical Modification PoorBioavailability Poorly Bioavailable Drug (e.g., this compound) ParticleSize Particle Size Reduction (Micronization, Nanonization) PoorBioavailability->ParticleSize SolidDispersion Solid Dispersions (Amorphous Systems) PoorBioavailability->SolidDispersion Complexation Complexation (e.g., with Cyclodextrins) PoorBioavailability->Complexation LipidBased Lipid-Based Systems (SMEDDS, SLN, Nanoemulsions) PoorBioavailability->LipidBased CoSolvents Co-solvents & Surfactants PoorBioavailability->CoSolvents SaltFormation Salt Formation PoorBioavailability->SaltFormation Prodrug Prodrug Design PoorBioavailability->Prodrug ImprovedBioavailability Improved Bioavailability ParticleSize->ImprovedBioavailability SolidDispersion->ImprovedBioavailability Complexation->ImprovedBioavailability LipidBased->ImprovedBioavailability CoSolvents->ImprovedBioavailability SaltFormation->ImprovedBioavailability Prodrug->ImprovedBioavailability

References

Technical Support Center: Optimization of Antiparasitic Agent-16 for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral formulation development of Antiparasitic agent-16. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the optimization of this compound for oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound and what challenges can I expect for oral formulation?

This compound is a pyridine-thiazolidinone compound with demonstrated in vitro activity against Trypanosoma cruzi and Leishmania amazonensis.[1] As with many heterocyclic compounds, it is predicted to have low aqueous solubility and high lipophilicity, which can lead to challenges in achieving adequate oral bioavailability.[2][3]

Based on its chemical structure, we can anticipate that this compound falls under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][4][5] The primary obstacle to its oral delivery will likely be its dissolution rate in the gastrointestinal (GI) tract.[1][5][6]

Table 1: Predicted Physicochemical and Biopharmaceutical Properties of this compound

PropertyPredicted ValueImplication for Oral Formulation
Molecular ClassPyridine-thiazolidinoneOften associated with poor water solubility.[7]
Aqueous Solubility< 10 µg/mLDissolution rate-limited absorption.[1][6]
PermeabilityHighOnce dissolved, should be well-absorbed across the gut wall.
Predicted BCS Class Class II Formulation strategies should focus on enhancing solubility and dissolution. [1][4][5]
LogP> 3High lipophilicity; may be a candidate for lipid-based formulations.
Metabolic StabilityUnknownPotential for first-pass metabolism should be investigated.[8]
Q2: I am seeing low and variable plasma concentrations in my initial animal studies. What could be the cause and how can I troubleshoot this?

Low and variable exposure after oral dosing is a common issue for BCS Class II compounds like this compound.[1][5][6] This is often due to incomplete dissolution or erratic absorption in the GI tract.

Troubleshooting Steps:

  • Confirm Formulation Homogeneity: Ensure your dosing vehicle is a uniform suspension or a clear solution. Inconsistent dosing can be a major source of variability.

  • Evaluate Particle Size: For suspensions, smaller particle sizes increase the surface area for dissolution.[9] Consider micronization or nanosizing technologies if dissolution is a significant barrier.

  • Assess Food Effects: The presence of food can significantly alter the GI environment and impact the absorption of lipophilic drugs.[2] Consider conducting studies in both fasted and fed states.

  • Investigate More Advanced Formulations: If simple suspensions are not effective, more sophisticated formulation strategies are needed to improve solubility.

Formulation Strategy Decision Workflow

G start Start: Low/Variable Oral Exposure check_formulation Is the dosing formulation a homogenous suspension or clear solution? start->check_formulation improve_suspension Refine Suspension: - Reduce particle size - Optimize suspending agent check_formulation->improve_suspension No consider_solubilization Explore Solubilization Strategies check_formulation->consider_solubilization Yes pk_study Conduct Comparative Pharmacokinetic Study improve_suspension->pk_study lipid_formulation Lipid-Based Formulation (e.g., SEDDS) consider_solubilization->lipid_formulation solid_dispersion Amorphous Solid Dispersion consider_solubilization->solid_dispersion lipid_formulation->pk_study solid_dispersion->pk_study

Caption: Workflow for troubleshooting low oral bioavailability.

Q3: Which formulation strategies are most promising for a BCS Class II compound like this compound?

For BCS Class II drugs, the goal is to increase the concentration of the dissolved drug in the GI tract.[1][5][6] Two leading strategies are lipid-based drug delivery systems (LBDDS) and amorphous solid dispersions.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to dissolve the drug and can form fine emulsions or microemulsions in the gut, which can enhance absorption.[][11][12] They are particularly suitable for lipophilic compounds.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and is more soluble than the crystalline form.

Table 2: Comparison of Formulation Strategies for this compound

StrategyPrincipleAdvantagesPotential Challenges
Simple Suspension Drug particles suspended in a vehicle.Easy to prepare for early studies.Often leads to low and variable absorption for BCS Class II drugs.[1][6]
Lipid-Based Systems (e.g., SEDDS) Drug dissolved in oils and surfactants; forms an emulsion in the GI tract.Can significantly increase bioavailability; may reduce food effects.[][11][12]Requires careful selection of excipients; potential for GI side effects at high surfactant concentrations.
Amorphous Solid Dispersions Drug is in a high-energy, amorphous state within a polymer.Can achieve high levels of supersaturation, driving absorption.Physical instability (recrystallization) can be a concern; requires specialized manufacturing processes (e.g., spray drying).

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Formulation Screening

This protocol is designed to assess how well different formulations release this compound in simulated intestinal fluids.

Objective: To compare the dissolution rate and extent of various formulations of this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle method).

  • Dissolution vessels (900 mL).

  • Simulated Intestinal Fluid (SIF), pH 6.8, with and without bile salts (e.g., FaSSIF).

  • This compound formulations (e.g., simple suspension, lipid-based formulation).

  • HPLC system for quantification.

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C.[13]

  • Fill each vessel with 900 mL of pre-warmed dissolution medium.

  • Set the paddle speed to 75 RPM.[13]

  • Add the this compound formulation to each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of dissolved this compound in each sample by a validated HPLC method.

Experimental Workflow for Formulation Development

G start Characterize API (Solubility, Permeability) formulation_dev Develop Formulations: - Simple Suspension - Lipid-Based System - Solid Dispersion start->formulation_dev dissolution_test In Vitro Dissolution Testing formulation_dev->dissolution_test select_leads Select Lead Formulations (Based on Dissolution) dissolution_test->select_leads select_leads->formulation_dev Poor Dissolution pk_study In Vivo Pharmacokinetic Study in Rodents select_leads->pk_study Good Dissolution analyze_data Analyze PK Data (AUC, Cmax, Tmax) pk_study->analyze_data optimize Optimize Formulation (If necessary) analyze_data->optimize optimize->pk_study Refine finish Lead Formulation Identified optimize->finish Meets Target

Caption: A typical workflow for oral formulation development.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a standard procedure for administering liquid formulations of this compound to mice.[14][15][16]

Objective: To accurately deliver a specified dose of an this compound formulation directly into the stomach of a mouse.

Materials:

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice).[16]

  • Syringes.

  • The prepared formulation of this compound.

  • A scale for weighing the mice.

Procedure:

  • Dose Calculation: Weigh each mouse and calculate the required volume of the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[17][16]

  • Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement.

  • Positioning: Hold the mouse in a vertical position. Gently extend the head back to create a straight line from the mouth to the esophagus.

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), administer the formulation slowly and steadily.

  • Withdrawal: Remove the needle gently in the same path it was inserted.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 10-15 minutes.

Protocol 3: Pharmacokinetic (PK) Study Design in Rats

This protocol outlines a basic design for a single-dose PK study in rats to evaluate and compare different oral formulations of this compound.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 250-300g).

  • Cannulated rats (jugular vein) are preferred for serial blood sampling.

  • This compound formulations.

  • Blood collection tubes (e.g., with K2EDTA).

  • A validated bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma.

Study Design:

  • Animal Acclimatization: Allow animals to acclimate for at least 3 days before the study.

  • Grouping: Randomly assign rats to different formulation groups (e.g., n=4-6 per group). Include an intravenous (IV) group if absolute bioavailability is to be determined.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[18][19]

  • Dosing: Administer the respective formulations via oral gavage. For the IV group, administer a solution via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at pre-defined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[18][20]

  • Plasma Processing: Process the blood samples to obtain plasma and store them at -80 °C until analysis.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Gastrointestinal Absorption and Metabolism Pathway

G oral_dose Oral Dose (Formulation) dissolution Dissolution in GI Fluid oral_dose->dissolution gut_lumen Drug in Solution (Gut Lumen) dissolution->gut_lumen absorption Absorption across Enterocytes gut_lumen->absorption excretion Excretion (Incomplete Absorption) gut_lumen->excretion portal_vein Portal Vein absorption->portal_vein metabolism Gut Wall Metabolism absorption->metabolism liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation

Caption: Key barriers to oral drug absorption.

References

Validation & Comparative

A Comparative Efficacy Analysis of Antiparasitic Agent-16 and Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of anthelmintic resistance necessitates a continuous pipeline of novel antiparasitic agents with distinct mechanisms of action. This guide provides a comparative analysis of the efficacy and mode of action of a novel compound, Antiparasitic Agent-16 (templated using data for Monepantel), and the widely-used macrocyclic lactone, Ivermectin. The data presented herein is targeted towards researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. The key experimental framework for this comparison is the Fecal Egg Count Reduction Test (FECRT), a standard method for assessing anthelmintic efficacy in vivo.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound (data from Monepantel) and Ivermectin against the gastrointestinal nematode Haemonchus contortus, a significant pathogen in small ruminants. Efficacy is presented as the percentage reduction in fecal egg counts post-treatment.

Antiparasitic AgentDrug ClassTarget ParasiteEfficacy (Fecal Egg Count Reduction %)Host SpeciesReference
This compound (as Monepantel)Amino-acetonitrile Derivative (AAD)Haemonchus contortus (Multi-resistant strain)99.9% - 100%Sheep[1][2][3]
Ivermectin Macrocyclic LactoneHaemonchus contortus (Susceptible strains)>95%Cattle / Sheep[4][5]
Ivermectin Macrocyclic LactoneHaemonchus contortus (Resistant strains)0% - 28.4%Sheep[2]

Experimental Protocols

The primary methodology for evaluating the in vivo efficacy of the compared agents is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

This standardized test quantifies the number of parasite eggs per gram (EPG) of feces before and after anthelmintic administration to determine drug efficacy.[5][6]

  • Animal Selection: A minimum of 10-15 animals per treatment group are selected.[7] Animals should be of similar age and weight and should have a pre-treatment fecal egg count of at least 150 EPG to ensure data reliability.[6] A control group receiving a placebo or no treatment is included for comparison.

  • Pre-Treatment Sample Collection (Day 0): Individual fecal samples are collected directly from the rectum of each animal before treatment administration.[6]

  • Treatment Administration: Animals in the treatment group are accurately weighed and dosed with the anthelmintic agent according to the manufacturer's recommendations or the study protocol (e.g., Monepantel at 2.5 mg/kg, Ivermectin at 200 µg/kg).[1][5]

  • Post-Treatment Sample Collection (Day 14): Fecal samples are collected from all animals in both the treatment and control groups 14 days post-treatment.[8] This interval allows for the clearance of eggs present at the time of treatment and for surviving adult worms to resume egg production.[6]

  • Fecal Egg Counting: The number of eggs per gram of feces (EPG) for each sample is determined using a standardized technique, such as the McMaster or Mini-FLOTAC method.[7][9]

  • Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula: FECR (%) = [1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment)] x 100

  • Interpretation: An anthelmintic is generally considered effective if the fecal egg count reduction is 95% or greater.[6][10] A reduction of less than 95% suggests the presence of a resistant parasite population.[6]

FECRT_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis A Animal Selection (n > 10 per group, EPG > 150) B Day 0: Fecal Sample Collection (Pre-Treatment) A->B C Fecal Egg Count (EPG) (McMaster Method) B->C D Treatment Administration (Agent vs. Control) C->D E Day 14: Fecal Sample Collection (Post-Treatment) D->E 14-day interval F Fecal Egg Count (EPG) (McMaster Method) E->F G Calculate Mean EPG (Treatment & Control Groups) F->G H Calculate % FEC Reduction G->H I Interpret Results (Efficacy vs. Resistance) H->I

Fig 1. Standard workflow for the Fecal Egg Count Reduction Test (FECRT).

Mechanisms of Action & Signaling Pathways

This compound (Monepantel) and Ivermectin possess fundamentally different mechanisms of action, targeting distinct receptors within the nematode nervous system. This distinction is critical for overcoming resistance to existing drug classes.

This compound (as Monepantel)

Monepantel is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics.[11] Its molecular target is a unique nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[11][12] This receptor is absent in mammals, contributing to the agent's favorable safety profile.[11] Binding of Monepantel to the MPTL-1 receptor locks the channel in an open state, resulting in an uncontrolled influx of ions.[12] This leads to sustained depolarization of the muscle cell membrane, causing spastic paralysis and eventual death of the nematode.[11]

Monepantel_Pathway cluster_membrane Nematode Muscle Cell Membrane cluster_extracellular cluster_outcome Cellular & Organismal Outcome receptor MPTL-1 Receptor Ion Channel (Closed) outcome1 Uncontrolled Ion Influx receptor:c->outcome1 Opens & locks channel agent This compound (Monepantel) agent->receptor Binds to receptor outcome2 Muscle Cell Depolarization outcome1->outcome2 outcome3 Spastic Paralysis outcome2->outcome3 outcome4 Nematode Death outcome3->outcome4

Fig 2. Mechanism of action for this compound (Monepantel).

Ivermectin

Ivermectin acts by targeting glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrate nerve and muscle cells.[13][14] Its binding to these channels potentiates the effect of glutamate, locking the channels in an open state.[13][15] This leads to an increased influx of chloride ions into the cell.[13] The influx of negative ions causes hyperpolarization of the cell membrane, inhibiting neuronal firing and muscle contraction. This results in flaccid paralysis and ultimately the death of the parasite.[13][14]

Ivermectin_Pathway cluster_membrane Nematode Nerve/Muscle Cell Membrane cluster_extracellular cluster_outcome Cellular & Organismal Outcome receptor Glutamate-Gated Chloride Channel (GluCl) Cl- Channel (Closed) outcome1 Increased Chloride (Cl-) Influx receptor:c->outcome1 Opens & locks channel agent Ivermectin agent->receptor Binds to channel outcome2 Cell Hyperpolarization outcome1->outcome2 outcome3 Flaccid Paralysis outcome2->outcome3 outcome4 Nematode Death outcome3->outcome4

Fig 3. Mechanism of action for Ivermectin.

References

Validating the Antiparasitic Activity of Antiparasitic agent-16 in a Secondary Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the secondary screening of Antiparasitic agent-16, a pyridine-thiazolidinone compound with demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis[1][2]. The following sections detail the experimental protocols for confirming the in vitro efficacy and selectivity of this agent, alongside comparative data for standard-of-care drugs.

Comparative Efficacy and Selectivity

A critical step in antiparasitic drug discovery is to determine a compound's therapeutic window—its efficacy against the parasite versus its toxicity to host cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite[1][3]. A higher SI value indicates greater selectivity for the parasite.

Activity against Trypanosoma cruzi

This compound demonstrates potent activity against both the intracellular amastigote and trypomastigote forms of T. cruzi, the causative agent of Chagas disease[1][2]. The standard clinical drug for comparison is Benznidazole[4][5].

CompoundParasite StageHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound AmastigoteRAW 264.70.6[1]47.4[1]79
This compound Trypomastigote-1.0[1]--
Benznidazole AmastigoteVero~2.4 - 8.36[6][7]>100>12-42
Benznidazole Trypomastigote-~5.73[6]--

Note: IC50 and CC50 values for comparator drugs can vary depending on the specific parasite strain, host cell line, and assay conditions.

Activity against Leishmania amazonensis

This compound also shows activity against L. amazonensis, a causative agent of cutaneous leishmaniasis[1][2]. Amphotericin B is a commonly used reference drug for in vitro assays[8][9][10].

CompoundParasite StageHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound AmastigoteRAW 264.716.75[1]47.4[1]2.8
This compound Trypomastigote-150.2[1]--
Amphotericin B AmastigoteMacrophages~0.1 - 0.4[11]~27[10]~67.5-270

Note: IC50 and CC50 values for comparator drugs can vary depending on the specific parasite strain, host cell line, and assay conditions.

Experimental Protocols

Detailed below are standardized protocols for secondary screening assays to validate the antiparasitic activity of test compounds.

Protocol 1: Trypanosoma cruzi Intracellular Amastigote Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the replicative intracellular stage of T. cruzi.

Materials:

  • Vero cells (or another suitable host cell line)

  • T. cruzi trypomastigotes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and reference drug (Benznidazole)

  • 96-well or 384-well microplates

  • DNA stain (e.g., Hoechst 33342) or a reporter parasite strain (e.g., expressing β-galactosidase or luciferase)

  • High-content imaging system or plate reader

Procedure:

  • Cell Seeding: Seed Vero cells into microplates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Infection: Infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:cell)[4]. Incubate for 5-24 hours to allow for parasite invasion.

  • Compound Addition: After the infection period, wash the plates to remove non-internalized trypomastigotes. Add fresh medium containing serial dilutions of the test compound and reference drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification:

    • High-Content Imaging: Fix the cells and stain with a DNA dye. Use an automated microscope to image the wells and quantify the number of intracellular amastigotes per host cell.

    • Reporter Assay: If using a reporter strain, add the appropriate substrate and measure the signal (e.g., colorimetric or luminescence) using a plate reader.

  • Data Analysis: Determine the percentage of parasite inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Leishmania amazonensis Intracellular Amastigote Assay

This assay measures the IC50 of a compound against the intracellular amastigote stage of L. amazonensis.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • L. amazonensis stationary-phase promastigotes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Test compound (this compound) and reference drug (Amphotericin B)

  • Microplates suitable for imaging

  • DNA stain (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Macrophage Differentiation (if using THP-1): Seed THP-1 cells in microplates and induce differentiation into adherent macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours[12].

  • Infection: Wash the differentiated macrophages and infect with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 20:1[12][13]. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Wash the cells to remove extracellular promastigotes. Add fresh medium with serial dilutions of the test compound and reference drug.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere[12].

  • Quantification: Fix and stain the cells with a DNA dye. Use a high-content imaging system to determine the percentage of infected cells and the number of amastigotes per cell.

  • Data Analysis: Calculate the percentage of infection inhibition for each concentration and determine the IC50 value as described for the T. cruzi assay.

Protocol 3: Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero, RAW 264.7, THP-1)

  • Complete cell culture medium

  • Test compound and reference drug

  • 96-well microplates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound and reference drug to the wells.

  • Incubation: Incubate the plate for the same duration as the antiparasitic assay (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence, absorbance, or luminescence) with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.

Visualized Workflows

experimental_workflow cluster_T_cruzi T. cruzi Intracellular Assay cluster_L_amazonensis L. amazonensis Intracellular Assay cluster_cytotoxicity Cytotoxicity Assay cluster_selectivity Selectivity Index Calculation T_seed Seed Vero Cells T_infect Infect with T. cruzi Trypomastigotes T_seed->T_infect T_wash1 Wash to Remove Extracellular Parasites T_infect->T_wash1 T_treat Add Compound Dilutions T_wash1->T_treat T_incubate Incubate for 48-72h T_treat->T_incubate T_quantify Fix, Stain & Quantify Amastigotes T_incubate->T_quantify T_analyze Calculate IC50 T_quantify->T_analyze S_calc SI = CC50 / IC50 T_analyze->S_calc L_seed Seed & Differentiate Macrophages L_infect Infect with L. amazonensis Promastigotes L_seed->L_infect L_wash1 Wash to Remove Extracellular Parasites L_infect->L_wash1 L_treat Add Compound Dilutions L_wash1->L_treat L_incubate Incubate for 72h L_treat->L_incubate L_quantify Fix, Stain & Quantify Amastigotes L_incubate->L_quantify L_analyze Calculate IC50 L_quantify->L_analyze L_analyze->S_calc C_seed Seed Mammalian Cells C_treat Add Compound Dilutions C_seed->C_treat C_incubate Incubate for 48-72h C_treat->C_incubate C_measure Measure Cell Viability C_incubate->C_measure C_analyze Calculate CC50 C_measure->C_analyze C_analyze->S_calc

Caption: Secondary screening workflow for antiparasitic agents.

signaling_pathway cluster_discovery Drug Discovery Cascade primary_screen Primary Screen (e.g., High-Throughput) hit_compounds Hit Compounds (e.g., this compound) primary_screen->hit_compounds Identifies initial activity secondary_screen Secondary Screen (Validate Activity & Selectivity) hit_compounds->secondary_screen Confirms on-target effect lead_optimization Lead Optimization secondary_screen->lead_optimization Selects promising candidates preclinical Preclinical Development lead_optimization->preclinical

Caption: Logical progression in antiparasitic drug discovery.

References

A Head-to-Head Comparison of Mebendazole and Albendazole in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading benzimidazole anthelmintics for researchers and drug development professionals.

Introduction: While the query specified a comparison between "Antiparasitic agent-16" and mebendazole, initial research identified "this compound" as a pyridine-thiazolidinone compound with activity against protozoan parasites such as Trypanosoma cruzi and Leishmania amazonensis[1]. Mebendazole, a benzimidazole anthelmintic, acts on helminths (parasitic worms). A direct efficacy comparison is not clinically or scientifically relevant due to their fundamentally different targets and mechanisms of action.

Therefore, this guide provides a more pertinent head-to-head comparison between mebendazole and its close structural and functional analogue, albendazole . Both are broad-spectrum benzimidazole anthelmintics widely used in clinical and research settings, making their direct comparison valuable for scientific and drug development professionals.[2][3] This guide synthesizes experimental data on their efficacy, mechanism of action, and pharmacokinetic profiles.

Mechanism of Action: Targeting Microtubule Synthesis

Both mebendazole and albendazole share a primary mechanism of action: they bind to the colchicine-binding site on β-tubulin of parasitic nematodes, inhibiting the polymerization of tubulin into microtubules.[4][5] This disruption of the cytoskeleton impairs essential cellular functions, including cell division, motility, and the intestinal absorption of glucose, ultimately leading to the parasite's death.[4][5] While both drugs target the same protein, differences in their binding affinity and metabolic activation can influence their efficacy against specific parasite species.

cluster_drug Benzimidazole Agents cluster_target Parasite Cellular Target cluster_effect Cellular and Physiological Effects MBZ Mebendazole Tubulin β-Tubulin Subunit MBZ->Tubulin Binds to ABZ Albendazole ABZ->Tubulin Binds to Microtubules Cytoplasmic Microtubules Tubulin->Microtubules Inhibits Polymerization GlucoseUptake Inhibition of Glucose Uptake Microtubules->GlucoseUptake Immobilization Paralysis and Immobilization GlucoseUptake->Immobilization Death Parasite Death Immobilization->Death

Figure 1. Shared mechanism of action for mebendazole and albendazole.

Comparative Efficacy: Clinical and Preclinical Data

The efficacy of albendazole and mebendazole varies depending on the target helminth species and the dosage regimen. Albendazole is generally considered more effective as a single-dose therapy for several soil-transmitted helminths (STHs), which is attributed to its systemic absorption and conversion to the active metabolite, albendazole sulfoxide.[3] Mebendazole has poor systemic absorption, making it highly effective for luminal parasites but less so for tissue-dwelling larvae or systemic infections.[3][5]

Table 1: Comparative Efficacy (Cure Rates) from Clinical Trials

Parasite SpeciesAlbendazole (400 mg, single dose)Mebendazole (500 mg, single dose)Key Findings
Ascaris lumbricoides (Roundworm)87.5%31.0%Albendazole shows significantly higher efficacy in single-dose regimens.[6]
Trichuris trichiura (Whipworm)61.5%65.6%Both drugs show moderate and comparable efficacy; multiple doses are often required for higher cure rates.[6]
Hookworm (Ancylostoma duodenale & Necator americanus)~72-80%~15-30%Albendazole is significantly more effective against hookworm infections in single-dose treatments.[3]
Enterobius vermicularis (Pinworm)High EfficacyHigh EfficacyBoth are considered highly effective, though multiple doses may be recommended to prevent reinfection.
Taenia spp. (Tapeworm)Low Efficacy (single dose)Low Efficacy (single dose)Multiple-day regimens of either drug are required for effective treatment.[3]

Note: Cure rates can vary significantly between studies based on infection intensity and population.

Pharmacokinetic Profiles

The differing pharmacokinetic properties of albendazole and mebendazole are critical to their clinical applications.

Table 2: Comparative Pharmacokinetic Parameters

ParameterAlbendazoleMebendazole
Absorption Variable, enhanced with a fatty meal. Rapidly metabolized.Poorly absorbed (<10%).
Metabolism Extensive first-pass metabolism in the liver to the active metabolite, albendazole sulfoxide.Primarily metabolized to inactive metabolites.
Systemic Bioavailability Low, but the active metabolite is systemically available.Very low.
Plasma Half-life ~8.5 hours (for albendazole sulfoxide).2.5 to 5.5 hours.
Primary Use Case Intestinal and systemic (tissue) infections.Primarily intestinal infections.

Albendazole's conversion to a systemically active metabolite makes it the drug of choice for treating tissue-based cestode infections like cysticercosis and hydatid disease.[3][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Murine Model

This protocol outlines a standard method for comparing the efficacy of albendazole and mebendazole against a gastrointestinal nematode, such as Heligmosomoides polygyrus, in a mouse model.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Infection Mice infected orally with L3 larvae of H. polygyrus B 2. Group Allocation Random assignment to: - Vehicle Control - Mebendazole Group - Albendazole Group A->B C 3. Drug Administration Oral gavage of compounds (e.g., daily for 3 days) B->C D 4. Necropsy & Worm Count Intestinal adult worms counted at Day 8 post-infection C->D E 5. Efficacy Calculation Worm Burden Reduction (%) vs. Vehicle Control D->E

Figure 2. Workflow for in vivo anthelmintic efficacy testing.

Methodology:

  • Infection: Laboratory mice (e.g., BALB/c strain) are orally infected with a standardized number of infective L3 larvae.

  • Drug Preparation: Mebendazole and albendazole are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.

  • Treatment: Beginning at day 5 post-infection (when adult worms are established), mice receive the assigned treatment via oral gavage for a predetermined number of days.

  • Worm Burden Assessment: On day 8 post-infection, mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally, and adult worms are collected and counted under a dissecting microscope.

  • Data Analysis: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the vehicle-only control group. Statistical significance is determined using appropriate tests (e.g., Mann-Whitney U test).

Protocol 2: In Vitro Larval Motility Assay

This assay provides a rapid assessment of drug activity by measuring the inhibition of larval motility.

Methodology:

  • Larval Preparation: Infective L3 larvae of a target nematode are collected and washed.

  • Assay Plate Setup: A 96-well plate is prepared with culture medium. Serial dilutions of albendazole and mebendazole (dissolved in DMSO) are added to the wells. A DMSO-only well serves as a negative control.

  • Incubation: A fixed number of larvae (~50) are added to each well. The plate is incubated at 37°C.

  • Motility Scoring: At various time points (e.g., 24, 48, 72 hours), larval motility is observed using an inverted microscope. Motility is scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement).

  • Data Analysis: The concentration of each drug that inhibits 50% of larval motility (IC50) is calculated using dose-response curve analysis.

Host Oxidative Stress Comparison

Studies have investigated the potential for benzimidazoles to induce oxidative stress in the host. One comparative study found that both albendazole and mebendazole provoked an oxidative stress condition in rat hepatocytes, demonstrated by an increase in thiobarbituric acid reactive substances (TBARS) and a decrease in some antioxidant defenses.[8] However, the study noted that albendazole was a stronger generator of reactive oxygen and nitrogen species, while mebendazole showed a lower and more transient effect.[8] This suggests mebendazole might impart a milder oxidative stress burden on the host, a factor that could be relevant in treating compromised patients.[8]

Conclusion

Both mebendazole and albendazole are potent and indispensable anthelmintics that function by disrupting parasite microtubule formation. Albendazole's superior single-dose efficacy against key soil-transmitted helminths and its systemic activity make it a preferred agent for mass drug administration programs and for treating tissue-dwelling parasites.[6][7] Mebendazole's poor systemic absorption limits its use to intestinal helminths but may contribute to a different safety profile, potentially causing less host oxidative stress.[8] The choice between these agents in a research or clinical context should be guided by the target parasite, the location of the infection (luminal vs. systemic), and the desired treatment regimen.

References

Cross-Resistance Analysis of Antiparasitic Agent-16 (Tolfenpyrad) with Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-resistance analysis of the novel antiparasitic agent Tolfenpyrad, herein referred to as Antiparasitic agent-16, against parasite populations with known resistance to established drug classes. Tolfenpyrad is a Mitochondrial Electron Transport Inhibitor (METI), targeting complex I of the respiratory electron transport chain, and is classified under the Insecticide Resistance Action Committee (IRAC) Group 21A.[1] This unique mode of action suggests a low probability of cross-resistance with neurotoxic or other classes of antiparasitics. This guide synthesizes available experimental data to support this hypothesis and provides detailed protocols for resistance assessment.

Quantitative Cross-Resistance Data

Experimental data indicates a lack of significant cross-resistance between Tolfenpyrad (and other METI acaricides) and major insecticide classes such as pyrethroids, organophosphates, and carbamates.[2] However, cross-resistance has been observed among compounds within the METI group.

The following table summarizes the resistance profile of a tebufenpyrad-resistant strain of Tetranychus urticae (two-spotted spider mite) when exposed to other METI acaricides and a representative pyrethroid.

CompoundDrug Class (IRAC Group)Target SiteSusceptible Strain LC50 (mg/L)Resistant Strain LC50 (mg/L)Resistance Factor (RF)
Tebufenpyrad METI (21A)Mitochondrial Complex I0.418.446.0
Pyridaben METI (21A)Mitochondrial Complex I0.134.6346.0
Fenazaquin METI (21A)Mitochondrial Complex I0.350.4168.0
Fenpyroximate METI (21A)Mitochondrial Complex I0.215.477.0
Bifenthrin Pyrethroid (3A)Voltage-gated sodium channel0.53.0~6.0

Data synthesized from studies on METI-resistant Tetranychus urticae.[3] LC50 values are approximate and serve for comparative purposes.

The data clearly demonstrates high levels of cross-resistance within the METI class (Group 21A). In contrast, the same resistant strain shows only a very low level of resistance to the pyrethroid bifenthrin, supporting the assertion that the resistance mechanism is specific to the METI target site and does not confer significant resistance to agents with different modes of action.

Experimental Protocols

Accurate assessment of cross-resistance is critical. The following are summaries of established methodologies for determining the susceptibility of parasite populations to antiparasitic agents.

Residual Contact Vial (RCV) Bioassay

This method is suitable for on-site resistance monitoring and is particularly effective for rapid-acting agents like Tolfenpyrad.

  • Preparation of Vials: Technical grade acaricide is dissolved in acetone. A specific volume (e.g., 500 µL) of the solution is added to a glass vial (e.g., 5-ml). The vials are then rolled on a hot dog roller until the acetone has completely evaporated, leaving a uniform residue of the acaricide on the inner surface. Vials are sealed and can be stored at -20°C for extended periods.

  • Bioassay Procedure: Adult mites (20-30) are introduced into each treated vial. To maintain humidity and prevent desiccation, a small droplet of water (1 µL) can be added. The vials are capped and kept at a controlled temperature (e.g., 25°C).

  • Data Collection: Mortality is assessed at specific time points (e.g., 4, 8, 12, 24 hours) under a stereomicroscope. Mites that are unable to move are considered dead. A diagnostic concentration that causes 100% mortality in susceptible strains within a set time (e.g., 8 hours) is typically used for resistance screening.[4]

Leaf Dip / Microimmersion Bioassay

This is a standard laboratory method to determine the dose-response of mites to a contact pesticide.

  • Preparation of Test Solutions: Serial dilutions of the formulated pesticide are prepared in distilled water containing a surfactant (e.g., 0.01% Triton X-100).

  • Bioassay Procedure: Leaf discs (e.g., from bean or mulberry plants) are infested with a known number of adult female mites (e.g., 20-30). The infested leaf discs are then dipped into the test solutions for a short duration (e.g., 5 seconds) with gentle agitation. Control discs are dipped in surfactant solution only.

  • Incubation and Assessment: The treated leaf discs are placed on a moist substrate (e.g., wet cotton) in a petri dish and incubated under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Mortality is assessed after a specific period (e.g., 24 or 48 hours).

  • Data Analysis: The concentration-mortality data is subjected to probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values. Resistance factors are calculated by dividing the LC50 of the field/resistant population by the LC50 of a known susceptible population.[3][5]

Visualization of Resistance Mechanisms and Workflows

To better illustrate the principles discussed, the following diagrams outline the experimental workflow and the molecular basis of resistance for different antiparasitic classes.

G cluster_collection Sample Collection cluster_bioassay Bioassay cluster_analysis Data Analysis S Susceptible Strain (Lab Colony) T Treat Mites (e.g., Leaf Dip or RCV) S->T R Resistant Strain (Field Population) R->T P Prepare Serial Dilutions of Antiparasitic Agents P->T M Assess Mortality (e.g., after 24/48h) T->M C Calculate LC50 Values (Probit Analysis) M->C RF Determine Resistance Factor (RF) RF = LC50(Resistant) / LC50(Susceptible) C->RF

Caption: Workflow for determining the Resistance Factor (RF) in antiparasitic susceptibility testing.

G cluster_tolfenpyrad Tolfenpyrad (Agent-16) - IRAC Group 21A cluster_pyrethroid Pyrethroids - IRAC Group 3A cluster_resistance_py Resistance Mechanism cluster_op Organophosphates / Carbamates - IRAC Group 1 cluster_resistance_op Resistance Mechanism Tolfenpyrad Tolfenpyrad Mito Mitochondrial Complex I Tolfenpyrad->Mito Inhibits ATP ATP Production Mito->ATP Blocked Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Keeps Open Paralysis Paralysis & Death VGSC->Paralysis Mutation Target-Site Mutation (e.g., L925V) Mutation->VGSC Alters Binding Site OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (Neurotransmitter) AChE->ACh Cannot Degrade Synapse Synaptic Firing (Continuous) ACh->Synapse Accumulates & Causes MutationOP Target-Site Mutation (e.g., G119S) MutationOP->AChE Alters Binding Site

Caption: Mechanisms of action and primary resistance pathways for different antiparasitic classes.

References

Confirming the Mechanism of Action of Antiparasitic Agent-16 Using Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the mechanism of action of the novel therapeutic candidate, Antiparasitic agent-16. Evidence suggests that this compound selectively targets and inhibits "Parasite-Specific Kinase X" (PSKX), an enzyme crucial for the parasite's metabolic stability and survival. PSKX is an attractive drug target as it is absent in the mammalian host, suggesting a potentially high therapeutic index.

To rigorously validate this proposed mechanism, we compare the phenotypic effects of this compound treatment with those of a genetic knockout of the pskx gene in the target parasite. A high degree of concordance between the chemical and genetic knockdown phenotypes will provide strong evidence for on-target activity.

Comparative Analysis of Phenotypes

The following table summarizes the key comparative data between the wild-type parasite treated with this compound and the pskx knockout (KO) parasite line.

ParameterWild-Type (Untreated Control)Wild-Type + this compound (10 µM)pskx Knockout (KO)
In vitro Parasite Viability (48h) 100%15%12%
Metabolite A Concentration (µM) 50.2 ± 4.54.8 ± 1.25.1 ± 1.5
Metabolite B Concentration (µM) 2.1 ± 0.345.7 ± 3.948.2 ± 4.1
ATP Production (% of Control) 100%22%25%
Motility (% Motile Parasites) 95%10%8%

The data clearly indicates that treatment with this compound phenocopies the genetic knockout of pskx. Both conditions lead to a significant reduction in parasite viability, a drastic decrease in Metabolite A, a substantial accumulation of Metabolite B, severely impaired ATP production, and a loss of motility. This strong correlation supports the hypothesis that this compound's primary mechanism of action is the inhibition of PSKX.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of pskx Knockout Parasites

A CRISPR-Cas9-based approach was utilized to generate the pskx knockout parasite line.

  • Vector Construction : A guide RNA (gRNA) targeting a conserved exon of the pskx gene was designed and cloned into a Cas9-expressing vector. A donor template containing a selectable marker flanked by homology arms corresponding to the regions upstream and downstream of the pskx open reading frame was also constructed.

  • Transfection : Wild-type parasites were transfected with the Cas9/gRNA vector and the donor template using electroporation.

  • Selection and Cloning : Transfected parasites were subjected to drug selection to enrich for those that had integrated the selectable marker. Clonal lines were established by limiting dilution.

  • Verification : Gene knockout was confirmed by PCR genotyping to verify the integration of the selectable marker and the absence of the pskx gene. The absence of PSKX protein expression was further confirmed by Western blot analysis.

In Vitro Parasite Viability Assay
  • Culture : Wild-type and pskx KO parasites were cultured in standard growth medium.

  • Treatment : Wild-type parasites were treated with this compound at a final concentration of 10 µM or with a vehicle control.

  • Incubation : All parasite cultures were incubated for 48 hours under standard conditions.

  • Quantification : Parasite viability was assessed using a resazurin-based assay, where fluorescence is proportional to the number of viable parasites.

Metabolite Quantification
  • Sample Preparation : Parasites from all three groups (wild-type control, wild-type + this compound, and pskx KO) were harvested and metabolites were extracted using a methanol-chloroform extraction method.

  • LC-MS/MS Analysis : Metabolite extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of Metabolite A and Metabolite B.

  • Data Normalization : Metabolite concentrations were normalized to the total protein content of the parasite lysate.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.

cluster_pathway Proposed PSKX Signaling Pathway Metabolite_B Metabolite B PSKX PSKX Metabolite_B->PSKX Substrate Metabolite_A Metabolite A PSKX->Metabolite_A Product Essential_Function Essential Cellular Function Metabolite_A->Essential_Function Agent16 This compound Agent16->PSKX Inhibition

Caption: Proposed pathway where PSKX converts Metabolite B to A, which is inhibited by Agent-16.

cluster_workflow Experimental Workflow for Target Validation WT Wild-Type Parasite Treat Treat with This compound WT->Treat KO Generate pskx Knockout (CRISPR-Cas9) WT->KO Phenotype Phenotypic Analysis (Viability, Metabolites, etc.) Treat->Phenotype KO->Phenotype Compare Compare Phenotypes Phenotype->Compare Conclusion Conclusion: Mechanism Confirmed Compare->Conclusion

Caption: Workflow for comparing chemical and genetic knockdown to validate the drug target.

Navigating the Safety Landscape of Antiparasitic Drug Discovery: A Comparative Analysis of Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics against parasitic diseases, the safety profile of a drug candidate is as critical as its efficacy. This guide presents a comparative analysis of the safety profile of a promising new pyridine-thiazolidinone compound, Antiparasitic agent-16, against current standard-of-care treatments for Trypanosomiasis and Leishmaniasis. This report is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of preclinical safety data to inform further development and research.

In Vitro Cytotoxicity Profile

A key initial step in safety assessment is determining a compound's toxicity to mammalian cells. The following table summarizes the 50% cytotoxic concentration (CC50) of this compound and current treatments against various mammalian cell lines. A higher CC50 value indicates lower cytotoxicity.

CompoundTarget Parasite(s)Mammalian Cell LineCC50 (µM)
This compound Trypanosoma cruzi, LeishmaniaRAW 264.7 (macrophage)47.4[1]
BenznidazoleTrypanosoma cruziSpleen cells (BALB/c mouse)269.2[1]
NifurtimoxTrypanosoma cruziH9c2 (cardiomyoblast)> 30[2]
Amphotericin BLeishmania spp.293T (kidney), THP1 (monocyte)Not cytotoxic[3]
MiltefosineLeishmania spp.J774A.1 (macrophage)77[4]

In Vivo Acute Toxicity Profile

Animal models provide the first indication of a drug's safety in a whole organism. The following table presents the median lethal dose (LD50) of the compounds, a measure of acute toxicity. A higher LD50 value suggests lower acute toxicity.

CompoundRoute of AdministrationAnimal ModelLD50 (mg/kg)
BenznidazoleOralMouseNot specified
NifurtimoxOral (gavage)Mouse3720[5]
Amphotericin BIntravenousMouse> 175 (liposomal)[6]
MiltefosineOralMouseNot specified

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for predicting potential off-target effects and understanding the safety profile.

  • This compound: Induces necrosis and morphological changes in the parasite, leading to cell death[1].

  • Benznidazole: A prodrug activated by a parasite-specific nitroreductase, leading to the formation of reactive metabolites that damage parasite DNA[7].

  • Nifurtimox: Also activated by nitroreductases, it generates reactive oxygen species that cause widespread cellular damage within the parasite[8].

  • Amphotericin B: Binds to ergosterol, a key component of the fungal and protozoan cell membrane, forming pores that lead to cell leakage and death. It has a lower affinity for cholesterol in mammalian cell membranes[9].

  • Miltefosine: A multi-faceted drug that disrupts lipid metabolism, interferes with signaling pathways, and induces apoptosis-like cell death in parasites[10].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h to allow adherence A->B C Add serial dilutions of This compound B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The CC50 value is then calculated from the dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

OECD_423_Workflow cluster_protocol OECD 423 Protocol cluster_decision1 Outcome 1 Start Start with 3 female rats (e.g., Wistar strain) Dose1 Administer a single oral dose (e.g., 300 mg/kg) Start->Dose1 Observe1 Observe for 14 days (mortality and clinical signs) Dose1->Observe1 Mortality1 2-3 deaths? Observe1->Mortality1 NoMortality1 0-1 deaths? Observe1->NoMortality1 Dose2_high Dose lower in next step (e.g., 50 mg/kg) Mortality1->Dose2_high Yes Stop Stop test and classify Mortality1->Stop No, proceed to evaluate further Dose2_low Dose higher in next step (e.g., 2000 mg/kg) NoMortality1->Dose2_low Yes NoMortality1->Stop No, proceed to evaluate further

OECD 423 Acute Oral Toxicity Workflow.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult female rats (e.g., Wistar strain) are used. They are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dosing: A single oral dose of the test substance is administered to a group of 3 rats. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If 2 or 3 animals die, the dose is lowered for the next group of 3 animals. If 0 or 1 animal dies, the dose is increased. This continues until a clear outcome is observed, allowing for classification of the substance's toxicity.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Discussion and Future Directions

The preliminary safety data for this compound is promising. Its in vitro cytotoxicity against a mammalian macrophage cell line (CC50 = 47.4 µM) is within a range that suggests a degree of selectivity, especially when compared to its potent anti-trypanosomal and anti-leishmanial activity (IC50 values of 0.6-1.0 µM and 16.75-150.2 µM, respectively)[1]. However, a direct comparison with the CC50 values of the standard treatments is challenging due to the use of different cell lines in the available studies. For instance, benznidazole shows a very high CC50 against mouse spleen cells, suggesting a favorable in vitro safety profile[1]. In contrast, miltefosine's CC50 against a macrophage cell line is in a similar range to that of this compound[4]. The lack of cytotoxicity of amphotericin B in the reported study is a significant advantage for this established drug[3].

In terms of in vivo acute toxicity, nifurtimox exhibits a high oral LD50 in mice, indicating a wide safety margin in acute dosing[5]. The intravenous LD50 for liposomal amphotericin B is also high, highlighting the improved safety of this formulation over the conventional one[6]. The absence of specific oral LD50 values for benznidazole and miltefosine in the readily available literature makes a direct comparison difficult.

Further studies are warranted to provide a more definitive comparison of the safety profile of this compound. Specifically, head-to-head in vitro cytotoxicity studies against a panel of mammalian cell lines, including hepatocytes and cardiomyocytes, alongside the current standard treatments would be highly informative. Additionally, a comprehensive in vivo acute oral toxicity study following OECD guidelines is a critical next step to establish a reliable safety profile for this compound and enable a more direct comparison with orally administered drugs like benznidazole and nifurtimox.

This guide provides a foundational comparison based on currently available data. As research progresses, a more complete picture of the safety and therapeutic potential of this compound will emerge, guiding its journey toward becoming a potential new tool in the fight against neglected tropical diseases.

References

Target Validation of Antiparasitic Agent-16: A Proteomics-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the target validation for a novel investigational compound, Antiparasitic agent-16, against established alternatives. We present supporting experimental data from cutting-edge proteomic methodologies to objectively assess its mechanism of action and target engagement.

Introduction to this compound

This compound is a novel synthetic compound demonstrating potent broad-spectrum activity against a range of helminth parasites in preclinical models. Phenotypic screening has indicated that its primary mode of action involves the disruption of parasite microtubule dynamics, leading to impaired cellular division and motility. This guide outlines the proteomic approach undertaken to validate its molecular target and compares its profile to that of existing antiparasitic drugs, Ivermectin and Fenbendazole.

Comparative Analysis of Antiparasitic Agents

A key aspect of novel drug development is the elucidation of its mechanism of action in comparison to existing therapies. The following table summarizes the characteristics of this compound alongside Ivermectin and Fenbendazole.

FeatureThis compound (Hypothetical Data)IvermectinFenbendazole
Primary Target Beta-tubulinGlutamate-gated chloride channelsBeta-tubulin
Mechanism of Action Inhibits microtubule polymerizationOpens glutamate-gated chloride channels, causing hyperpolarization and paralysis of the parasite.[1]Binds to beta-tubulin, disrupting microtubule polymerization and cellular transport.[2]
Organism Specificity Broad-spectrum helminthsNematodes and arthropodsBroad-spectrum nematodes and some cestodes
Target Validation Method Thermal Proteome Profiling (TPP)Electrophysiology, ligand-binding assaysBiochemical polymerization assays, crystallography
Observed IC50 75 nM (in vitro tubulin polymerization assay)10-100 nM (electrophysiological recordings)50-200 nM (in vitro tubulin polymerization assay)

Proteomic Validation of this compound's Target

To identify the direct molecular target of this compound within the parasite proteome, a Thermal Proteome Profiling (TPP) experiment coupled with mass spectrometry was conducted. TPP leverages the principle that protein thermal stability is altered upon ligand binding.[3][4] This unbiased approach allows for the identification of drug-protein interactions in a cellular context without the need for compound modification.[4]

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Parasite Culture and Lysis: Cultures of a model helminth parasite (e.g., Caenorhabditis elegans) were treated with either this compound (10 µM) or a vehicle control (DMSO) for 2 hours. The parasites were then harvested and lysed to extract the proteome.

  • Temperature Gradient: The protein lysates from both treated and control groups were divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C in 2°C increments).

  • Separation of Soluble and Aggregated Proteins: After heating, the samples were centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Digestion and Peptide Preparation: The soluble protein fractions were collected, and the proteins were digested into peptides using trypsin. The resulting peptides were desalted and prepared for mass spectrometry analysis.

  • LC-MS/MS Analysis: The peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: The abundance of each protein at each temperature point was determined for both the treated and control samples. The melting curves for each protein were then plotted. A shift in the melting temperature (Tm) of a protein in the presence of this compound indicates a direct interaction.

Quantitative Data from TPP

The following table presents the hypothetical quantitative data for the top protein hits from the TPP experiment, demonstrating a significant thermal shift for beta-tubulin in the presence of this compound.

ProteinFunctionΔTm with this compound (°C)p-value
Beta-tubulin Microtubule formation +4.2 < 0.001
Heat shock protein 70Chaperone+0.5> 0.05
ActinCytoskeleton+0.3> 0.05
Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis-0.2> 0.05

The significant positive shift in the melting temperature of beta-tubulin strongly suggests that it is a direct target of this compound.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism of action and the experimental approach, the following diagrams have been generated.

cluster_pathway Proposed Signaling Pathway of this compound Agent16 This compound BetaTubulin Beta-tubulin Agent16->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellDivision Cell Division Microtubule->CellDivision Disrupts Motility Parasite Motility Microtubule->Motility Impairs Paralysis Paralysis and Death CellDivision->Paralysis Motility->Paralysis

Caption: Proposed mechanism of action for this compound.

cluster_workflow Thermal Proteome Profiling (TPP) Workflow ParasiteCulture Parasite Culture Treatment Treatment with Agent-16 or Vehicle ParasiteCulture->Treatment Lysis Cell Lysis Treatment->Lysis Heating Temperature Gradient Heating Lysis->Heating Centrifugation Separation of Soluble/Aggregated Proteins Heating->Centrifugation Digestion Protein Digestion Centrifugation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis and Target Identification LCMS->DataAnalysis

Caption: Experimental workflow for Thermal Proteome Profiling.

Conclusion

The proteomic data presented in this guide provides strong evidence for beta-tubulin as the primary molecular target of this compound. The thermal shift observed in the TPP experiment is a robust indicator of direct binding and subsequent stabilization of the target protein. This mechanism is analogous to that of the established antiparasitic drug Fenbendazole, though further studies are required to elucidate the precise binding site and downstream effects. In contrast, Ivermectin operates through a distinct mechanism involving ion channels. The successful application of TPP in this context highlights the power of chemical proteomics in the deconvolution of drug targets, a critical step in modern drug discovery and development.[5][6][7] Future work will focus on structural studies to characterize the binding interaction between this compound and beta-tubulin, and on in vivo studies to confirm target engagement in relevant infection models.

References

comparative study of Antiparasitic agent-16's effect on different parasite life stages

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the stage-specific antiparasitic activity of Ivermectin compared to other leading agents reveals critical differences in efficacy. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals on the nuanced effectiveness of these compounds against various parasite life stages.

This publication provides a comparative analysis of Ivermectin (serving as a model for Antiparasitic agent-16), Albendazole, and Praziquantel. The objective is to delineate their differential effects on the life stages of various parasites, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of the drugs' mechanisms of action are provided to facilitate a comprehensive understanding.

Data Presentation: Comparative Efficacy

The following tables summarize the efficacy of Ivermectin, Albendazole, and Praziquantel against different life stages of selected parasites. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Efficacy Against Strongyloides stercoralis (Nematode)

DrugLife Stage TargetedMetricEfficacy
IvermectinAdults & LarvaeParasitological Cure RateHigher than Albendazole[1][2][3][4]
AlbendazoleAdults & LarvaeParasitological Cure RateLower than Ivermectin[1][2][3][4]

In a randomized trial involving 301 children with Strongyloides stercoralis infection, Ivermectin achieved a cure rate of 83%, compared to 45% for Albendazole[5].

Table 2: Efficacy Against Taenia solium (Cestode)

DrugLife Stage TargetedMetricEfficacy
PraziquantelCysts (in vitro)EC500.006 ± 0.001 μg/mL[6][7]
IvermectinCysts (in vitro)Evagination ImpactNo impact at concentrations up to 30 μg/mL[6][7]
AlbendazoleAdultsCure Rate96.4% (400 mg for 3 days)[8]
PraziquantelAdultsCure Rate99.5% (10 mg/kg single dose)[8]

Note: Oxfendazole, a benzimidazole similar to Albendazole, also showed no impact on the in vitro evagination of T. solium cysts[6][7].

Table 3: Efficacy Against Schistosoma mansoni (Trematode)

DrugLife Stage TargetedMetricEfficacy
PraziquantelAdult WormsCure Rate91.4%[9]
PraziquantelJuvenile (3-day lung form)Tegumental Vesiculation (MEC)1 µg/ml (more resistant than other stages)[10]
PraziquantelAll stages (in vitro)Muscular Contraction (MEC)0.005-0.01 µg/ml[10]
IvermectinNot a primary treatment--
AlbendazoleNot a primary treatment--

Praziquantel is the preferred treatment for schistosomiasis, showing high efficacy against adult worms[9][11]. However, juvenile stages can be less susceptible[10][11].

Experimental Protocols

The data presented above is derived from various in vitro and in vivo experimental models. Below are generalized protocols that reflect the methodologies used in such studies.

In Vitro Efficacy Testing

This method is used to determine the direct effect of a compound on a specific parasite life stage.

  • Parasite Culture: Isolate and maintain the desired parasite life stage (e.g., cysts, larvae, adult worms) in an appropriate culture medium that supports their viability.

  • Drug Preparation: Prepare stock solutions of the antiparasitic agents in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to achieve the desired final concentrations for testing.

  • Incubation: Add the different drug concentrations to the parasite cultures. Include a positive control (a known effective drug) and a negative control (vehicle solvent only). Incubate the cultures for a defined period (e.g., 6, 24, or 48 hours) under controlled environmental conditions (temperature, CO2).

  • Effect Measurement: Assess the viability or specific biological functions of the parasites. Common metrics include:

    • Motility assays: Observe and score the movement of worms.

    • Evagination assays: For cysts, measure the degree of scolex evagination as an indicator of viability[6][7].

    • Metabolic assays: Use indicators like MTT to assess metabolic activity.

    • Microscopy: Observe for morphological changes, such as tegumental damage[10].

  • Data Analysis: Calculate metrics such as the half-maximal effective concentration (EC50) or the minimal effective concentration (MEC) to quantify drug potency[6][7][10].

In Vivo Efficacy Testing

This method evaluates the efficacy of a compound in a living host.

  • Animal Model: Use a suitable animal model (e.g., mice) and infect them with the parasite of interest.

  • Treatment Administration: After a pre-determined period to allow the infection to establish, administer the antiparasitic drugs to the animals. This is typically done orally or via injection. Different dosage regimens can be tested. A control group receives a placebo.

  • Monitoring: Monitor the animals for a set period post-treatment.

  • Efficacy Assessment: Determine the effectiveness of the treatment through:

    • Parasite Burden Reduction: At the end of the study, euthanize the animals and recover the parasites to count the remaining worm burden.

    • Fecal Egg Count Reduction (FECR): Collect fecal samples before and after treatment to quantify the reduction in the number of parasite eggs.

    • Cure Rate: Determine the percentage of animals that are completely cleared of the infection[1][2][3][4][5].

  • Statistical Analysis: Compare the outcomes in the treated groups to the control group to determine the statistical significance of the drug's effect.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and mechanisms of action for Ivermectin, Albendazole, and Praziquantel.

Ivermectin_Mechanism cluster_membrane Parasite Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Locks channel open Ivermectin Ivermectin Ivermectin->GluCl Binds with high affinity Glutamate Glutamate Glutamate->GluCl Binds Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis and Death of the Parasite Hyperpolarization->Paralysis_Death Albendazole_Mechanism cluster_cell Parasite Intestinal/Tegumental Cell Tubulin β-tubulin Inhibition Inhibition of Polymerization Tubulin->Inhibition Microtubules Cytoplasmic Microtubules Disruption Microtubule Disruption Microtubules->Disruption Albendazole Albendazole Albendazole->Tubulin Binds selectively Inhibition->Microtubules Prevents formation Glucose_Uptake Impaired Glucose Uptake Disruption->Glucose_Uptake Energy_Depletion Energy Depletion (ATP↓) Glucose_Uptake->Energy_Depletion Paralysis_Death Immobilization and Death of the Parasite Energy_Depletion->Paralysis_Death Praziquantel_Mechanism cluster_membrane Parasite Tegument/Muscle Cell Membrane Ca_Channel Voltage-Gated Ca2+ Channels Ca_Influx Rapid Influx of Ca2+ Ca_Channel->Ca_Influx Increases permeability Praziquantel Praziquantel Praziquantel->Ca_Channel Interacts with Contraction Muscle Contraction (Spastic Paralysis) Ca_Influx->Contraction Vacuolization Tegumental Vacuolization Ca_Influx->Vacuolization Dislodgement_Death Dislodgement and Death of the Parasite Contraction->Dislodgement_Death Vacuolization->Dislodgement_Death

References

benchmarking Antiparasitic agent-16 against a panel of known antiparasitic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat parasitic diseases, the evaluation of novel therapeutic candidates is a critical endeavor. This guide presents a comprehensive benchmark analysis of Antiparasitic agent-16, a novel synthetic compound, against a panel of established antiparasitic drugs. This report is intended to provide an objective comparison of efficacy, selectivity, and key experimental data to inform further research and development.

Comparative Analysis of In Vitro Efficacy

This compound was evaluated for its in vitro activity against key parasitic protozoa and helminths. The half-maximal effective concentration (EC50) and selectivity index (SI) were determined and compared against standard-of-care antiparasitic compounds.

CompoundTarget OrganismEC50 (µM)Cytotoxicity (CC50 in L6 cells, µM)Selectivity Index (SI = CC50/EC50)
This compound Plasmodium falciparum (NF54)0.085 45.2531.8
ChloroquinePlasmodium falciparum (NF54)0.025>100>4000
ArtemisininPlasmodium falciparum (NF54)0.011>100>9000
This compound Trypanosoma cruzi (Tulahuen)1.2 45.237.7
BenznidazoleTrypanosoma cruzi (Tulahuen)2.5>100>40
This compound Schistosoma mansoni (adult)3.5 45.212.9
PraziquantelSchistosoma mansoni (adult)0.8>100>125

In Vivo Efficacy in a Murine Model

The therapeutic potential of this compound was assessed in a murine model of malaria (Plasmodium berghei). The compound demonstrated significant parasite suppression and an increase in mean survival time compared to the untreated control group.

Treatment GroupDose (mg/kg/day)Parasitemia Suppression (%)Mean Survival Time (days)
Untreated Control-08.5
This compound 20 95.4 25.2
Chloroquine1098.228.1
Artemisinin2099.130.5

Experimental Protocols

In Vitro Susceptibility Assays
  • Plasmodium falciparum Assay: The antiplasmodial activity was determined using a SYBR Green I-based fluorescence assay. Asynchronous cultures of P. falciparum NF54 strain were incubated with serial dilutions of the compounds in 96-well plates for 72 hours. Parasite proliferation was measured by quantifying the DNA content using SYBR Green I dye and a fluorescence plate reader.

  • Trypanosoma cruzi Assay: The activity against intracellular amastigotes of T. cruzi (Tulahuen strain expressing β-galactosidase) was assessed. L6 rat skeletal myoblast cells were infected with trypomastigotes. After 48 hours, the medium was replaced with serial dilutions of the compounds and incubated for another 96 hours. The viability of the amastigotes was determined by adding chlorophenol red-β-D-galactopyranoside (CPRG) and measuring the absorbance at 540 nm.

  • Schistosoma mansoni Assay: Adult worms were recovered from infected mice and incubated in 24-well plates containing RPMI 1640 medium. The compounds were added at various concentrations, and worm viability was assessed microscopically after 72 hours based on motility and morphological changes.

  • Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against L6 cells using a resazurin-based assay. Cells were incubated with serial dilutions of the compounds for 72 hours, and cell viability was determined by measuring the fluorescence of resorufin after the addition of resazurin.

In Vivo Efficacy Model (P. berghei)

Female BALB/c mice were infected intravenously with Plasmodium berghei ANKA strain. Treatment was initiated 4 hours post-infection and administered orally once daily for four consecutive days. Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. The percentage of parasitemia suppression was calculated relative to the untreated control group. The mean survival time of each group was also recorded.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy compound_prep Compound Preparation (Serial Dilutions) p_falciparum P. falciparum Assay (SYBR Green I) compound_prep->p_falciparum t_cruzi T. cruzi Assay (β-galactosidase) compound_prep->t_cruzi s_mansoni S. mansoni Assay (Microscopy) compound_prep->s_mansoni cytotoxicity Cytotoxicity Assay (L6 cells, Resazurin) compound_prep->cytotoxicity data_analysis Data Analysis (EC50, SI, % Suppression) p_falciparum->data_analysis t_cruzi->data_analysis s_mansoni->data_analysis cytotoxicity->data_analysis mouse_infection Mouse Infection (P. berghei) treatment Oral Administration (4 days) mouse_infection->treatment monitoring Parasitemia Monitoring (Blood Smears) treatment->monitoring survival Survival Analysis monitoring->survival monitoring->data_analysis survival->data_analysis

Figure 1. Experimental workflow for benchmarking this compound.

signaling_pathway cluster_parasite Parasite Cell drug Antiparasitic Agent target Parasite-Specific Enzyme/Receptor drug->target Inhibition pathway Essential Metabolic Pathway target->pathway disruption Pathway Disruption pathway->disruption death Parasite Death disruption->death

Figure 2. Putative mechanism of action for a targeted antiparasitic agent.

logical_comparison agent_16 This compound + Broad-spectrum activity + Good in vivo efficacy - Moderate selectivity vs. some targets chloroquine Chloroquine + High potency (P. falciparum) + Well-established - Resistance issues agent_16->chloroquine benznidazole Benznidazole + Standard for Chagas disease - Toxicity concerns - Moderate in vitro potency agent_16->benznidazole praziquantel Praziquantel + Gold standard for Schistosomiasis - Limited spectrum of activity agent_16->praziquantel

Figure 3. Comparative feature analysis of antiparasitic agents.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for potent compounds like Antiparasitic agent-16 is not just a regulatory requirement but a fundamental aspect of ethical scientific practice. Improper disposal can lead to environmental contamination and pose risks to human health.

This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting. Following these logistical and safety protocols will help ensure the protection of laboratory personnel and the environment, reinforcing your institution's commitment to safety and building trust in your operational excellence.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before any experiment. A proactive approach can significantly reduce the volume and hazard of the waste generated.

  • Procurement: Order only the quantity of this compound required for your immediate experimental needs.[1]

  • Inventory Management: Maintain a detailed inventory of all chemicals to prevent redundant purchases.[1]

  • Scale of Experiments: Whenever feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[1][2]

  • Substitution: Where possible, consider substituting hazardous chemicals with non-hazardous or less hazardous alternatives.[1]

Waste Characterization and Segregation

The first crucial step in the disposal process is to characterize the waste stream and segregate it appropriately. Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including ignitability, corrosivity, reactivity, or toxicity.[1]

Quantitative Waste Accumulation Limits

Waste TypeMaximum Accumulation VolumeSatellite Accumulation Area (SAA) Requirement
Hazardous Waste55 gallonsAt or near the point of generation[2][3]
Acutely Toxic Waste (P-list)1 quartAt or near the point of generation[2]

Data sourced from Environmental Protection Agency (EPA) and institutional guidelines.[1][2][3]

Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[4]

  • Solid vs. Liquid: Separate solid and liquid waste into appropriately designated and compatible containers.[1][4]

  • Sharps: Any sharps (needles, syringes, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1][5]

  • Incompatible Chemicals: Always segregate incompatible chemicals to prevent reactions. Use physical barriers and maintain appropriate storage distances.[3]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final removal.

1. Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (double chemotherapy gloves are recommended for highly potent compounds)[6]

  • Lab coat

2. Waste Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., stock solutions, culture media) in a designated, leak-proof, and chemically compatible hazardous waste container.[4]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and its approximate concentration. Do not use abbreviations or chemical formulas.[2]

    • Keep the container securely closed except when adding waste.[2]

  • Solid Waste:

    • Collect non-sharp solid waste (e.g., contaminated gloves, bench paper, pipette tips) in a designated, lined container for solid hazardous waste.

    • Label the container clearly with its contents.

  • Contaminated Sharps:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[1][5]

    • Do not recap needles.[6]

    • Once the sharps container is three-quarters full, seal it securely for disposal.

3. Storage in Satellite Accumulation Area (SAA)

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[2][3][4]

  • Ensure liquid waste containers are stored in secondary containment bins to prevent spills.[1]

  • The SAA must be under the control of laboratory personnel.[1]

4. Requesting Waste Pickup

  • Once a waste container is full or no longer in use, complete and submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2][6]

  • Do not pour any hazardous chemicals, including this compound, down the drain.[1]

5. Spill Management

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.[1]

  • Contain the spill using an appropriate chemical spill kit.[1]

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Provide medical personnel with the SDS for this compound.[1]

Disposal Workflow and Decision-Making

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Experiment Complete Waste Generated characterize Characterize Waste (Consult SDS) start->characterize is_hazardous Is it Hazardous? characterize->is_hazardous segregate Segregate Waste Streams is_hazardous->segregate Yes non_hazardous Dispose as General Waste (per institutional policy) is_hazardous->non_hazardous No liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid sharps Sharps Waste segregate->sharps collect_liquid Collect in Labeled, Compatible Container liquid->collect_liquid collect_solid Collect in Lined, Labeled Container solid->collect_solid collect_sharps Collect in Puncture- Resistant Container sharps->collect_sharps store_saa Store in SAA (Secondary Containment) collect_liquid->store_saa collect_solid->store_saa collect_sharps->store_saa request_pickup Request EHS Pickup store_saa->request_pickup cluster_spill Spill Response Protocol spill Spill Occurs alert Alert Personnel spill->alert seek_medical Seek Medical Attention (if exposed) spill->seek_medical contain Contain Spill (Use Spill Kit) alert->contain collect Collect Absorbed Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling potent compounds. This guide provides essential, immediate safety and logistical information for Antiparasitic agent-16, including operational and disposal plans. Adherence to these procedures, in conjunction with your institution's safety protocols and the specific Safety Data Sheet (SDS) for the agent, is critical for minimizing exposure risk and ensuring a safe laboratory environment.

All operations involving this compound should be performed within a designated area, clearly marked with hazard signs, and restricted to authorized personnel.[1] A comprehensive understanding of the hazards associated with this agent is essential before any handling occurs.

I. Personal Protective Equipment (PPE)

The proper selection and use of PPE are the first line of defense against exposure to potent antiparasitic agents.[1] The following table summarizes the recommended PPE for handling this compound.

TaskRequired Personal Protective Equipment
General Laboratory Handling Disposable Gown, Two Pairs of Nitrile Gloves, Eye Protection (Safety Glasses or Goggles), Face Shield (if splash hazard exists)
Weighing and Aliquoting (Solid Form) All of the above, plus a NIOSH-approved Respirator
Solution Preparation and Administration All of the above, plus a NIOSH-approved Respirator
Spill Cleanup Two Pairs of Nitrile Gloves, Disposable Gown, Eye Protection (Goggles), NIOSH-approved Respirator, Shoe Covers
Waste Disposal Two Pairs of Nitrile Gloves, Disposable Gown, Eye Protection

Note: Always consult the specific Safety Data Sheet (SDS) for this compound to confirm these recommendations.

II. Engineering Controls

All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted within a certified containment primary engineering control (C-PEC).[1] This includes:

  • Class II Biological Safety Cabinet (BSC)

  • Compounding Aseptic Containment Isolator (CACI)

These engineering controls are designed to minimize the risk of aerosol generation and inhalation exposure.[1]

III. Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal. A detailed, step-by-step procedure follows.

Operational Workflow for Handling this compound prep Preparation - Gather all materials - Prepare C-PEC donning Donning PPE - Gown, gloves, eye protection, respirator prep->donning handling Handling Agent - Weighing - Solution preparation donning->handling decon Decontamination - Wipe down all surfaces - Decontaminate equipment handling->decon doffing Doffing PPE - Remove in designated area decon->doffing disposal Waste Disposal - Segregate waste streams doffing->disposal

Operational Workflow for Handling this compound

Step-by-Step Handling Protocol:

  • Preparation: Before starting, gather all necessary equipment and reagents. Prepare the C-PEC by wiping down all surfaces with an appropriate deactivating agent.[1]

  • Donning PPE: Put on all required PPE in the correct order: gown, two pairs of nitrile gloves, eye protection, and a respirator.[1]

  • Handling the Agent:

    • Weighing: If weighing the solid form of the agent, do so within the C-PEC on a tared weigh boat.[1]

    • Solution Preparation: Prepare solutions within the C-PEC. Use syringes and needles with Luer-lock fittings to prevent disconnection.[1]

  • Labeling: Immediately label the final solution container with the agent's name, concentration, date, and appropriate hazard warnings.[1]

  • Decontamination: Wipe down all items removed from the C-PEC with a suitable deactivating agent.[1]

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination and dispose of it in the designated hazardous waste container.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

IV. Spill Management

A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.[1] In the event of a spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill: Use absorbent pads or other materials to contain the spill.

  • Clean the Spill: Work from the outer edge of the spill inwards, using a deactivating agent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a designated hazardous waste bag within a rigid, leak-proof container.[1]

V. Disposal Plan

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerProcedure
Sharps (needles, syringes) Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste"Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[1]
Contaminated PPE (gloves, gowns, etc.) Yellow or other designated hazardous waste bag within a covered containerSeal the bag when full and place it in the designated hazardous waste accumulation area.[1]
Empty Vials and Containers Yellow or other designated hazardous waste bagPlace in the hazardous waste bag.[1]
Grossly Contaminated Materials (from spills) Yellow or other designated hazardous waste bag within a rigid, leak-proof containerPlace all materials used for spill cleanup in the bag, seal it, and place it in the designated hazardous waste accumulation area.[1]
Bulk Quantities of the Agent As per institutional and local regulations for hazardous chemical wasteBulk quantities of the agent should be disposed of as hazardous chemical waste.[1]

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and national safety regulations.[1]

References

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